2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
描述
属性
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBWNIUGNXJGO-RPULLILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167207 | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161599-46-8 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161599-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161599468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 5'-deoxy-5-fluoro-, 2',3'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KTK8KQR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine in Pharmaceutical Synthesis and Oncology Drug Development
Executive Summary
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a highly specialized nucleoside analogue that occupies a central role in modern oncology drug development[1]. As a critical synthetic intermediate, it is the direct precursor in the commercial manufacturing of Capecitabine (Xeloda), an orally active prodrug of 5-fluorouracil (5-FU) used extensively for colorectal and breast cancer therapies[2]. Beyond its role in process chemistry, this compound is rigorously monitored as a pharmacopeial impurity (often designated as Impurity C or D) in final active pharmaceutical ingredient (API) batches[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic role in synthesis, and validated experimental protocols for its preparation and analytical quantification.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is engineered for specific synthetic and biological functions. The fluorine atom at the C5 position of the pyrimidine ring is the essential pharmacophore that ultimately inhibits thymidylate synthase[4]. The 5'-deoxy modification prevents premature intracellular phosphorylation, while the 2' and 3' acetyl groups serve as transient, lipophilic protecting groups that direct stereochemistry during the glycosylation step[2][5].
Table 1: Physicochemical and Identificational Properties
| Property | Specification / Data |
| CAS Number | 161599-46-8[1] |
| Molecular Formula | C13H16FN3O6[6] |
| Molecular Weight | 329.28 g/mol [6] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 191.1 – 192.6 °C[7] |
| Solubility | Soluble in Methanol, Chloroform, and Dichloromethane[1] |
| Storage Conditions | 0 – 8 °C, sealed in a dry, dark environment[1][4] |
Strategic Role in Process Chemistry (Capecitabine Synthesis)
The industrial synthesis of Capecitabine relies on the highly stereoselective Vorbrüggen glycosylation to couple the nucleobase with the sugar moiety[2]. 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is the direct product of this critical coupling step.
The cascade proceeds as follows:
-
Silylation : 5-Fluorocytosine is reacted with hexamethyldisilazane (HMDS) to form a silylated, organic-soluble intermediate[2].
-
Glycosylation : The silylated base is coupled with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This reaction is catalyzed by a strong Lewis acid, typically trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf)[7]. The acetyl group at the 2'-position of the ribose directs the attack of the nucleobase to exclusively form the desired β-anomer via neighboring group participation.
-
Carbamoylation : The resulting 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is reacted with n-pentyl chloroformate to install the carbamate linkage[5].
-
Deprotection : Finally, alkaline hydrolysis removes the 2' and 3' acetyl groups, yielding Capecitabine[2].
Figure 1: Synthetic metabolic pathway of Capecitabine highlighting the target intermediate.
Experimental Protocol: Stereoselective Synthesis Workflow
Expertise & Experience Note: The following protocol utilizes TMSOTf as the catalyst. TMSOTf is chosen over weaker Lewis acids because it efficiently generates the oxocarbenium ion from the ribose donor at lower temperatures, minimizing anomeric scrambling and degradation[7]. Strict anhydrous conditions are non-negotiable; trace water will rapidly hydrolyze TMSOTf into triflic acid and hexamethyldisiloxane, killing the catalytic cycle and leading to poor yields.
Step-by-Step Methodology:
-
Preparation of the Silylated Base : Suspend 5-fluorocytosine (1.0 eq) in anhydrous toluene. Add HMDS (1.5 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture under a dry nitrogen atmosphere until a clear solution is obtained (indicating complete silylation). Concentrate under reduced pressure to remove excess HMDS and ammonia by-products.
-
Glycosylation Setup : Dissolve the crude silylated 5-fluorocytosine and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (1.05 eq) in anhydrous dichloromethane (DCM)[7]. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Catalyst Addition : Dropwise add TMSOTf (1.2 eq) to the cooled solution. Causality: The slow addition controls the exothermic generation of the oxocarbenium intermediate, preventing localized heating that could lead to α-anomer formation.
-
Reaction Monitoring (Self-Validating IPC) : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC (Eluent: DCM/Methanol 15:1) or HPLC until the ribose donor is completely consumed[7].
-
Quenching and Workup : Once complete, pour the reaction mixture into an ice-cold saturated sodium bicarbonate (NaHCO3) solution. Causality: Immediate neutralization of the strong Lewis/Brønsted acids is critical to prevent the cleavage of the newly formed glycosidic bond or the premature hydrolysis of the acetyl protecting groups[7]. Extract the aqueous layer with DCM.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum. Recrystallize the crude residue from isopropanol to afford 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine as a white crystalline solid (Yield: ~82-85%, HPLC Purity: >99.0%)[2][7].
Analytical Characterization & Impurity Profiling
In the context of API manufacturing, unreacted or degraded 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine can carry over into the final Capecitabine product. It is classified as Capecitabine Impurity C (or Impurity D/M depending on the regulatory monograph)[1][3].
HPLC Method for Impurity Detection: To ensure trustworthiness and self-validation of the API batch, a robust Reverse-Phase HPLC (RP-HPLC) method must be employed[1][5].
-
Column : C18 (e.g., XBridge C18, 3.5 µm, 2.1 x 50 mm)[6].
-
Mobile Phase : Gradient elution using Water (with 0.1% Formic Acid) and Acetonitrile.
-
Detection : UV at 250 nm.
-
System Suitability : The retention time (RT) of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine must be distinctly mapped against Capecitabine and other known impurities (e.g., 5'-deoxy-5-fluorocytidine) to ensure baseline resolution[3][6].
Figure 2: Analytical QC workflow for Capecitabine impurity profiling.
Safety, Handling, & Regulatory Compliance
Handling 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine requires strict adherence to laboratory safety protocols due to its potent biological activity and structural relationship to cytotoxic agents.
-
GHS Classification : The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), suspected of causing genetic defects (H341), and may cause cancer (H350)[6].
-
PPE & Engineering Controls : All handling of the powder must be conducted within a Class II biological safety cabinet or a ventilated powder weighing hood to prevent inhalation. Nitrile gloves, safety goggles, and a lab coat are mandatory[6].
-
Storage : Must be stored at 0-8 °C in a tightly sealed container, protected from light and moisture, to prevent degradation of the acetyl groups[1][4].
References
1.[7] Google Patents. "Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine" (CN108117574A). Available at: 2.[1] ChemicalBook. "2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8". Available at: 3.[6] PubChem - NIH. "2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine". Available at: 4. TCI Chemicals. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8". Available at: 5.[4] Chem-Impex. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine". Available at: 6.[3] Pharmaffiliates. "Capecitabine-impurities". Available at: 7.[2] Google Patents. "Novel technology for synthesis of capecitabine" (CN103288905A). Available at: 8.[5] Google Patents. "Preparation method of capecitabine and intermediate thereof" (CN101993463A). Available at:
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. CN103288905A - Novel technology for synthesis of capecitabine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101993463A - Preparation method of capecitabine and intermediate thereof - Google Patents [patents.google.com]
- 6. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
Advanced Molecular Profiling and Synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Executive Summary
In the landscape of nucleoside analog development, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) stands as a critical intermediate and reference impurity in the synthesis of fluoropyrimidine prodrugs, most notably Capecitabine. With a molecular formula of C₁₃H₁₆FN₃O₆ and a molecular weight of 329.28 g/mol , this compound represents a highly optimized structural precursor designed to balance lipophilicity, synthetic stability, and metabolic targeting[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and analytical validation protocols, serving as a comprehensive resource for drug development professionals.
Physicochemical Profiling & Molecular Data
To establish a baseline for analytical and synthetic workflows, the core physicochemical properties of the compound are summarized below. This data is critical for calibrating mass spectrometers and determining extraction solvent systems.
Table 1: Quantitative Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |
| Molecular Formula | C₁₃H₁₆FN₃O₆ |
| Molecular Weight | 329.28 g/mol |
| Monoisotopic Exact Mass | 329.1023 Da |
| CAS Registry Number | 161599-46-8 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 191.4 – 192.6 °C |
Data supported by 1[1] and 3[3].
Structural and Mechanistic Significance
The molecular architecture of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose[2]:
-
The 5-Fluoro Modification (The Warhead): The substitution of hydrogen with fluorine at the 5-position of the cytidine base is the core pharmacophore. Once metabolically converted to 5-fluorouracil (5-FU), it acts as a potent inhibitor of thymidylate synthase, halting DNA synthesis.
-
The 5'-Deoxy Modification (The Shield): The lack of a hydroxyl group at the 5' position of the ribose ring prevents premature systemic phosphorylation by ubiquitous kinases. This ensures the molecule (and its downstream prodrugs) survives transit through the gastrointestinal tract, drastically reducing systemic toxicity.
-
The 2',3'-Di-O-acetyl Groups (The Facilitators): During industrial synthesis, these acetyl groups act as transient protecting groups, preventing unwanted side reactions at the ribose hydroxyls. Furthermore, they significantly increase the molecule's lipophilicity, which is essential for efficient organic solvent extraction during purification.
Experimental Methodology: Chemical Synthesis Workflows
The synthesis of this compound requires precise control over reaction kinetics and moisture. The following protocol details the direct acetylation of 5'-deoxy-5-fluorocytidine, a standard method for generating high-purity reference materials[3].
Step-by-Step Acetylation Protocol
-
Step 1: Dissolution & Catalytic Priming Dissolve 50 mg (approx. 0.2 mmol) of 5'-deoxy-5-fluorocytidine in 1.3 mL of anhydrous pyridine.
-
Causality: Anhydrous conditions are critical because moisture will rapidly hydrolyze the acetic anhydride reagent. Pyridine serves a dual purpose: it acts as a highly effective solvent for the polar nucleoside and functions as a nucleophilic catalyst, preparing the system for rapid esterification.
-
-
Step 2: Controlled Acetylation Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (typically 2.5 to 3.0 molar equivalents) dropwise under continuous magnetic stirring.
-
Causality: Cooling to 0 °C controls the exothermic reaction kinetics. Pyridine reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate. The low temperature prevents the degradation of the pyrimidine ring and suppresses unwanted N-acetylation on the cytosine base, ensuring selective O-acetylation at the 2' and 3' hydroxyls.
-
-
Step 3: Reaction Maturation Maintain the reaction mixture at 0 °C and stir for exactly 3 hours.
-
Causality: A 3-hour maturation provides sufficient time for complete thermodynamic conversion to the di-acetylated product without over-exposing the sensitive N4-amino group to the acylating agent.
-
-
Step 4: Quenching and Phase Separation Remove the pyridine solvent under reduced pressure. Partition the resulting residue between ethyl acetate and ice-cooled water.
-
Causality: Ice-cooled water immediately quenches any unreacted acetic anhydride, converting it into water-soluble acetic acid. Ethyl acetate selectively extracts the newly formed, highly lipophilic 2',3'-di-O-acetylated product, leaving the residual pyridine and acetic acid in the aqueous waste layer.
-
-
Step 5: Drying and Isolation Dry the organic (ethyl acetate) layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness under reduced pressure.
-
Causality: MgSO₄ aggressively removes residual microscopic water droplets from the organic phase. If water is left behind during the final concentration, it can trigger spontaneous hydrolysis of the newly formed acetyl esters. This self-validating protocol typically yields >80% of the target compound with an HPLC purity exceeding 99.0%[3].
-
Caption: Experimental workflow for the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine via acetylation.
Analytical Characterization and Validation
To ensure the trustworthiness of the synthesized batch or to identify the compound as a USP impurity in Capecitabine formulations[4][5], rigorous analytical validation is required. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.
Table 2: LC-MS/MS Validation Parameters
| Analytical Parameter | Specification / Value |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Precursor m/z [M+H]⁺ | 330.1096 |
| Primary Fragment Ions (m/z) | 201.076, 141.0545, 130.0416 |
| Chromatographic Column | XBridge C18 (3.5 µm, 2.1 x 50 mm) |
| Typical Retention Time | ~5.2 min (Gradient dependent) |
Data supported by Eawag/PubChem LC-ESI-ITFT records[1].
Validation Logic: The presence of the m/z 330.1096 precursor confirms the exact mass of the protonated di-acetylated species. The fragmentation pattern is highly diagnostic: the loss of the acetylated ribose moiety yields a fragment at m/z 130.0416, which corresponds directly to the protonated 5-fluorocytosine base, validating the integrity of the pyrimidine core.
Metabolic Context: The Fluoropyrimidine Cascade
While 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is primarily a synthetic intermediate, its de-acetylated derivative (5'-deoxy-5-fluorocytidine, or 5'-DFCR) is a critical node in the metabolic activation of Capecitabine[2]. Understanding this cascade highlights why the specific functional groups of our target molecule were designed in the first place.
Caption: Enzymatic cascade converting fluoropyrimidine prodrugs into the active 5-fluorouracil warhead.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11809635, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine". PubChem.
- TCI Chemicals. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8". Tokyo Chemical Industry.
- LGC Standards. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine". Pharmaceutical Reference Standards.
- Google Patents. "Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine". Patent Database.
- Benchchem. "2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8". Benchchem Catalog.
Sources
- 1. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Benchchem [benchchem.com]
- 3. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 4. 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine [lgcstandards.com]
The Critical Role of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine in the Synthesis and Efficacy of Capecitabine
Executive Summary
Capecitabine is a rationally designed, orally administered fluoropyrimidine carbamate that functions as a tumor-selective prodrug of 5-fluorouracil (5-FU)[1]. The commercial viability and pharmaceutical purity of capecitabine rely heavily on a highly controlled synthetic pipeline. At the core of this pipeline is 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine , a critical intermediate that dictates both the stereochemical success of the drug's synthesis and its ultimate metabolic fate in oncology patients[2]. This technical guide elucidates the chemical causality behind this intermediate, details self-validating experimental protocols for its synthesis, and outlines the downstream metabolic logic enabled by its unique structural moieties.
Chemical Logic & Structural Causality
The selection of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine as the primary synthetic intermediate is not arbitrary; it is driven by strict regioselective and pharmacokinetic requirements[2]:
-
The 5'-Deoxy Modification (Metabolic Directing Group): Unlike standard nucleosides, the absence of a hydroxyl group at the 5' position prevents premature intracellular phosphorylation by ubiquitous kinases. This structural absence forces the prodrug down a highly specific catabolic cascade mediated by thymidine phosphorylase (TP)—an enzyme significantly overexpressed in tumor microenvironments—ensuring targeted 5-FU release[3].
-
The 2',3'-Di-O-acetyl Groups (Regioselective Protection & Stereocontrol):
-
Regioselective Protection: During the subsequent N4-acylation step (the addition of the pentyloxycarbonyl group), the 2' and 3' hydroxyls of the ribose ring must be blocked to prevent competitive esterification. The acetyl groups serve as robust, easily removable protecting groups under mild basic conditions[4].
-
Stereocontrol via Anchimeric Assistance: During the Vorbrüggen glycosylation of silanized 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, the 2'-O-acetyl group provides neighboring group participation. It forms an intermediate acoxonium ion that sterically blocks the
-face of the oxocarbenium intermediate, exclusively driving the formation of the biologically active -anomer.
-
Synthetic Workflow & Methodologies
The industrial synthesis of capecitabine transitions through this protected intermediate to ensure high yield and purity[4].
Synthetic workflow of capecitabine highlighting the critical protected intermediate.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (Glycosylation)
Causality: Traditional Lewis acids (e.g.,
-
Silanization: Suspend 5-fluorocytosine (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Add hexamethyldisilazane (HMDS) and a catalytic amount of TMSOTf. Reflux until the solution becomes clear, indicating the complete formation of N,O-bis(trimethylsilyl)-5-fluorocytosine.
-
Concentration: Evaporate the mixture under vacuum to remove excess HMDS, preventing side reactions in the next step.
-
Glycosylation: Dissolve the silanized intermediate in anhydrous dichloromethane. Add 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (1.1 eq).
-
Catalysis: Dropwise add TMSOTf (1.2 eq) at 0°C. Stir the reaction at room temperature for 4-6 hours. The
-selectivity is strictly enforced by the 2'-acetyl group's anchimeric assistance. -
Workup: Quench with saturated aqueous
, extract with dichloromethane, dry over , and concentrate. Purify via recrystallization (ethanol) to yield the intermediate (Purity >99.5%).
Protocol 2: N4-Acylation and Deprotection Causality: The intermediate must be acylated exclusively at the N4-amine. Because the 2' and 3' hydroxyls are already protected by acetyl groups, competitive esterification is physically impossible, ensuring a high-purity yield[4].
-
Acylation: Dissolve 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in anhydrous dichloromethane containing pyridine (which acts as both an acid scavenger and a nucleophilic catalyst).
-
Coupling: Cool the system to -10°C and slowly add n-pentyl chloroformate (1.2 eq). Stir for 2 hours.
-
Isolation: Wash the organic layer with dilute HCl and water, then concentrate to yield the protected capecitabine intermediate.
-
Deprotection: Dissolve the protected intermediate in methanol. Add aqueous NaOH at 0°C to selectively hydrolyze the 2' and 3' ester bonds without cleaving the N4-carbamate linkage.
-
Final Recovery: Neutralize with mild acid, concentrate, and recrystallize from an ethyl acetate/hexane gradient to yield substantially pure 4[4].
Quantitative Data & Yield Optimization
The choice of catalyst and the integrity of the acetyl protecting groups directly dictate the industrial viability of the synthesis. The table below summarizes the comparative efficiency of synthesizing the 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine intermediate based on established 6[6].
| Catalyst / Condition | Glycosylation Yield (%) | Impurity Profile (RRT 1.56) | Industrial Scalability | |
| 65 - 72% | ~95.0% | > 1.5% | Low (Heavy metal toxicity) | |
| TMSOTf / Dichloromethane | 88 - 93% | >99.5% | < 0.5% | High (Preferred Method) |
| Enzyme (Pyrimidine Phosphorylase) | ~85% | >99.8% | < 0.1% | Emerging (Green Chemistry) |
Metabolic Cascade: The "Why" Behind the 5'-Deoxy Structure
The rigorous synthetic effort required to maintain the 5'-deoxy modification is entirely justified by capecitabine's unique pharmacokinetic profile. Upon oral administration, the prodrug is inactive and passes intact through the intestinal tract. It then undergoes a highly specific three-step enzymatic conversion[3].
Three-step enzymatic conversion of capecitabine to 5-FU in tumor tissues.
-
Hepatic Carboxylesterase: Cleaves the N4-pentyloxycarbonyl group in the liver to yield 5'-deoxy-5-fluorocytidine (5'-DFCR)[7].
-
Cytidine Deaminase: Deaminates 5'-DFCR in the liver and peripheral tumor tissues to form 5'-deoxy-5-fluorouridine (5'-DFUR)[1].
-
Thymidine Phosphorylase (TP): Finally, TP—which is highly active in tumor tissues compared to healthy tissue—cleaves the 5'-deoxy sugar moiety to release the active 5-fluorouracil (5-FU) directly at the tumor site, drastically minimizing systemic toxicity[1].
References
- Preparation of capecitabine - Google Patents Source: US20110224422A1 URL
- Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents Source: CN101492482B URL
-
Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management Source: OncoDaily URL:[Link]
-
5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs Source: MDPI (Cancers) URL:[Link]
Sources
- 1. oncodaily.com [oncodaily.com]
- 2. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
- 5. CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents [patents.google.com]
- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
mechanism of action for acetylated fluoropyrimidine nucleosides
- 1. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 7. Uridine Triacetate Monograph for Professionals - Drugs.com [drugs.com]
Rational Design and Bioanalytical Evaluation of 5'-Deoxy-5-Fluorocytidine Prodrugs: A Comprehensive Technical Guide
Executive Summary
The development of 5'-deoxy-5-fluorocytidine (5'-DFCR) prodrugs represents a landmark achievement in targeted oncology. Designed to overcome the severe systemic toxicities (e.g., neutropenia, stomatitis) and the short plasma half-life associated with intravenous 5-fluorouracil (5-FU), these prodrugs leverage the body's own metabolic machinery to deliver cytotoxic payloads directly to the tumor microenvironment[1]. Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) serves as the quintessential prototype of this class. This whitepaper provides an in-depth mechanistic analysis of the 5'-DFCR activation cascade, quantitative enzymatic profiling, and a self-validating bioanalytical protocol for pharmacokinetic evaluation.
Molecular Rationale & Mechanistic Causality: The Tri-Enzymatic Cascade
The clinical efficacy of capecitabine relies entirely on a highly orchestrated, three-step enzymatic conversion. The causality behind this specific molecular design is rooted in exploiting the differential enzyme expression between healthy hepatic/intestinal tissues and malignant solid tumors[2].
-
Hepatic and Intestinal Hydrolysis (Formation of 5'-DFCR): After oral administration, capecitabine is absorbed through the gastrointestinal tract and undergoes first-pass metabolism. The carbamate side chain is cleaved by Carboxylesterase (CES) to form the first intermediate, 5'-deoxy-5-fluorocytidine (5'-DFCR)[3]. Causality Insight: Two isozymes, CES1A1 (predominantly hepatic) and CES2 (highly expressed in the intestine), drive this reaction. The high intestinal expression of CES2 leads to localized 5'-DFCR formation, which is a primary driver of the dose-limiting gastrointestinal toxicity (diarrhea) seen in patients. Notably, co-administration of loperamide—a potent CES2 inhibitor (
)—can suppress intestinal 5'-DFCR formation while preserving hepatic activation via CES1A1, offering a targeted strategy to mitigate toxicity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Deamination (Formation of 5'-DFUR): 5'-DFCR is subsequently deaminated by Cytidine Deaminase (CDA) , an enzyme highly expressed in the liver and peripheral tissues, yielding 5'-deoxy-5-fluorouridine (5'-DFUR)[2].
-
Tumor-Selective Activation (Formation of 5-FU): The final and most critical step is the conversion of 5'-DFUR to the active antimetabolite, 5-FU, catalyzed by Thymidine Phosphorylase (TP) . Causality Insight: TP is significantly overexpressed in various solid tumors (such as colorectal and breast cancers) compared to adjacent healthy tissues. This overexpression acts as a biological "homing beacon," ensuring that the cytotoxic 5-FU is generated preferentially within the tumor stroma, thereby maximizing DNA/RNA damage in rapidly dividing cells while sparing healthy systemic tissues[2],[4].
Caption: Tri-enzymatic tumor-selective activation pathway of capecitabine to 5-fluorouracil.
Quantitative Enzymatic Profiling
Understanding the steady-state kinetics of the enzymes responsible for 5'-DFCR formation is critical for predicting patient-specific responses and drug-drug interactions. Table 1 summarizes the catalytic efficiencies of human carboxylesterase isozymes in the primary hydrolysis of capecitabine[5],[3].
Table 1: Steady-State Kinetics of Human Carboxylesterase Isozymes for Capecitabine Hydrolysis
| Enzyme Isozyme | Primary Tissue Localization | Apparent | Catalytic Efficiency ( | Loperamide Inhibition ( | |
| CES1A1 | Liver (Cytosol & Microsomes) | 19.2 | 88.3 | 14.7 | Weak ( |
| CES2 | Intestinal Mucosa | Comparable to CES1A1 | Comparable to CES1A1 | 12.9 | Strong ( |
| CES3 | Liver / Colon | N/A | Minimal Activity | < 1.0 | N/A |
Data synthesized from recombinant human carboxylesterase in vitro assays[5],[3].
Self-Validating Bioanalytical Protocol: UPLC-MS/MS Quantification
To rigorously evaluate the pharmacokinetics of 5'-DFCR prodrugs, researchers must simultaneously quantify the highly lipophilic parent drug and its highly hydrophilic metabolites (5-FU and
Phase I: Sample Preparation (Protein Precipitation)
Rationale: Liquid-liquid extraction often fails to recover highly polar metabolites like FBAL. Protein precipitation ensures comprehensive analyte recovery while maintaining high-throughput capabilities.
-
Aliquot 50
of lithium heparinized human plasma into a microcentrifuge tube. -
Add 150
of a cold Methanol:Acetonitrile mixture (50:50, v/v) containing stable isotopically labeled internal standards (e.g., Capecitabine-d11, 5-FU-13C,15N2). -
Vortex vigorously for 2 minutes to disrupt protein-drug binding.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Phase II: Chromatographic Separation
Rationale: Standard C18 columns suffer from poor retention of polar compounds. Utilizing a high-strength silica (HSS) T3 stationary phase allows for the retention of hydrophilic metabolites (5-FU, FBAL) while successfully resolving the lipophilic capecitabine[7].
-
Column: Acquity UPLC HSS T3 (
mm, 1.8 ). -
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Initiate at 0% B to retain 5-FU/FBAL, ramping to 95% B over 6 minutes to elute 5'-DFCR and Capecitabine. Total run time: 9 minutes.
Phase III: Mass Spectrometry Detection
Rationale: The structural differences across the metabolic cascade necessitate polarity switching during the MS/MS run to optimize the signal-to-noise ratio[6].
-
Positive Ion Mode (ESI+): Utilize for Capecitabine and 5'-DFCR. The cytidine ring and carbamate structures act as strong proton acceptors.
-
Negative Ion Mode (ESI-): Utilize for 5'-DFUR and 5-FU. The uracil moiety readily donates a proton, forming stable negative ions.
Caption: Step-by-step UPLC-MS/MS bioanalytical workflow for quantifying 5'-DFCR prodrugs and metabolites.
Catabolic Pathways and Clinical Resistance
While the activation of 5'-DFCR prodrugs is highly targeted, the ultimate efficacy of the generated 5-FU is heavily regulated by catabolic enzymes and intracellular targets.
Dihydropyrimidine Dehydrogenase (DPD) Dependency:
Over 80% of the 5-FU generated within the body is rapidly catabolized in the liver by DPD into the inactive metabolite dihydrofluorouracil (
Mechanisms of Resistance: Tumors frequently develop resistance to 5'-DFCR prodrugs through two primary mechanisms:
-
Target Upregulation: Amplification of Thymidylate Synthase (TS), the primary target of 5-FU, requires higher intracellular concentrations of the drug to achieve DNA synthesis inhibition[2].
-
Activation Downregulation: A decrease in the expression of Thymidine Phosphorylase (TP) within the tumor microenvironment directly throttles the final conversion of 5'-DFUR to 5-FU, rendering the prodrug biologically inert at the target site[2].
Future drug development efforts are currently focused on next-generation lipophilic formulations and epigenetic modulators capable of upregulating TP expression in resistant tumor phenotypes.
References
1.[5] Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. PubMed (NIH).[Link] 2.[2] Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily.[Link] 3.[3] Identification of the cytosolic carboxylesterase catalyzing the 5'-deoxy-5-fluorocytidine formation from capecitabine in human liver. PubMed (NIH).[Link] 4.[1] Capecitabine: a review. PubMed (NIH).[Link] 5.[4] What is the mechanism of Capecitabine? Patsnap Synapse.[Link] 6.[6] ANALYTICAL METHOD FOR THE DETERMINATION OF CAPECITABINE AND ITS METABOLITES (5'-DFCR, 5'-DFUR AND 5-FU) IN HUMAN PLASMA. CMIC Group.[Link] 7.[7] Development of a UPLC-MS/MS assay for the quantitative determination of capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL). IMR Press.[Link]
Sources
- 1. Capecitabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. Identification of the cytosolic carboxylesterase catalyzing the 5'-deoxy-5-fluorocytidine formation from capecitabine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. storage.imrpress.com [storage.imrpress.com]
thermodynamic stability of di-O-acetyl nucleoside analogues
Thermodynamic Stability of Di-O-Acetyl Nucleoside Analogues: Mechanistic Insights and Prodrug Engineering
Executive Summary
Nucleoside analogues are foundational to modern antiviral and anticancer pharmacopeia. However, their inherent hydrophilicity often results in poor oral bioavailability and restricted cellular permeability. To circumvent this, di-O-acetyl nucleoside analogues (e.g., 3',5'-di-O-acetyl-2'-deoxyguanosine) are frequently engineered as lipophilic prodrugs[1]. While acetylation successfully masks polar hydroxyl groups, it introduces complex thermodynamic liabilities—namely, spontaneous acyl migration and susceptibility to hydrolysis. This whitepaper provides an in-depth technical analysis of the , detailing the physicochemical drivers of acyl migration, establishing self-validating experimental protocols for stability profiling, and offering actionable strategies for rational prodrug design.
The Thermodynamic Imperative in Nucleoside Prodrug Design
The primary rationale for synthesizing di-O-acetyl nucleosides is to increase the partition coefficient (LogP) of the parent molecule, thereby facilitating passive diffusion across lipid bilayers[1]. However, the esterification of vicinal or spatially proximate hydroxyl groups on the ribose or deoxyribose ring creates a thermodynamically dynamic system.
Once administered, these prodrugs are subject to two competing degradation pathways:
-
Enzymatic/Chemical Hydrolysis : Cleavage of the ester bond to release the active nucleoside[2].
-
Acyl Migration (Transesterification) : The intramolecular transfer of the acetyl group between hydroxyl positions (e.g., 2'
3' or 3' 5').
Understanding the thermodynamic equilibrium of these species is critical. If a prodrug undergoes rapid acyl migration into a thermodynamically stable but enzymatically resistant regioisomer, the release of the active pharmaceutical ingredient (API) will be severely bottlenecked, leading to sub-therapeutic intracellular concentrations.
Mechanisms of Thermodynamic Instability: Migration vs. Hydrolysis
Acyl migration is an entropically driven, thermodynamic process wherein a molecule transitions from a kinetically favored state to a thermodynamically stable isomer[3]. In nucleoside analogues, migration predominantly flows toward the primary hydroxyl group (the 5'-OH), which is less sterically hindered and forms a lower-energy ester compared to secondary hydroxyls (2'-OH or 3'-OH)[4].
The Causality of Migration:
The migration mechanism is highly pH-dependent. Under mildly acidic conditions (pH < 5), the acetyl groups remain relatively stable[5]. However, at physiological pH (7.4) or slightly basic conditions, the localized deprotonation of a free hydroxyl group initiates a nucleophilic attack on the adjacent ester carbonyl. This forms a cyclic orthoester transition state. The subsequent ring-opening is driven by the thermodynamic preference for the primary ester, resulting in an overall directional migration[4]. Furthermore, the anomeric configuration and the sugar pucker (C2'-endo vs. C3'-endo) dictate the spatial proximity of the hydroxyl groups, directly modulating the activation energy (
Fig 1. Mechanism of base-catalyzed intramolecular acyl migration in nucleoside analogues.
Self-Validating Experimental Methodologies
To accurately profile the thermodynamic stability of di-O-acetyl nucleosides, experimental designs must decouple acyl migration from systemic hydrolysis. The following protocols utilize self-validating mechanisms to ensure data integrity.
Fig 2. Experimental workflow for thermodynamic and kinetic profiling of acetylated nucleosides.
Protocol 1: Thermodynamic Parameter Extraction via Variable-Temperature NMR (VT-NMR)
VT-NMR allows for the non-destructive, real-time observation of isomer equilibration without the risk of shifting the equilibrium via chromatographic stationary phases.
-
Sample Preparation : Dissolve 5 mg of the di-O-acetyl nucleoside in 600 µL of deuterated phosphate buffer (
, pD 7.4). -
Internal Standardization (Self-Validation Step) : Spike the sample with 1.0 mM of TSP (trimethylsilylpropanoic acid). Causality: Monitoring the TSP integral against the sum of all acetyl methyl protons ensures that any loss of total acetylated species (due to hydrolysis) is mathematically accounted for. This validates that changes in regioisomer ratios are strictly due to migration.
-
Data Acquisition : Acquire
-NMR spectra at 5 K intervals from 283 K to 313 K. Allow 15 minutes of thermal equilibration at each step. -
Data Analysis : Integrate the distinct anomeric proton (
) signals for each regioisomer. Calculate the equilibrium constant ( ) at each temperature. -
Thermodynamic Extraction : Plot
vs. (Van 't Hoff plot). Extract the standard enthalpy ( ) from the slope and standard entropy ( ) from the y-intercept.
Protocol 2: Kinetic Stability and Hydrolysis Assay via LC-MS/MS
-
Incubation : Incubate 10 µM of the prodrug in simulated intestinal fluid (SIF, pH 6.8) at 37°C.
-
Quenching (Self-Validation Step) : Aliquot 50 µL at predefined time points (0, 15, 30, 60, 120 min) and immediately quench with 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: The rapid temperature drop and protein precipitation instantly halt enzymatic hydrolysis and "freeze" the acyl migration equilibrium, preventing post-sampling artifacts.
-
Chromatography : Separate isomers using a C18 reverse-phase column with a shallow gradient (e.g., 5-30% over 15 mins) of water/acetonitrile containing 0.1% formic acid. Causality: Isomers possess nearly identical polarities; a shallow gradient ensures baseline resolution, preventing overlapping integration.
-
Quantification : Monitor specific MRM transitions and calculate the half-life (
) using first-order decay models.
Quantitative Thermodynamic Parameters
The following table synthesizes representative thermodynamic parameters for acetyl migration and hydrolysis in pyranosyl/furanosyl nucleoside systems, highlighting the energetic preference for primary acylation[4].
| Thermodynamic Parameter | 2'-O-Acetyl | 3'-O-Acetyl | Spontaneous Hydrolysis (pH 7.4) |
| ~ 82.5 kJ/mol | ~ 96.0 kJ/mol | ~ 105.2 kJ/mol | |
| - 2.8 kJ/mol | - 14.5 kJ/mol | N/A (Irreversible) | |
| + 18.2 J/K·mol | + 48.6 J/K·mol | N/A (Irreversible) | |
| Equilibrium Constant ( | ~ 3.1 (Favors 3'-OH) | ~ 145 (Strongly favors 5'-OH) | N/A |
| Primary Driver | Proximity / Sugar Pucker | Entropy / Steric Relief | Solvent / pH |
Table 1: Comparative thermodynamic parameters demonstrating the energy landscape of di-O-acetyl nucleoside analogues. Values denote the strong thermodynamic sink of the 5'-primary position.
Strategic Implications for Drug Development
Understanding these thermodynamic parameters allows drug development professionals to rationally engineer prodrugs that survive transit to the target tissue:
-
Steric Hindrance Engineering : If rapid acyl migration leads to an inactive or non-cleavable isomer, replacing the acetyl group with a bulkier moiety (e.g., isobutyryl or pivaloyl) significantly increases the activation energy (
) of the cyclic orthoester intermediate, kinetically trapping the prodrug in its desired form[1]. -
Sugar Pucker Modulation : Introducing electronegative substituents (e.g., 2'-fluoro) shifts the conformational equilibrium of the furanose ring toward the C3'-endo pucker. This spatial reorientation increases the distance between vicinal hydroxyls, directly impeding the intramolecular attack required for migration.
-
Enzymatic Targeting : By mapping the thermodynamic sink of a specific di-O-acetyl analogue, formulation scientists can select specific esterases (e.g., carboxylesterase 1 vs. 2) that preferentially cleave the most thermodynamically stable isomer, ensuring efficient intracellular release of the parent nucleoside[2].
References
- Source: PubMed Central (NIH)
- Source: PubMed Central (NIH)
- Preparation, acyl migration and applications of the acylglycerols and their isomers Source: Monash University / Food Chemistry URL
- Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods Source: D-NB / Chemistry Europe URL
- Enzymatic alcoholysis of 3′,5′-di-O-acetyl-2′-deoxynucleosides Source: ResearchGate URL
Sources
- 1. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. d-nb.info [d-nb.info]
- 5. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural, Pharmacokinetic, and Synthetic Divergence: A Comparative Analysis of 5'-DFCR and 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Executive Summary
The development of fluoropyrimidine-based chemotherapeutics relies heavily on the precise manipulation of nucleoside analogs to optimize bioavailability, tumor selectivity, and metabolic stability. This technical guide provides an in-depth comparative analysis of two critical compounds in this domain: 5'-deoxy-5-fluorocytidine (5'-DFCR) and its esterified derivative, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine . While 5'-DFCR serves as a pivotal, biologically active intermediate in the in vivo metabolism of the prodrug capecitabine, its di-O-acetylated counterpart functions primarily as a highly lipophilic synthetic precursor and a monitored pharmaceutical impurity[1],.
Understanding the physicochemical and functional divergence between these two molecules is essential for researchers involved in nucleoside synthesis, pharmacokinetic profiling, and pharmaceutical quality control.
Molecular Architecture and Physicochemical Properties
The fundamental difference between 5'-DFCR and 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine lies in the functionalization of the ribose sugar ring[2].
-
5'-DFCR (Parent Metabolite): Features free hydroxyl (-OH) groups at the 2' and 3' positions of the ribose ring. This lack of protective esterification renders the molecule highly polar and hydrophilic, which is optimal for aqueous solubility in physiological environments but limits passive cellular permeability[3].
-
2',3'-di-O-acetyl-5'-DFCR (Synthetic Precursor): The 2' and 3' hydroxyl groups are esterified with acetyl groups. This structural modification masks the hydrogen-bond donors, drastically increasing the molecule's lipophilicity[2]. In drug design, such modifications facilitate cellular uptake and protect the reactive hydroxyl sites during complex multi-step syntheses[4].
Quantitative Data Comparison
| Property | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine |
| CAS Number | 3094-09-5[3] | 161599-46-8 |
| Molecular Formula | C9H12FN3O4[3] | C13H16FN3O6[1] |
| Molecular Weight | 245.21 g/mol [3] | 329.28 g/mol [1] |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic)[2] |
| Melting Point | ~193–195 °C | 187.0–191.0 °C |
| Primary Role | In vivo Capecitabine metabolite | Synthetic intermediate / EP Impurity C[1],[2] |
Pharmacological Roles and Metabolic Pathways
5'-DFCR: The Central Metabolic Node
5'-DFCR is not typically administered directly as a drug; rather, it is generated in vivo following the oral administration of capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine). Capecitabine passes intact through the intestinal wall and is converted to 5'-DFCR by the enzyme carboxylesterase (CES), which is highly expressed in the liver. 5'-DFCR is subsequently deaminated by cytidine deaminase (CDA) to form 5'-deoxy-5-fluorouridine (5'-DFUR), which is finally cleaved by thymidine phosphorylase (TP) at the tumor site to release the active cytotoxin, 5-fluorouracil (5-FU)[4].
Enzymatic cascade converting Capecitabine to 5-FU via the 5'-DFCR intermediate.
2',3'-di-O-acetyl-5'-DFCR: The Synthetic Enabler
Conversely, 2',3'-di-O-acetyl-5'-DFCR is a critical synthetic intermediate[5]. Its primary utility is driven by chemical causality : to synthesize capecitabine, an alkyl chloroformate must be selectively coupled to the N4-amino group of the cytosine base[4]. If 5'-DFCR were used directly, the highly reactive 2' and 3' hydroxyl groups on the ribose would competitively react with the chloroformate, resulting in unwanted O-alkylated byproducts. By pre-acetylating these positions, chemists direct the reaction exclusively to the N4 position.
Furthermore, in pharmaceutical quality control, 2',3'-di-O-acetyl-5'-DFCR is actively monitored as Capecitabine EP Impurity C (or Impurity D/M), as incomplete deprotection during manufacturing can leave trace amounts of this compound in the final Active Pharmaceutical Ingredient (API)[1],[5].
Synthetic Workflows and Experimental Protocols
To transition from 5'-DFCR to the final capecitabine API, the 2',3'-di-O-acetyl-5'-DFCR intermediate must be synthesized, utilized, and then systematically deprotected[4].
Synthetic workflow utilizing 2',3'-di-O-acetyl-5'-DFCR as a protected intermediate.
Step-by-Step Methodology: Synthesis of 2',3'-di-O-acetyl-5'-DFCR
This protocol represents a self-validating system designed to ensure complete conversion and high purity (>98.0% HPLC).
-
Initiation & Solvation: Suspend 50.0 g of 5'-DFCR in 150 mL of anhydrous pyridine under a nitrogen atmosphere[4]. Causality: Pyridine acts dually as a solvent and an acid scavenger to neutralize the acetic acid byproduct generated during esterification.
-
Controlled Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Add 45.0 mL of acetic anhydride dropwise over 30 minutes. Causality: Maintaining low temperatures suppresses the kinetic pathway that leads to undesirable N4-acetylation of the cytosine ring.
-
In-Process Validation (TLC): Stir the mixture at room temperature for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is complete when the baseline polar spot (5'-DFCR) is entirely replaced by a high-Rf lipophilic spot (2',3'-di-O-acetyl-5'-DFCR).
-
Quenching & Phase Separation: Evaporate the pyridine under reduced pressure. Partition the resulting residue between 300 mL of dichloromethane (DCM) and 200 mL of saturated aqueous sodium bicarbonate (NaHCO3)[4]. Causality: The NaHCO3 wash neutralizes residual acetic acid and unreacted acetic anhydride, driving them into the aqueous phase while the lipophilic product remains in the DCM layer.
-
Purification & Crystallization: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4)[4]. Concentrate the filtrate to dryness. Recrystallize the crude solid from ethanol (cooling to 0–5 °C) to yield pure 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine as a white to off-white crystalline powder,[2],[5].
Analytical Differentiation
Differentiating between the parent 5'-DFCR and the di-acetylated derivative is straightforward due to their distinct physicochemical properties:
-
High-Performance Liquid Chromatography (HPLC): On a standard C18 reverse-phase column, 5'-DFCR will elute significantly earlier than 2',3'-di-O-acetyl-5'-DFCR. The addition of two bulky, non-polar acetyl groups drastically increases the retention factor (k') of the latter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR provides definitive structural confirmation. The spectrum of 2',3'-di-O-acetyl-5'-DFCR will feature two distinct singlet peaks integrating to 3 protons each in the ~2.0–2.2 ppm range, corresponding to the methyl protons of the newly added acetyl groups. Furthermore, the ribose ring protons at the 2' and 3' positions will exhibit a significant downfield chemical shift (deshielding) due to the electron-withdrawing nature of the adjacent ester carbonyls.
References
- PubChem - NIH. "2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine". National Center for Biotechnology Information.
- Tokyo Chemical Industry UK Ltd. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8". TCI Chemicals.
- CymitQuimica. "CAS 161599-46-8: 2',3'-Di-O-Acetyl-5'-Deoxy-5-Fluorocytidine". CymitQuimica.
- ChemicalBook. "2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8". ChemicalBook.
- Google Patents. "CA2103324C - N-oxycarbonyl substituted 5'-deoxy-5-fluorcytidines". Google Patents.
- LGC Standards. "5'-Deoxy-5-fluoro Cytidine". LGC Standards.
Sources
- 1. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 161599-46-8: 2',3'-Di-O-Acetyl-5'-Deoxy-5-Fluorocytidi… [cymitquimica.com]
- 3. 5’-Deoxy-5-fluoro Cytidine | LGC Standards [lgcstandards.com]
- 4. CA2103324C - N-oxycarbonyl substituted 5'-deoxy-5-fluorcytidines - Google Patents [patents.google.com]
- 5. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a key intermediate in the production of the oral fluoropyrimidine carbamate capecitabine.[1][2][3] Capecitabine is a widely used chemotherapeutic agent for the treatment of various cancers, including metastatic breast and colorectal cancers.[4] The synthesis of this intermediate is a critical step in ensuring the availability of this life-saving medication. This document outlines a robust and reproducible method starting from 5-fluorocytosine and a suitable protected ribose derivative, with in-depth explanations of the underlying chemical principles and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a crucial precursor in the multi-step synthesis of capecitabine.[1][5] Capecitabine itself is a prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues.[6][7] The design of capecitabine as an oral therapeutic with improved tumor selectivity represents a significant advancement in cancer chemotherapy. The acetyl groups at the 2' and 3' positions of the ribose moiety in the title intermediate enhance its solubility and facilitate cellular uptake.[8] The 5'-deoxy-5-fluoro modification is a key structural feature that ultimately leads to the formation of 5-FU.
The synthesis of this intermediate typically involves the formation of a glycosidic bond between 5-fluorocytosine and a protected 5-deoxyribose sugar. The Vorbrüggen glycosylation is a widely employed and efficient method for this transformation, utilizing a silylated nucleobase and a Lewis acid catalyst to promote the coupling reaction.[9][10] This guide will focus on a well-established synthetic route that offers high yield and purity, suitable for laboratory-scale preparation and adaptable for larger-scale production.
Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy involves two key stages:
-
N-Glycosylation: The formation of the C-N glycosidic bond between the N1 position of 5-fluorocytosine and the anomeric carbon of a protected 5-deoxyribose derivative.
-
Purification: Isolation and purification of the desired β-anomer of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
The following diagram illustrates the general workflow for the synthesis:
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 3. A kind of preparation method of 2',3'-di-o-acetyl-5'-deoxy-5-fluorocytidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5'-deoxy-5-fluorocytidine | Semantic Scholar [semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for detection of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Introduction & Clinical Context
Capecitabine is a widely prescribed, orally administered prodrug utilized primarily in the chemotherapeutic treatment of metastatic breast and colorectal cancers[1]. Its therapeutic efficacy relies on a complex metabolic cascade that ultimately converts the prodrug into the active antineoplastic agent, 5-fluorouracil (5-FU), directly within tumor tissues[1].
During the industrial synthesis of Capecitabine, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) serves as a critical intermediate. It is typically synthesized via the silanization of 5-fluorocytosine, followed by a coupling reaction with a triacetyl-ribose derivative[2]. Beyond its role in manufacturing, this compound is also a recognized transformation product and a heavily monitored impurity (often designated as Impurity D) in final pharmaceutical formulations[3][4]. Developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its detection is paramount for ensuring both synthetic yield optimization and final drug safety.
Synthetic and metabolic pathway of Capecitabine highlighting the target intermediate.
Mechanistic Rationale for Method Parameters
To establish a method that is not only effective but scientifically grounded, every chromatographic parameter has been selected based on the specific physicochemical properties of the target analyte.
-
Stationary Phase Selection (C18): The addition of two acetyl groups to the ribofuranose ring imparts moderate hydrophobicity to the intermediate, distinguishing it from the highly polar starting material (5-fluorocytosine) and the extremely hydrophobic parent API (Capecitabine, which contains a bulky pentyl carbamate group). A standard C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) provides the optimal hydrophobic surface area to retain and resolve these structurally distinct compounds[5].
-
Mobile Phase Chemistry (0.1% Formic Acid): Pyrimidine nucleosides are highly susceptible to peak tailing due to secondary ionic interactions with unreacted silanol groups on the silica matrix. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous phase, residual silanols are kept fully protonated (neutralized), forcing the separation to rely purely on hydrophobic partitioning[6][7]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure and enhances mass transfer for sharper peaks.
-
Detection Wavelength (240 nm): The conjugated pyrimidine ring exhibits strong
electronic transitions. While Capecitabine is sometimes monitored at 305 nm, fluorocytidine intermediates show peak UV absorbance near 240 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio for trace impurity detection[5].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Self-Validating Analytical Protocol
This protocol is designed as a closed, self-validating loop. The inclusion of rigorous System Suitability Testing (SST) ensures that the method proves its own fitness before any unknown sample is analyzed.
Step 1: Reagent and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water. Degas via ultrasonication for 10 minutes.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine reference standard. Transfer to a 10 mL volumetric flask, add 5 mL of diluent, sonicate to dissolve, and make up to volume.
-
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PVDF syringe filter prior to injection.
Step 2: Chromatographic Execution
Set up the HPLC system using the parameters defined in the quantitative data section (Table 1). Purge the system with Mobile Phase A and B to ensure baseline stability.
Step 3: System Suitability (The Validation Gate)
Inject the Working Standard in five replicates. The system must automatically calculate the tailing factor, theoretical plates, and relative standard deviation (%RSD) of the peak areas. Causality: If the column is degrading or the mobile phase pH is incorrect, the tailing factor will exceed 1.5, and the run must be aborted. This prevents the generation of false-negative impurity reports.
Step-by-step HPLC method development and self-validating workflow.
Quantitative Data Summaries
To ensure the intermediate elutes efficiently while maintaining separation from the parent API, a gradient elution profile is strictly enforced.
Table 1: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (0.1% Formic Acid) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Rationale |
| 0.0 | 80% | 20% | 1.0 | Retain polar starting materials (e.g., 5-fluorocytosine). |
| 5.0 | 80% | 20% | 1.0 | Isocratic hold to stabilize baseline. |
| 15.0 | 40% | 60% | 1.0 | Linear ramp to elute the di-acetyl intermediate. |
| 20.0 | 40% | 60% | 1.0 | Flush highly hydrophobic Capecitabine API. |
| 21.0 | 80% | 20% | 1.0 | Return to initial conditions. |
| 25.0 | 80% | 20% | 1.0 | Column re-equilibration. |
Note: Column Temperature is maintained at 30 °C; Injection Volume is 10 µL.
Table 2: System Suitability Criteria (Self-Validation Limits)
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time (RT) | ~11.5 minutes (± 0.2 min) | Confirms consistent pump delivery and mobile phase composition. |
| Tailing Factor ( | Ensures absence of secondary silanol interactions; guarantees peak integration accuracy. | |
| Theoretical Plates ( | Validates column efficiency and packing integrity. | |
| % RSD of Peak Area | Confirms precision of the autosampler and detector stability[7]. |
References
1.2 - Google Patents 2.3 - ChemicalBook 3. - Asian Journal of Chemistry 4. - TCI Chemicals 5.4 - PubChem 6.5 - ResearchGate 7. - Asian Journal of Research in Chemistry 8.7 - DergiPark 9.1 - PubChem
Sources
- 1. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 3. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 4. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Purification of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by Recrystallization
Introduction: The Critical Role of Purity for a Key Capecitabine Intermediate
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a pivotal intermediate in the synthesis of Capecitabine, an orally administered chemotherapeutic agent widely used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API), Capecitabine, are directly contingent on the purity of its synthetic precursors. The synthesis of nucleoside analogues such as 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine can often lead to the formation of process-related impurities, including stereoisomers, unreacted starting materials, and by-products.[3] One of the most critical impurities in this synthesis is the undesired α-anomer of the target molecule, which can be challenging to separate due to its similar chemical properties.
Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[3] By carefully selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, a highly purified crystalline product can be obtained. This application note provides a detailed guide to the recrystallization of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, offering a systematic approach to solvent selection, a step-by-step purification protocol, and methods for quality control analysis. The primary objective of this protocol is to effectively remove the α-anomer and other process-related impurities, ensuring the high purity required for its use in the synthesis of Capecitabine.
Physicochemical Properties of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
A thorough understanding of the physicochemical properties of the compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆FN₃O₆ | [4][5][6] |
| Molecular Weight | 329.28 g/mol | [4][5][6] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | Approximately 185-198°C | [5][6] |
| Purity (typical) | >98% (HPLC) | [5] |
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in designing a recrystallization procedure. An ideal solvent for this purpose should exhibit the following characteristics:
-
High solvency for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine at elevated temperatures.
-
Low solvency for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine at low temperatures.
-
Poor solvency for the target impurities, particularly the α-anomer, or such high solvency that they remain in the mother liquor upon cooling.
-
A boiling point that is low enough for easy removal from the crystalline product.
-
Inertness, meaning it does not react with the compound being purified.
-
Safety and environmental considerations.
Based on literature and empirical data, the following solvents have been evaluated for their suitability in the recrystallization of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine:
| Solvent | Solubility Profile | Recommendation |
| Ethanol | Good solubility at reflux, low solubility at 0-5°C. | Highly Recommended. Proven effectiveness in removing the α-anomer and other impurities.[6] |
| Isopropanol | Similar profile to ethanol; good solubility at reflux, low solubility at ambient temperature. | Recommended. A viable alternative to ethanol.[7] |
| Methanol | High solubility even at room temperature. | Not ideal as a single solvent due to potential for lower yield, but could be considered as part of a co-solvent system. |
| Chloroform | Slight solubility. | Not recommended for single-solvent recrystallization. |
| Water | Soluble. | Not ideal as a primary solvent due to the high polarity, but can be used in mixed solvent systems or for washing.[8] |
| Ethyl Acetate | Moderate solubility. | Can be considered, potentially in a co-solvent system. |
| Acetone | Good solubility. | May require a co-solvent (anti-solvent) to induce precipitation. |
| Toluene | Poor solubility. | Can be considered as an anti-solvent. |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Caption: A schematic overview of the recrystallization process.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the purification of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven
Protocol:
-
Dissolution:
-
Place the crude 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask. For every 1 gram of crude material, start with approximately 3-5 mL of ethanol.
-
Attach a reflux condenser to the flask.
-
Gently heat the mixture to the boiling point of ethanol while stirring.
-
Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization and Quality Control
The purity of the recrystallized 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine should be verified using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product and quantifying any remaining impurities, including the α-anomer. A typical reverse-phase HPLC method can be employed.
-
Melting Point Analysis: A sharp melting point range close to the literature value (185-198°C) is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the purified compound and to detect any structural isomers.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.[4]
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent. Ensure the cooling process is slow. Consider using a lower-boiling point solvent. |
| Poor Crystal Yield | Too much solvent was used; the cooling time was insufficient; the compound is highly soluble in the cold solvent. | Concentrate the solution by boiling off some of the solvent. Increase the cooling time in the ice bath. Consider a different solvent or a co-solvent system. |
| Crystals Do Not Form | The solution is not saturated; the cooling process is too rapid. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. |
| Persistent Impurities | The chosen solvent is not effective at separating the impurity; the impurity has similar solubility to the product. | Perform a second recrystallization. Try a different recrystallization solvent or a co-solvent system. Consider column chromatography if impurities persist. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.
-
Handle the fine powder of the compound with care to avoid inhalation.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a critical intermediate in the synthesis of Capecitabine. By carefully selecting the appropriate solvent and adhering to the described procedure, researchers and drug development professionals can consistently obtain a high-purity product, thereby ensuring the quality and safety of the final API. The analytical methods outlined for quality control are essential for verifying the success of the purification process and for meeting the stringent requirements of the pharmaceutical industry.
References
- Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
-
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. PubChem. [Link]
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine. Chem-Impex. [Link]
-
1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. National Center for Biotechnology Information. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. National Center for Biotechnology Information. [Link]
-
5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. National Center for Biotechnology Information. [Link]
- A process for anomerizing nucleosides.
-
Synthesis of capecitabine. ResearchGate. [Link]
-
The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. International Union of Crystallography. [Link]
-
Capecitabine-impurities. Pharmaffiliates. [Link]
-
2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE CAS No. 161599-46-8. [Link]
-
23-Di-O-Acetyl-5-Deoxy-5-Fluorocytidine 98.0%(HPLC). Pure Synth. [Link]
- Process for the preparation of 9-beta-anomeric nucleoside analogs.
-
1H NMR Conformational Study of a Variety of α-Anomers of C5-Substituted 2′-Deoxyuridines: Comparison to Their Antiherpetic β Counterparts. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 7. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 8. Best 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE CAS No. 161599-46-8 Supplier, Manufacturer | Afine [afinechem.com]
1H NMR spectral interpretation of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Application Note: 1H NMR Spectral Interpretation and Analytical Workflow for 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Introduction & Scientific Context
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a critical synthetic intermediate and a known active metabolite of the oral chemotherapeutic prodrug Capecitabine[1][2]. Capecitabine is sequentially converted in vivo to 5-fluorouracil (5-FU), a potent thymidylate synthase inhibitor used extensively in the treatment of colorectal and breast cancers[2].
During the industrial synthesis of the Capecitabine Active Pharmaceutical Ingredient (API), the regioselective acetylation of the 2' and 3' hydroxyl groups of the 5'-deoxyribose moiety—alongside the preservation of the 5-fluorocytosine base—must be rigorously verified[3]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this structural validation. This application note details the 1H NMR spectral interpretation, elucidating the causality behind chemical shifts and coupling constants, and provides an optimized experimental workflow for high-fidelity quality control.
Structural Analysis & Mechanistic Causality in NMR
The molecule comprises three distinct structural domains, each offering unique 1H NMR signatures that must be systematically validated:
-
The 5-Fluorocytosine Base: The pyrimidine ring contains a single aromatic proton at the C6 position. Because of the highly electronegative fluorine atom at the adjacent C5 position, the C6 proton is strongly deshielded. Crucially, it exhibits heteronuclear spin-spin coupling (
) with the 19F nucleus, splitting the proton signal into a distinct doublet[3][4]. The exocyclic amine (-NH2) at C4 appears as a broad singlet due to the quadrupolar relaxation of the 14N nucleus and intermediate proton exchange rates with the solvent. -
The Acetylated Ribose Core: The esterification of the 2' and 3' hydroxyl groups with acetyl moieties introduces strong electron-withdrawing environments. This inductive effect, combined with the magnetic anisotropy of the carbonyl double bonds, significantly deshields the 2'-H and 3'-H protons, shifting them downfield into the 5.1–5.5 ppm region compared to a non-acetylated sugar[3][5]. The anomeric proton (1'-H) is also highly deshielded due to its position trapped between the ring oxygen (O4') and the N1 of the pyrimidine base.
-
The 5'-Deoxy Modification: Unlike standard nucleosides that terminate in a 5'-hydroxymethyl group, this compound features a 5'-methyl group. This transforms the typical complex multiplet of a 5'-CH2 into a clean, highly shielded doublet (~1.35 ppm) integrating to 3 protons, split by the adjacent 4'-H[3].
Experimental Protocol: 1H NMR Acquisition
To ensure a self-validating and reproducible system, the following protocol is optimized for polar nucleoside analogs.
Step 1: Sample Preparation
-
Causality: DMSO-d6 is selected over CDCl3 because it disrupts the intermolecular hydrogen bonding inherent to the pyrimidine -NH2 group. This ensures complete dissolution, prevents signal broadening, and slows down proton exchange enough to observe the amine protons.
-
Action: Dissolve 15.0 ± 1.0 mg of the analyte (>98% purity) in 0.6 mL of 99.9% DMSO-d6. Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (
= 0.00 ppm). Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Setup & Tuning
-
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe. Tune and match the probe specifically for the 1H resonance frequency to maximize the signal-to-noise ratio (SNR).
Step 3: Locking and Shimming
-
Causality: A highly homogenous magnetic field is required to resolve the fine
and couplings critical for verifying the sugar stereochemistry and the fluorinated base. -
Action: Lock the spectrometer to the deuterium resonance of DMSO-d6 (2.50 ppm). Perform gradient shimming followed by manual fine-tuning of the Z-axis coils until the TMS peak width at half-height (FWHM) is < 1.0 Hz.
Step 4: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton pulse (e.g., zg30).
-
Number of Scans (NS): 16 to 32 (sufficient for 15 mg of a ~329 g/mol compound).
-
Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate quantitative integration).
-
Spectral Width (SW): 15 ppm (to capture the downfield amine and aromatic signals).
Step 5: Spectral Processing
-
Action: Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz). Perform zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration values across the spectrum.
Data Presentation: 1H NMR Signal Assignments
The following table summarizes the quantitative 1H NMR data for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in DMSO-d6 at 298 K[3][5].
| Chemical Shift ( | Integration | Multiplicity | J-Coupling (Hz) | Assignment | Causality / Structural Significance |
| 1.35 | 3H | Doublet (d) | ~6.3 | 5'-CH3 | Shielded methyl group; split by the adjacent 4'-H. Definitively confirms the 5'-deoxy modification. |
| 2.06 | 3H | Singlet (s) | - | 2'-O-C(=O)CH3 | Acetyl methyl protons. Singlet due to magnetic isolation from other spin systems. |
| 2.07 | 3H | Singlet (s) | - | 3'-O-C(=O)CH3 | Acetyl methyl protons. Distinct from the 2'-acetate due to the asymmetric chiral environment of the ribose ring. |
| 4.06 - 4.14 | 1H | Multiplet (m) | - | 4'-H | Complex splitting pattern due to simultaneous coupling with both the 3'-H and the 5'-CH3 protons. |
| 5.11 | 1H | Triplet (t) or dd | ~6.3 | 3'-H | Shifted downfield by the electron-withdrawing 3'-O-acetyl ester group. |
| 5.47 | 1H | Doublet of doublets (dd) | 4.6, 6.3 | 2'-H | Shifted downfield by the 2'-O-acetyl group; coupled to both 1'-H and 3'-H. |
| 5.81 | 1H | Doublet (d) | 4.6 | 1'-H (Anomeric) | Strongly deshielded by the adjacent N1 of the pyrimidine and O4' of the furanose ring. |
| 7.80 - 8.00 | 2H | Broad singlet (br s) | - | -NH2 (C4) | Cytosine exocyclic amine. Broadened by 14N quadrupolar relaxation and solvent exchange. |
| 8.20 - 8.35 | 1H | Doublet (d) | ~7.0 | 6-H (Pyrimidine) | Deshielded aromatic proton. Split into a doublet via heteronuclear |
Workflow & Logical Relationship Visualizations
Caption: Analytical workflow for the NMR-based structural validation of capecitabine intermediates.
Caption: Spin-spin coupling network mapping the 1H-1H and 1H-19F interactions in the target molecule.
Conclusion & Quality Control Implications
The 1H NMR spectrum of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine provides a comprehensive molecular fingerprint that validates both the chemical composition and the regiochemistry of the intermediate. The presence of the shielded doublet at ~1.35 ppm definitively confirms the successful integration of the 5'-deoxyribose moiety, while the two distinct singlets at ~2.06 and 2.07 ppm verify the di-acetylation at the 2' and 3' positions[3][5]. Furthermore, the heteronuclear coupling observed in the aromatic doublet at ~8.25 ppm acts as an internal verification of the intact 5-fluorocytosine base[4]. For rigorous quality control in drug development, this 1H NMR protocol should be coupled with 19F NMR (to confirm the fluorine resonance at approximately -165 ppm) and HPLC-MS to ensure the intermediate meets the strict purity thresholds required for downstream Capecitabine API synthesis[1][2].
References
- ChemicalBook.5'-Deoxy-5-fluorocytidine | 66335-38-4.
- ChemicalBook.2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8.
- NIH PubMed.
- Google Patents.US5472949A - N4-(substituted-oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds, compositions and methods of using same.
- TCI Chemicals.2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8.
- Google Patents.CA2103324C - N-oxycarbonyl substituted 5'-deoxy-5-fluorcytidines.
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. Isolation of an unknown metabolite of capecitabine, an oral 5-fluorouracil prodrug, and its identification by nuclear magnetic resonance and liquid chromatography-tandem mass spectrometry as a glucuroconjugate of 5'-deoxy-5-fluorocytidine, namely 2'-(beta-D-glucuronic acid)-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5472949A - N4 -(substituted-oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds, compositions and methods of using same - Google Patents [patents.google.com]
- 4. 5'-Deoxy-5-fluorocytidine | 66335-38-4 [chemicalbook.com]
- 5. CA2103324C - N-oxycarbonyl substituted 5'-deoxy-5-fluorcytidines - Google Patents [patents.google.com]
Application Note: Elucidating the Fragmentation Patterns of Acetylated Fluorocytidine Derivatives by LC-MS/MS
Introduction
Fluoropyrimidine nucleosides, such as 5-fluorocytidine, are a cornerstone of antiviral and anticancer therapies.[1] Their efficacy is often enhanced through derivatization, such as acetylation, to improve bioavailability and cellular uptake. Acetylated derivatives of fluorocytidine are prodrugs that, once inside the cell, are metabolized to their active forms. Understanding the metabolic fate and structural integrity of these modified nucleosides is paramount in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the characterization and quantification of these compounds in complex biological matrices.[1][2][3][4][5][6][7] This application note provides a detailed guide to the expected fragmentation patterns of acetylated fluorocytidine derivatives and a comprehensive protocol for their analysis by LC-MS/MS.
Core Principles of Nucleoside Fragmentation in Mass Spectrometry
The fragmentation of nucleosides in tandem mass spectrometry, typically using collision-induced dissociation (CID), is a well-understood process primarily characterized by the cleavage of the N-glycosidic bond that links the nucleobase to the ribose or deoxyribose sugar moiety.[8][9] This cleavage results in two main fragment ions: the protonated or deprotonated nucleobase and the corresponding sugar fragment. Further fragmentation can occur within both the base and the sugar, providing a rich tapestry of structural information.
The addition of an acetyl group, and the presence of a fluorine atom on the pyrimidine ring, introduces additional fragmentation pathways that are critical for the structural elucidation of these modified nucleosides.
Predicted Fragmentation Pathways of Acetylated Fluorocytidine
Based on established fragmentation patterns of cytidine, its derivatives, and other modified nucleosides, we can predict the primary fragmentation pathways for acetylated fluorocytidine. For this application note, we will consider N4-acetyl-5-fluorocytidine as a representative example.
The primary fragmentation event is the cleavage of the N-glycosidic bond, leading to the formation of the protonated N4-acetyl-5-fluorocytosine base and the corresponding ribose sugar fragment. Subsequent fragmentation of the protonated base is of significant diagnostic value.
Key Fragmentation Events:
-
N-Glycosidic Bond Cleavage: This is the most common fragmentation pathway for nucleosides, resulting in the separation of the base and sugar moieties.[8][9]
-
Neutral Loss of the Acetyl Group: The acetyl group can be lost as a neutral molecule (ketene, CH2CO) from the protonated base.
-
Fragmentation of the Cytosine Ring: The pyrimidine ring can undergo characteristic cleavages, such as the loss of ammonia (NH3) or isocyanic acid (HNCO).[8]
-
Sugar Moiety Fragmentation: The ribose sugar can undergo successive neutral losses of water (H2O) and formaldehyde (CH2O).
The following diagram illustrates the predicted fragmentation pathway for protonated N4-acetyl-5-fluorocytidine.
Caption: Predicted fragmentation pathway of protonated N4-acetyl-5-fluorocytidine.
Data Presentation: Expected m/z Values
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and key fragment ions of N4-acetyl-5-fluorocytidine in positive ion mode.
| Ion | Formula | Expected m/z |
| [M+H]+ | C11H15FN3O6 | 288.09 |
| [Base+H]+ | C6H6FN3O2 | 172.04 |
| [Sugar]+ | C5H9O4 | 133.05 |
| [Base+H - CH2CO]+ | C4H5FN3O | 130.04 |
| [Base+H - CH2CO - NH3]+ | C4H2FN2O | 113.02 |
| [Base+H - CH2CO - HNCO]+ | C3H3FN2 | 86.03 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust method for the separation and detection of acetylated fluorocytidine derivatives from a biological matrix.
Sample Preparation
A protein precipitation and extraction method is recommended to isolate the analytes from complex matrices like plasma or cell lysates.
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., 13C, 15N-acetylated fluorocytidine) is highly recommended for accurate quantification.
-
-
Procedure:
-
To 100 µL of plasma or cell lysate, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for the retention and separation of polar compounds like nucleosides.[10][11][12] Alternatively, a reversed-phase C18 column can be used, often with ion-pairing reagents, though HILIC can offer better retention for these polar analytes without the need for such additives.[2][4][6][13][14]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for detection. The following parameters are a starting point and should be optimized for the specific instrument and analyte.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the instrument.
-
Collision Gas: Argon
-
Collision Energy: Optimize for each fragmentation transition. A starting point of 15-30 eV is recommended.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: 288.1 -> 172.0 (primary), 288.1 -> 130.0 (confirmatory)
-
Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled standard.
-
The following diagram illustrates the experimental workflow.
Sources
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 8. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
Preparation of Stock Solutions for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine: An Application Note and Protocol
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a key intermediate in the synthesis of fluorinated nucleoside analogs and a metabolite of the chemotherapeutic agent capecitabine.[1][2] Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and safety of research and development applications in the fields of medicinal chemistry, oncology, and virology.
Introduction and Scientific Context
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a synthetic nucleoside analog with significant potential in antiviral and anticancer research.[2][3] Its structure, featuring acetyl groups at the 2' and 3' positions of the ribose sugar, enhances its lipophilicity and cellular uptake.[4] As a prodrug, it undergoes metabolic conversion to the active cytotoxic agent 5-fluorouracil (5-FU), which inhibits DNA synthesis and disrupts RNA function, thereby exerting its therapeutic effects.[5] The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo studies involving this compound. This guide provides experimentally grounded procedures to ensure the integrity of the compound for downstream applications.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is paramount for its effective use. The acetyl groups significantly influence its solubility profile compared to its parent nucleoside.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆FN₃O₆ | [3] |
| Molecular Weight | 329.28 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 185-192 °C | [3] |
| Solubility | DMSO: 45 mg/mL (136.66 mM) Methanol: Soluble Water: Soluble | [2][5][6] |
| Storage | Solid: -20°C for long-term (years), 0-8°C for short-term. In Solvent: -80°C for up to one year. | [3][6] |
The increased lipophilicity due to the acetyl groups suggests that organic solvents will be more effective for solubilization than aqueous solutions alone.[4] Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions due to the compound's high solubility in it.[6] For applications where DMSO may interfere, methanol is a suitable alternative.
Safety and Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a potent pharmacological agent with potential health hazards.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Engineering Controls: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to prevent inhalation of the powder.[8]
-
Health Hazards: This compound is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[9] Avoid all direct contact. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
-
Disposal: Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
The rationale behind these stringent precautions lies in the cytotoxic nature of fluoropyrimidines, the class of compounds to which 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine belongs.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing high-concentration stock solutions in both DMSO and methanol. The choice of solvent will depend on the specific requirements of the downstream application and the tolerance of the experimental system (e.g., cell line) to the solvent.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is recommended for most applications due to the high solubility of the compound in DMSO.
Materials:
-
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the vial of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 32.93 mg of the compound and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) can be applied if dissolution is slow, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of a 10 mM Stock Solution in Methanol
This protocol is an alternative for experiments where DMSO is not suitable. Note the lower recommended concentration due to potentially lower solubility compared to DMSO.
Materials:
-
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (solid)
-
Methanol (MeOH), anhydrous, HPLC grade or higher
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Follow the same procedure as in Protocol 1 to prevent moisture contamination.
-
Weighing: In a chemical fume hood, weigh out 3.30 mg of the compound and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous methanol to the tube.
-
Mixing: Cap the tube and vortex until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the methanolic stock solution into single-use volumes and store at -80°C.
Preparation of Working Solutions and Best Practices
The high-concentration stock solutions must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
Solvent Effects: When using a DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO in the medium is typically kept at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[10]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental samples.
-
Precipitation: To avoid precipitation when diluting the stock solution into an aqueous medium, add the stock solution to the medium while gently vortexing or swirling the tube.[10]
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the preparation of stock and working solutions.
Caption: Workflow for preparing a stock solution.
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
- 6. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
enzymatic hydrolysis assay conditions for acetylated nucleosides
Application Notes & Protocols
Enzymatic Hydrolysis of Acetylated Nucleosides: A Comprehensive Guide to Assay Design and Optimization
Abstract
Acetylated nucleosides are crucial intermediates in medicinal chemistry and molecular biology, often serving as prodrugs or protected precursors in synthesis. The removal of acetyl groups is a critical step, and enzymatic hydrolysis offers a highly specific and gentle alternative to harsh chemical methods. This guide provides a detailed framework for developing and executing robust enzymatic hydrolysis assays for acetylated nucleosides. We delve into the critical parameters of enzyme selection, reaction condition optimization, and analytical validation, with a focus on explaining the rationale behind each step. The protocols provided are designed to be self-validating systems, ensuring reliable and reproducible results for researchers in drug development and biochemical research.
Introduction: The Rationale for Enzymatic Deacetylation
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1] Their biological activity often requires intracellular phosphorylation, a step that can be inefficient. Acetylation of the nucleoside's hydroxyl groups is a common strategy to increase lipophilicity and enhance cell permeability, creating a prodrug. Once inside the cell, these acetyl groups must be removed by endogenous enzymes, typically esterases, to release the active parent compound.
Therefore, studying the deacetylation process is vital for:
-
Prodrug Activation Analysis: Characterizing the rate and efficiency at which a prodrug is converted to its active form.
-
Synthetic Chemistry: Deprotecting nucleosides under mild conditions that preserve the integrity of other sensitive functional groups.[2]
-
Metabolic Stability Studies: Understanding the susceptibility of acetylated compounds to enzymatic cleavage in biological systems.
While chemical deprotection using strong acids or bases is possible, these methods can lead to undesired side reactions, such as cleavage of the glycosidic bond or degradation of the nucleoside base.[1] Enzymatic hydrolysis, by contrast, proceeds under physiological conditions (neutral pH, ambient temperature), offering superior chemo- and regioselectivity.[3][4]
Principle of the Assay
The assay quantifies the activity of an esterase enzyme on an acetylated nucleoside substrate. The enzyme catalyzes the hydrolysis of the ester bond, releasing the deacetylated nucleoside and acetic acid. The reaction progress is monitored by measuring the decrease in the substrate concentration and the corresponding increase in the product concentration over time.
Core Components & Key Experimental Choices
Successful assay development hinges on the careful selection and optimization of several key components.
Enzyme Selection: The Biocatalyst
The choice of enzyme is paramount. While cells contain a wide variety of esterases, a commercially available and well-characterized enzyme is ideal for developing a standardized assay.
-
Porcine Liver Esterase (PLE): PLE (E.C. 3.1.1.1) is a serine hydrolase that is widely used due to its broad substrate specificity, stability, and commercial availability.[5][6] It efficiently hydrolyzes a wide range of carboxylic acid esters, including acetylated nucleosides.[3][7] Its robustness makes it an excellent starting point for most applications.
-
Other Lipases and Esterases: Enzymes like Candida rugosa lipase (CRL) or esterases from other microbial sources can also be effective.[4][8] These may offer different regioselectivity, which can be advantageous for selectively deacetylating specific positions on the sugar moiety.[9]
-
Histone Deacetylases (HDACs): While their primary substrates are acetylated lysine residues on proteins, some HDACs may exhibit activity on small molecule substrates.[10][11] However, for general-purpose deacetylation of nucleosides, broad-spectrum esterases like PLE are more practical.
Expert Insight: Start with Porcine Liver Esterase (PLE). Its well-documented activity and broad specificity provide a high probability of success. If regioselectivity is a primary concern, screening a panel of different lipases and esterases may be necessary.
Substrate Preparation
The acetylated nucleoside should be of high purity to avoid interference from contaminants.
-
Solubility: Acetylated nucleosides are often more soluble in organic solvents than in aqueous buffers. Prepare a concentrated stock solution in a solvent like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1-5%) to prevent enzyme inhibition or denaturation.[12]
-
Concentration: For kinetic studies, a range of substrate concentrations bracketing the Michaelis constant (Kₘ) is required.[13] For simple percent conversion assays, a fixed concentration (e.g., 100 µM to 1 mM) is sufficient.
Assay Buffer and Conditions
Enzyme activity is highly dependent on the reaction environment.[14]
-
Buffer System: A buffer with a pKa around the desired pH is essential. Phosphate-buffered saline (PBS) or Tris-HCl at pH 7.2-8.0 are common choices that mimic physiological conditions and are optimal for many esterases.[7][15]
-
pH: Most esterases exhibit optimal activity at a neutral to slightly alkaline pH. It is crucial to determine the optimal pH for the specific enzyme-substrate pair being investigated.
-
Temperature: Reactions are typically run between 25°C and 37°C.[7] While higher temperatures can increase reaction rates, they also increase the risk of enzyme denaturation over longer incubation periods. 37°C is a common choice as it mimics physiological temperature.
Detailed Protocols
This section provides step-by-step methodologies for performing the enzymatic hydrolysis assay and analyzing the results.
Protocol 1: Enzymatic Hydrolysis Assay
This protocol details the setup of the enzymatic reaction.
1. Reagent Preparation:
- Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4. Ensure the buffer is brought to the desired reaction temperature before use.[12]
- Substrate Stock Solution: Prepare a 10 mM stock solution of the acetylated nucleoside in DMSO.
- Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Porcine Liver Esterase (PLE) in the Assay Buffer. Store on ice. Do not dilute the enzyme in water, as this can reduce stability.[16]
2. Reaction Setup:
- In a microcentrifuge tube or a well of a 96-well plate, add the following in order:
- 88 µL of pre-warmed Assay Buffer (50 mM Tris-HCl, pH 7.4).
- 2 µL of Substrate Stock Solution (for a final concentration of 200 µM). Gently mix.
- Allow the mixture to equilibrate at the reaction temperature (e.g., 37°C) for 5 minutes.
- To initiate the reaction, add 10 µL of the Enzyme Stock Solution (or a pre-determined dilution). The final reaction volume is 100 µL. Mix gently by pipetting.
3. Incubation and Time Points:
- Incubate the reaction at 37°C.
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it to stop the reaction.
4. Reaction Quenching:
- To quench the reaction, mix the aliquot with an equal volume (e.g., 50 µL of sample + 50 µL of quencher) of ice-cold acetonitrile or methanol.[7] This denatures and precipitates the enzyme.
- Centrifuge the quenched sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.[17]
- Collect the supernatant for analysis.
Diagram: Experimental Workflow
The following diagram illustrates the complete workflow from preparation to analysis.
Caption: Workflow for enzymatic deacetylation assay.
Protocol 2: HPLC Analysis of Reaction Products
High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the acetylated substrate and the deacetylated product.[17][18]
1. HPLC System and Column:
- Instrument: An HPLC system equipped with a UV detector (e.g., Diode Array Detector).[17]
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 3-5 µm particle size) is standard for nucleoside analysis.[17]
2. Mobile Phase and Gradient:
- Mobile Phase A: 20 mM Ammonium Acetate, pH 5.4.[17]
- Mobile Phase B: HPLC-grade Methanol or Acetonitrile.[17]
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection Wavelength: ~260 nm, where nucleobases have strong absorbance.[17]
3. Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 16.0 | 75 | 25 |
| 17.0 | 0 | 100 |
| 22.0 | 0 | 100 |
| 23.0 | 100 | 0 |
| 30.0 | 100 | 0 |
| Note: This gradient is a starting point and must be optimized for the specific nucleosides being analyzed.[17] |
4. Sample Analysis:
- Inject 10-20 µL of the supernatant from the quenched reaction.
- Run the HPLC method and integrate the peak areas for the substrate and product. The acetylated precursor will typically have a longer retention time than the more polar deacetylated product.
Data Analysis and Interpretation
Calculating Percent Conversion
For each time point, calculate the percent conversion using the integrated peak areas from the HPLC chromatogram:
% Conversion = [Area_Product / (Area_Product + Area_Substrate)] * 100
Plotting % Conversion versus time provides a reaction progress curve.
Michaelis-Menten Kinetics
To determine the kinetic parameters of the enzyme, the assay should be run with varying substrate concentrations while keeping the enzyme concentration constant.
Diagram: Enzymatic Reaction Kinetics
This diagram illustrates the fundamental relationship in enzyme kinetics.
Caption: Michaelis-Menten reaction scheme.
The initial reaction velocity (v₀) is measured at each substrate concentration [S]. These data are then fit to the Michaelis-Menten equation:
v₀ = (V_max * [S]) / (Kₘ + [S])
Where:
-
v₀: The initial reaction velocity.
-
V_max: The maximum reaction velocity.
-
Kₘ: The Michaelis constant, representing the substrate concentration at which the reaction velocity is half of V_max.[13]
-
[S]: The substrate concentration.
These parameters are crucial for comparing the efficiency of different enzymes or the susceptibility of different substrates to hydrolysis.[19]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage, multiple freeze-thaw cycles.[16] | Verify enzyme storage conditions. Use a fresh aliquot of the enzyme. |
| Incorrect Assay Conditions: Suboptimal pH or temperature. | Optimize pH and temperature for the specific enzyme. Ensure buffers are at the correct temperature before starting the reaction.[12] | |
| Presence of Inhibitors: High concentration of organic solvent (e.g., DMSO); contaminants in the substrate or buffer.[12] | Ensure the final DMSO concentration is <5%. Use high-purity reagents. | |
| High Background / Non-Enzymatic Hydrolysis | Substrate Instability: The acetylated nucleoside may be unstable in the assay buffer. | Run a "no-enzyme" control (replace enzyme solution with buffer) to quantify the rate of non-enzymatic hydrolysis. |
| Inconsistent Results / Poor Reproducibility | Pipetting Errors: Inaccurate pipetting, especially of small volumes.[16] | Use calibrated pipettes. Prepare a master mix of reagents to minimize variability between replicates. |
| Incomplete Quenching: The reaction continues after the intended time point. | Ensure the quenching agent (e.g., acetonitrile) is added quickly and mixed thoroughly. Keep samples on ice after quenching. | |
| Inconsistent Incubation Times/Temperatures: Fluctuation in the incubator temperature. | Use a calibrated incubator or water bath. Ensure all samples are incubated for the precise duration.[12] |
Conclusion
The enzymatic hydrolysis assay is a powerful tool for characterizing the deacetylation of modified nucleosides. By carefully selecting the enzyme, optimizing reaction conditions, and employing a robust analytical method like HPLC, researchers can obtain reliable and reproducible data. This detailed guide provides the foundational knowledge and practical steps necessary to implement this assay, enabling critical insights for drug development, medicinal chemistry, and molecular biology.
References
-
Borges A, Radkov A, Thuy-Boun PS. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. Protocols.io. [Link]
-
MDPI. (2022). Deacetylation. Encyclopedia. [Link]
-
Fasano, C., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. [Link]
-
da Silveira, G. P., et al. (2026). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. ResearchGate. [Link]
-
Wang, Z., et al. (2025). Kinetic Analysis of HDAC‐ and Sirtuin‐Mediated Deacylation on Chemically Defined Histones and Nucleosomes. Current Protocols. [Link]
-
De Cesare, S., et al. (2021). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Organic & Biomolecular Chemistry. [Link]
-
Gotor-Fernández, V., et al. (2010). Regioselective Deacetylation in Nucleosides and Derivatives. Current Organic Chemistry. [Link]
-
Tamazian, G., et al. (2021). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Biochemical Society Transactions. [Link]
-
Bürger, M., & Chory, J. (2018). Structural and chemical biology of deacetylases for carbohydrates, proteins, small molecules and histones. Communications Biology. [Link]
-
Pertusati, F., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Nucleosides, Nucleotides and Nucleic Acids. [Link]
-
Mohr, P., et al. (1984). Pig liver esterase catalyzed hydrolysis: Substrate specificity and stereoselectivity. Helvetica Chimica Acta. [Link]
-
Dizdaroglu, M., et al. (1998). Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry. Free Radical Biology and Medicine. [Link]
-
Wang, W., et al. (2019). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Drug Metabolism and Disposition. [Link]
-
Li, Z., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research. [Link]
-
Orsato, A., et al. (2015). Enzyme kinetics and inhibition of histone acetyltransferase KAT8. Biological & Pharmaceutical Bulletin. [Link]
-
Nakano, S., et al. (2011). Regulation of DNA nucleases by molecular crowding. Journal of the American Chemical Society. [Link]
-
Danieli, B., et al. (1997). Enzyme-mediated regioselective acylation of polyhydroxylated natural products. Pure and Applied Chemistry. [Link]
-
Su, D., et al. (2024). HPLC Analysis of tRNA‐Derived Nucleosides. Current Protocols. [Link]
-
Bartoš, M., et al. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia. [Link]
-
Fernández-Lorente, G., et al. (2002). Regioselective Enzymatic Hydrolysis of Acetylated Pyranoses and Pyranosides Using Immobilised Lipases. An Easy Chemoenzymatic Synthesis of Alpha- And beta-D-glucopyranose Acetates Bearing a Free Secondary C-4 Hydroxyl Group. Carbohydrate Research. [Link]
-
Attia, M. A., et al. (2022). Elucidating Sequence and Structural Determinants of Carbohydrate Esterases for Complete Deacetylation of Substituted Xylans. International Journal of Molecular Sciences. [Link]
-
Agilent. (2016). Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC with the 6130 Single Quadrupole Mass Selective Detector. Agilent Technologies. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
-
Sankhla, I. S., et al. (2026). Enzymatic Hydrolysis of Triacetin and L-Lactide in Emulsified Microparticles Within a Cellulose Hydrogel Dispersion. Polymers. [Link]
-
Wang, W., et al. (2025). Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. International Journal of Molecular Sciences. [Link]
-
Wißgott, U., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration. [Link]
-
Popa, A., et al. (2020). A Rapid Method for the Selection of Amidohydrolases from Metagenomic Libraries by Applying Synthetic Nucleosides and a Uridine Auxotrophic Host. Catalysts. [Link]
-
Al-Soud, W. A. (2009). HPLC ANALYSIS OF NUCLEOTIDES. QUT ePrints. [Link]
-
ResearchGate. (n.d.). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. ResearchGate. [Link]
-
Wulsdorf, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. [Link]
-
Moriyoshi, K., et al. (2005). Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Pertusati, F., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response [frontiersin.org]
- 8. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of HDAC‐ and Sirtuin‐Mediated Deacylation on Chemically Defined Histones and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and chemical biology of deacetylases for carbohydrates, proteins, small molecules and histones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. Regulation of DNA nucleases by molecular crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. protocols.io [protocols.io]
- 18. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
thin layer chromatography (TLC) systems for fluorocytidine intermediates
Application Note: Optimized Thin Layer Chromatography (TLC) Systems for Fluorocytidine Intermediates
Introduction
Fluorocytidine derivatives, including blockbuster oncology drugs such as Capecitabine, Gemcitabine, and 5-Fluorocytidine, are synthesized via complex, multi-step pathways. These pathways typically involve the silylation of a fluorinated pyrimidine base, followed by Vorbrüggen glycosylation with a protected ribose or deoxyribose sugar, and subsequent N-acylation and deprotection steps[1][2]. Monitoring these sequential reactions requires robust, real-time analytical techniques. Thin Layer Chromatography (TLC) remains the frontline tool for this purpose due to its rapid turnaround, low cost, and dual-detection capabilities (UV absorbance and chemical staining)[1].
Mechanistic Insights: Causality in TLC System Selection
The synthesis of fluorocytidine intermediates is characterized by extreme shifts in molecular polarity. As a Senior Application Scientist, selecting the appropriate mobile phase requires anticipating how these structural changes interact with the normal-phase silica gel:
-
Lipophilic Protected Intermediates : Following glycosylation, the sugar hydroxyl groups are typically protected by bulky, non-polar moieties (e.g., benzoyl, acetyl, or trityl groups)[3][4]. These intermediates exhibit high retention on normal-phase silica. Therefore, low-polarity solvent systems, such as Dichloromethane (DCM) with very low percentages of Methanol (MeOH) (e.g., 50:1 to 15:1), are required to achieve optimal migration and prevent the compound from sticking to the baseline[2].
-
N4-Acylation/Alkylation : The addition of carbamate groups (e.g., the pentyloxycarbonyl group in capecitabine synthesis) further increases the molecule's lipophilicity. The mobile phase must be adjusted to an even lower polarity (e.g., DCM:MeOH 50:1) to prevent the product from migrating completely with the solvent front[2].
-
Polar Deprotected Intermediates : The final synthetic steps usually involve the removal of the sugar protecting groups, exposing multiple free hydroxyls. This drastically increases the molecule's affinity for the stationary silica phase via hydrogen bonding. To elute these highly polar compounds (e.g., 5'-deoxy-5-fluorocytidine or the final APIs), the mobile phase must have a high hydrogen-bonding capacity. Systems like CH2Cl2:CH3OH (12:1) or Chloroform:Methanol (80:20) are necessary to overcome the strong silica-analyte interactions[3][5].
Quantitative Data: TLC Solvent Systems and Rf Values
The following table summarizes validated solvent systems and expected Retention Factors (Rf) for key fluorocytidine intermediates, providing a quantitative baseline for reaction monitoring.
| Compound / Intermediate | Synthetic Role | Solvent System (v/v) | Expected Rf / Migration | Reference |
| Sugar-protected 5-fluorocytidine (e.g., tri-O-benzoyl) | Glycosylation Product | Chloroform : Methanol (80:20) | ~0.56 | [3] |
| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine | Capecitabine Intermediate 3 | DCM : Methanol (15:1) | Mid-plate | [2] |
| 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine | Capecitabine Intermediate 4 | DCM : Methanol (50:1) | Mid-plate | [2] |
| 5'-Deoxy-5-fluorocytidine | Deprotected Intermediate | 2% Methanol in Ethyl Acetate | ~0.45 | [6] |
| Capecitabine | Final Drug Substance (API) | CH2Cl2 : CH3OH (12:1) | ~0.28 | [5] |
| Gemcitabine-Amino Acid Prodrugs | Prodrug Intermediate | DCM : Methanol (15:1) | Mid-plate | [1] |
Experimental Workflow & Visualization
TLC monitoring workflow for fluorocytidine synthesis, highlighting polarity-driven solvent adjustments.
Self-Validating Protocol for TLC Analysis
To ensure scientific trustworthiness and eliminate false positives (e.g., misidentifying a degraded byproduct as the target product), the following protocol incorporates strict self-validating mechanisms.
Materials:
-
Stationary Phase : Precoated silica gel 60 F254 plates on glass or aluminum backing[1].
-
Visualizers : UV Lamp (254 nm), p-Anisaldehyde stain, or 10% Phosphomolybdic acid (PMA) in ethanol[1][7].
Step-by-Step Methodology:
-
Chamber Saturation :
-
Line a twin-trough developing chamber with filter paper.
-
Add the selected solvent system (e.g., DCM:MeOH 15:1) to a depth of 0.5 cm.
-
Seal and allow to equilibrate for 15 minutes.
-
Causality: Vapor saturation prevents the volatile solvent from evaporating off the face of the plate during development. Without this, the solvent travels faster up the edges than the center (the "edge effect"), artificially inflating Rf values and distorting spot shapes.
-
-
Sample Preparation & Co-Spotting :
-
Dissolve 1-2 mg of the reaction mixture in 1 mL of the reaction solvent (or pure DCM).
-
On the baseline (1.5 cm from the bottom), apply three distinct spots using a glass capillary:
-
Spot 1 : Pure starting material (Reference).
-
Spot 2 : Co-spot (Starting material + Reaction mixture superimposed).
-
Spot 3 : Reaction mixture.
-
-
Causality: This is a critical self-validating step. Matrix effects (such as high salt concentrations or extreme pH in the reaction mixture) can alter how a compound interacts with the silica, causing its Rf to drift. If the starting material in the reaction mixture has shifted, the co-spot will merge into a single, shifted shape, preventing you from falsely assuming the starting material has been fully consumed.
-
-
Development :
-
Place the plate in the chamber using forceps. Develop until the solvent front is 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and air dry completely in a fume hood.
-
-
Dual-Mode Visualization :
-
Non-Destructive (UV 254 nm) : The fluorocytosine ring contains a conjugated pi-system that strongly absorbs at 254 nm, appearing as dark spots against the green fluorescent background of the F254 plate[1]. Lightly circle these spots with a pencil.
-
Destructive (Chemical Staining) : Dip the plate in p-Anisaldehyde or PMA solution. Wipe the back of the plate and heat uniformly with a heat gun until spots appear[1][7].
-
Causality: The sugar moiety (ribose/deoxyribose) reacts strongly with these stains, turning dark blue/purple. If a UV-active spot does not stain with anisaldehyde, the glycosidic bond may have cleaved during the reaction, indicating you are tracking a degraded pyrimidine base rather than the target intact nucleoside.
-
Advanced Troubleshooting: 2D TLC for Stability Assessment
Fluorocytidine intermediates, particularly those with labile protecting groups (e.g., acetyls in basic conditions), can occasionally degrade on the silica plate due to the slightly acidic nature of standard silica gel.
-
Validation Step : If streaking or unexpected multiple spots occur despite a clean NMR, perform a 2-Dimensional (2D) TLC. Spot the sample in one corner, develop in Solvent A, dry completely, rotate the plate 90 degrees, and develop again in the exact same Solvent A.
-
Interpretation : If the compounds are stable, all spots will lie on a perfect diagonal line. Spots falling off the diagonal indicate that degradation is occurring during the chromatographic process itself. If this occurs, the silica must be neutralized prior to use by adding 1% Triethylamine (TEA) to the mobile phase.
References
-
Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties Source: nih.gov URL:[Link]
-
Facile Synthesis of 5-Fluorocytidine Source: tandfonline.com URL:[Link]
-
Synthesis and in vitro evaluation of novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles Source: nih.gov URL:[Link]
-
Synthesis, Crystallization and Biological Evaluation of an Orally Active Prodrug of Gemcitabine Source: amazonaws.com URL:[Link]
-
Novel technology for synthesis of capecitabine Source: Patsnap URL:[Link]
- Preparation method of capecitabine and intermediate thereof Source: Google Patents URL
Sources
- 1. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel technology for synthesis of capecitabine - Eureka | Patsnap [eureka.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. imcr.uzh.ch [imcr.uzh.ch]
- 5. CN101993463A - Preparation method of capecitabine and intermediate thereof - Google Patents [patents.google.com]
- 6. 5'-Deoxy-5-fluorocytidine | 66335-38-4 [chemicalbook.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
scaling up synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
An Application Note and Protocol for the Scalable Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Abstract
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a critical intermediate in the synthesis of Capecitabine, an orally administered chemotherapeutic agent.[1][2] The increasing clinical demand for Capecitabine necessitates a robust, scalable, and economically viable manufacturing process for its key intermediates. This document provides a comprehensive guide for the scaled-up synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, focusing on process chemistry considerations, a detailed kilogram-scale protocol, and troubleshooting. The described methodology is designed to ensure high yield, purity, and operational safety, making it suitable for industrial production.[3]
Introduction: Strategic Importance and Synthesis Overview
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, but its administration is associated with significant toxicity.[4] Capecitabine is a prodrug designed to be enzymatically converted to 5-FU preferentially at the tumor site, thereby improving its therapeutic index.[5] The synthesis of Capecitabine hinges on the availability of high-purity 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
The primary challenge in synthesizing this intermediate lies in the stereoselective formation of the N-glycosidic bond between the 5-fluorocytosine base and the 5-deoxyribose sugar moiety.[6] Achieving high selectivity for the desired β-anomer is crucial, as the α-anomer is an undesired impurity that must be removed.[1][6]
This guide focuses on a convergent synthesis strategy that has proven amenable to scale-up. The core of this strategy is the Lewis acid-catalyzed glycosylation of a silylated 5-fluorocytosine derivative with a protected 5-deoxyribose sugar. This approach offers good control over stereoselectivity and generally results in high yields.[1]
Synthetic Pathway and Mechanistic Considerations
The scaled-up synthesis involves two primary stages: the preparation of the silylated nucleobase and the subsequent stereoselective glycosylation reaction.
Silylation of 5-Fluorocytosine
The hydroxyl and amino groups on the 5-fluorocytosine ring can interfere with the glycosylation reaction. Therefore, they are temporarily protected using a silylating agent, such as hexamethyldisilazane (HMDS). This in-situ protection increases the nucleophilicity of the pyrimidine ring and enhances its solubility in the organic solvents used for the glycosylation step. The reaction is typically driven to completion by heating.
Stereoselective N-Glycosylation
The key bond-forming step is the coupling of the silylated 5-fluorocytosine with an activated sugar, 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose. The stereochemical outcome of this reaction is critical. The use of an acetyl protecting group at the C2' position of the ribose ring plays a vital role in directing the formation of the desired β-anomer through "anchimeric assistance" or neighboring group participation.[7] During the reaction, the C2'-acetyl group can form a transient cyclic acetoxonium ion intermediate after the departure of the C1' leaving group. The incoming silylated base then attacks the anomeric carbon from the opposite face (anti-attack), resulting predominantly in the β-glycosidic linkage.
The choice of catalyst is paramount for efficiency and scalability. While various Lewis acids can be used, catalysts that are easily removed or recycled, such as polymer-supported Lewis acids, are advantageous for industrial production as they simplify purification.[1]
Process Flow Diagram for Scaled-Up Synthesis
The following diagram illustrates the workflow for the kilogram-scale synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Caption: Workflow for the scaled-up synthesis of the target intermediate.
Detailed Kilogram-Scale Protocol
This protocol is designed for a target scale yielding approximately 2.6-2.8 kg of the final product. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (approx.) | Quantity | Role |
| 5-Fluorocytosine | 129.09 | 10.0 | 1.29 kg | Starting Material |
| Hexamethyldisilazane (HMDS) | 161.40 | 11.0 | 2.4 L (1.78 kg) | Silylating Agent |
| Toluene, Anhydrous | 92.14 | - | 1.8 L | Solvent |
| 1,2,3-tri-O-acetyl-5-deoxyribose | 260.23 | 12.0 | 3.12 kg | Glycosyl Donor |
| Polymer-supported Ferric Chloride | - | - | 200 g | Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 12.0 L | Solvent |
| Ethanol (95%) | 46.07 | - | 8.0 L | Recrystallization Solvent |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | - | ~5.0 L | Quenching/Wash |
| Purified Water | 18.02 | - | ~10.0 L | Wash |
| Anhydrous Sodium Sulfate | 142.04 | - | ~500 g | Drying Agent |
Step-by-Step Procedure
Stage 1: Silylation of 5-Fluorocytosine
-
Charge a suitable, dry, inerted reactor with 5-fluorocytosine (1.29 kg) and anhydrous toluene (1.8 L).
-
Add hexamethyldisilazane (2.4 L).
-
Heat the suspension to reflux (approx. 115-120°C) and maintain for 1-2 hours, or until the mixture becomes a clear, homogeneous solution.[1]
-
Cool the solution to approximately 70°C.
-
Distill off the solvent and excess HMDS under reduced pressure to obtain a viscous oil or solid residue (the bis-silylated 5-fluorocytosine).
Stage 2: Glycosylation Reaction 6. Cool the residue from Step 5 to room temperature. 7. Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (12.0 L), followed by 1,2,3-tri-O-acetyl-5-deoxyribose (3.12 kg). Stir until all solids are dissolved. 8. Add the polymer-supported ferric chloride catalyst (200 g).[1] 9. Stir the reaction mixture at room temperature (20-25°C) for approximately 5-6 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC or TLC).
Stage 3: Work-up and Isolation 10. Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the catalyst cake with dichloromethane (3 x 600 mL).[1] 11. Combine the filtrate and washes. Transfer to a vessel for aqueous extraction. 12. Wash the organic phase sequentially with purified water (2 x 5.0 L) and saturated sodium bicarbonate solution (1 x 5.0 L). 13. Dry the organic phase over anhydrous sodium sulfate (~500 g), stir for 30 minutes, and filter. 14. Concentrate the filtrate to dryness under reduced pressure to yield a crude solid.
Stage 4: Purification by Recrystallization 15. To the crude solid, add ethanol (8.0 L) and heat the mixture to reflux until all solids dissolve. 16. Slowly cool the solution to 0-5°C to induce crystallization. Maintain at this temperature for at least 2 hours to maximize crystal formation. 17. Collect the white solid product by filtration. Wash the filter cake with cold ethanol (2 x 500 mL). 18. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. 19. Expected Yield: 2.6-2.8 kg (80-85%). Purity (HPLC): >99.5%. Melting Point: 189-192°C.[1]
Process Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete silylation due to moisture. | Ensure all reagents, solvents, and equipment are scrupulously dry. Use anhydrous grade materials. |
| Incomplete glycosylation reaction. | Extend reaction time. Check catalyst activity; if using a recycled catalyst, ensure it has been properly regenerated. | |
| Product loss during recrystallization. | Ensure cooling is slow and gradual. Minimize the volume of cold solvent used for washing the filter cake. | |
| High α-anomer impurity | Ineffective anchimeric assistance. | Confirm the quality of the starting 1,2,3-tri-O-acetyl-5-deoxyribose. Ensure no isomerization has occurred during storage. |
| Reaction temperature too high. | Maintain strict temperature control during the glycosylation step. | |
| Incomplete Reaction | Deactivated catalyst. | Use fresh or properly regenerated catalyst. |
| Poor quality starting materials. | Verify the purity of 5-fluorocytosine and the acetylated sugar by appropriate analytical methods before starting. | |
| Colored Product | Impurities from starting materials or side reactions. | Consider a charcoal treatment during the recrystallization step to remove colored impurities. |
| Degradation during solvent removal. | Use moderate temperatures and vacuum for solvent evaporation to prevent product degradation. |
Safety and Handling Precautions
-
5-Fluorocytosine: Is a cytotoxic agent. Handle with appropriate containment and PPE, including gloves, lab coat, and respiratory protection.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. All operations should be performed in a well-ventilated area or fume hood, away from ignition sources.
-
Reagents: Hexamethyldisilazane is corrosive and moisture-sensitive. Acetic anhydride (used in the preparation of the sugar) is highly corrosive.[8] Handle with care.
-
Exothermic Reactions: While this specific glycosylation is not strongly exothermic, scaling up any chemical reaction requires careful monitoring of temperature.[9] Ensure the reactor is equipped with adequate cooling capacity.
Conclusion
The described process provides a reliable and scalable method for the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. By employing a robust stereoselective glycosylation strategy with an easily separable catalyst and an optimized purification procedure, this protocol is well-suited for industrial manufacturing. Careful control of raw material quality, reaction conditions, and moisture exclusion are critical for achieving high yield and purity, ensuring the production of this key intermediate for the life-saving drug, Capecitabine.
References
- Benchchem. (n.d.). Experimental procedure for the peracetylation of nucleosides with tetraacetyl diborate.
-
Gajdowska, A. et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
- Hoffer, M. (1977). U.S. Patent No. 4,022,963. U.S.
-
Kerr, V. N. et al. (1982). Facile Synthesis of 5-Fluorocytidine. Nucleosides, Nucleotides & Nucleic Acids, 1(2), 157-163. [Link]
-
Pati, M. L. et al. (2009). The efficient syntheses of 5′-deoxy-5′-fluoro-guanosine and –inosine. Bioorganic & Medicinal Chemistry Letters, 19(17), 5055-5057. [Link]
- Feng, X. et al. (2012). U.S. Patent No. 8,263,767. U.S.
-
Nucleic Acid Therapy Accelerator. (2025). Manufacturing Challenge: Engineering enzymes to scale up nucleoside analogue manufacturing. NATA. [Link]
-
Dal-Canto, F. et al. (2019). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 24(22), 4058. [Link]
-
Wang, X. et al. (2015). A kind of preparation method of 2',3'-di-o-acetyl-5'-deoxy-5-fluorocytidine. Patsnap Eureka. [Link]
-
Kawai, R. et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2355. [Link]
-
Wang, X. et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(5), 455-460. [Link]
-
da Silveira, L. K. et al. (2020). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 31(1), 195-201. [Link]
- Undheim, K. & Gacek, M. (1987). U.S. Patent No. 4,703,121. U.S.
-
Islam, S. et al. (2018). Selective Acylation of Nucleosides, Nucleotides and Glycerol-3-phosphocholine in Water. UCL Discovery. [Link]
-
Kumar, V. et al. (2021). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Synthetic Communications, 51(8), 1235-1246. [Link]
-
Thompson, A. L. et al. (2011). Fluorinase-Coupled Base Swaps: Synthesis of [F-18]-5 '-Deoxy-5 '-fluorouridines. Angewandte Chemie International Edition, 50(33), 7644-7647. [Link]
-
Bailey, C. A. et al. (2021). Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine. Physical Chemistry Chemical Physics, 23(1), 223-234. [Link]
-
Chung, H. et al. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Society Reviews. [Link]
-
Beranek, J. & Hrebabecky, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(6), 1387-1400. [Link]
-
Schlemper, C. et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(34), 5519-5526. [Link]
-
Zhao, Y. et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2413-2422. [Link]
-
Ren, H. et al. (2018). Regioselective Deacetylation in Nucleosides and Derivatives. Asian Journal of Organic Chemistry, 7(9), 1709-1723. [Link]
-
Serpi, M. et al. (2016). Therapeutic use of fluorinated nucleosides – progress in patents. Pharmaceutical Patent Analyst, 5(4), 291-311. [Link]
-
Birmingham, W. R. & Turner, N. J. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]
-
Zhang, Y. et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. [Link]
-
Miller, J. J. & Kurreck, J. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Molecules, 26(11), 3324. [Link]
Sources
- 1. A kind of preparation method of 2',3'-di-o-acetyl-5'-deoxy-5-fluorocytidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 3. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4022963A - Acetylation process for nucleoside compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine synthesis
Technical Support Center: Troubleshooting Low Yield in 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine Synthesis
Overview & Biological Context
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (a protected 5'-DFCR derivative) is a critical intermediate in the synthesis of Capecitabine, a widely prescribed oral chemotherapeutic agent[1]. In vivo, Capecitabine functions as a prodrug that undergoes a three-step enzymatic cascade to deliver 5-fluorouracil (5-FU) directly to tumor tissues[2]. Understanding the downstream application of this intermediate underscores the necessity for high stereochemical purity and yield during its synthesis[2].
Metabolic conversion of Capecitabine through the 5'-DFCR intermediate to active 5-FU.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why is my overall yield of the β-anomer so low (e.g., <40%) during the glycosylation step? Causality: The Vorbrüggen glycosylation of silylated 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose often yields an unfavorable mixture of α- and β-anomers if the Lewis acid catalyst or temperature is not optimized[3]. While neighboring group participation from the 2'-O-acetyl group naturally favors the desired β-anomer, using harsh Lewis acids (like SnCl4) at room temperature can cause anomerization, leading to a complex mixture that requires uneconomical recrystallization steps, dropping yields to 35-40%[3]. Resolution: Switch the catalyst to Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) and strictly maintain the reaction temperature at 0 °C[4]. This milder approach preserves the kinetic β-selectivity and minimizes side reactions.
Q2: My 5-fluorocytosine is not fully dissolving during the silylation step. How does this affect the reaction? Causality: Incomplete silylation leaves unreacted 5-fluorocytosine, which is highly insoluble in organic coupling solvents like 1,2-dichloroethane or dichloromethane. This directly reduces the stoichiometry of the active nucleobase donor, plummeting the final yield. Resolution: Ensure strictly anhydrous conditions. Use Hexamethyldisilazane (HMDS) with a catalytic amount of TMSCl or ammonium sulfate. Reflux the mixture until the opaque suspension transitions into a completely transparent, clear solution. This visual cue is a mandatory self-validating checkpoint before proceeding to glycosylation.
Q3: I am observing significant deacetylation or product loss during the aqueous workup. What is going wrong? Causality: The 2',3'-di-O-acetyl groups are highly sensitive to basic or acidic aqueous conditions. Aggressive quenching of the Lewis acid can cause localized pH spikes, leading to ester hydrolysis and the formation of mono-acetylated or fully deprotected byproducts. Resolution: Quench the reaction mixture by pouring it into ice-cold saturated sodium bicarbonate (NaHCO3) under vigorous stirring. Maintain the aqueous phase pH strictly between 7.0 and 7.5.
Troubleshooting decision tree for diagnosing and resolving low yield in 5'-DFCR synthesis.
Section 2: Quantitative Data & Optimization
The following table summarizes the impact of critical reaction parameters on the glycosylation yield and anomeric ratio, demonstrating the superiority of optimized conditions.
| Reaction Parameter | Catalyst | Temperature | β:α Anomeric Ratio | Overall Yield |
| Standard (Historic) | SnCl4 | 25 °C | ~ 60:40 | 35 - 40% |
| Optimized | TMSOTf | 0 °C | > 98:2 | 82 - 85% |
| Sub-optimal Workup | TMSOTf | 0 °C | > 98:2 | < 50% (Hydrolysis) |
Section 3: Self-Validating Experimental Protocol
To ensure high yield and stereochemical purity, follow this optimized, step-by-step methodology for the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine[4].
Step 1: Silylation of 5-Fluorocytosine
-
Suspend 5-fluorocytosine (1.29 g) in anhydrous hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an inert nitrogen atmosphere.
-
Self-Validation Checkpoint: The reaction is complete only when the opaque white suspension transitions into a completely transparent, clear solution.
-
Concentrate the mixture under reduced pressure to remove excess HMDS, yielding bis-silylated 5-fluorocytosine as a residue.
Step 2: Vorbrüggen Glycosylation
-
Dissolve the silylated 5-fluorocytosine residue in 30 mL of anhydrous 1,2-dichloroethane.
-
Cool the solution to approximately 0 °C using an ice bath.
-
Add 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (2.6 g) to the mixture.
-
Dropwise, add trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf, 1.11 g) while maintaining the temperature at 0 °C[4].
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The reaction is complete when the ribofuranose donor spot completely disappears.
Step 3: Quenching, Workup, and Crystallization
-
Pour the reaction mixture into an ice-cold saturated sodium bicarbonate (NaHCO3) solution to quench the Lewis acid.
-
Self-Validation Checkpoint: Verify that the aqueous phase pH remains strictly between 7.0 and 7.5 to prevent deacetylation.
-
Extract the mixture with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Add 5 volumes of isopropyl alcohol (isopropanol) to the residue to induce crystallization.
-
Filter the resulting crystals and dry under vacuum.
-
Self-Validation Checkpoint: The isolated product should be a white crystalline solid with a melting point of 191.5–192.5 °C and an HPLC purity of ≥99.0%, confirming the successful isolation of the pure β-anomer[4].
References
1.[2] Title: The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine - PubMed. Source: nih.gov. URL: 2.[4] Title: Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents. Source: google.com. URL: 3.[1] Title: Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC. Source: nih.gov. URL: 4.[3] Title: capecitabine - All About Drugs. Source: allfordrugs.com. URL:
Sources
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capecitabine – All About Drugs [allfordrugs.com]
- 4. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
Analytical Support Center: HPLC Troubleshooting for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with identifying and quantifying impurities in 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS 161599-46-8). As a critical intermediate in the synthesis of the chemotherapeutic agent capecitabine, and a recognized transformation product (Capecitabine EP Impurity C), maintaining the chromatographic integrity of this compound is paramount[1].
Mechanistic Causality of Impurity Formation
To effectively troubleshoot an HPLC trace, one must first understand the causality behind the impurities. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is synthesized via the acetylation of 5'-deoxy-5-fluorocytidine[2].
-
Hydrolytic Degradation: The acetyl groups at the 2' and 3' positions of the ribose ring are highly susceptible to hydrolysis. Exposure to highly acidic or basic conditions (e.g., pH < 3 or pH > 9) during sample preparation or within the autosampler will rapidly deacetylate the molecule, forming 5'-deoxy-5-fluorocytidine (5'-DFCR) and eventually cleaving the glycosidic bond to yield 5-fluorouracil (5-FU) [3].
-
Over-Acylation / Side Reactions: During subsequent synthetic steps (e.g., reaction with n-pentyl chloroformate to form capecitabine), over-acylation can occur, leading to highly lipophilic dipentyl impurities that strongly retain on reversed-phase (RP) columns[4].
Standardized RP-HPLC Methodology
The following protocol is a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method inherently verifies its own resolving power and limits false-positive impurity reporting[5].
Step-by-Step RP-HPLC Protocol
1. Mobile Phase Preparation:
-
Channel A: Prepare a 20 mM Ammonium Formate buffer. Adjust to pH 3.5 using formic acid. Mix with Methanol and Acetonitrile in a 75:25:5 (v/v/v) ratio. Filter through a 0.22 µm membrane. Causality: The acidic buffer suppresses the ionization of the cytidine amino group, preventing peak tailing and secondary interactions with residual silanols on the stationary phase[6].
-
Channel B: Prepare a 20 mM Ammonium Acetate buffer. Mix with Methanol and Acetonitrile in an 80:15:5 (v/v/v) ratio.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or an equivalent high-density C18 column[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for sharper peaks.
-
Detection: UV at 250 nm (optimal for the fluoropyrimidine chromophore)[5].
-
Injection Volume: 10 µL.
3. System Suitability Testing (SST):
-
Inject a resolution mixture containing 5'-DFCR (10 µg/mL) and 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (100 µg/mL).
-
Validation Criteria: The resolution (
) between 5'-DFCR and the main peak must be . The tailing factor ( ) for the main peak must be . If these criteria fail, the system is invalid, and the column or mobile phase must be replaced.
Quantitative Impurity Mapping
The table below summarizes the expected Relative Retention Times (RRT) and Limits of Quantitation (LOQ) for common impurities observed in this workflow.
| Analyte / Impurity | RRT | Causality / Origin | Typical LOQ (µg/mL) |
| 5-Fluorouracil (5-FU) | 0.15 - 0.18 | Extreme hydrolytic degradation (glycosidic cleavage)[3] | 0.05 |
| 5'-deoxy-5-fluorocytidine (5'-DFCR) | 0.45 - 0.50 | Deacetylation (loss of 2',3' acetyl groups)[7] | 0.10 |
| 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 1.00 | Target Intermediate | 0.19 |
| Capecitabine | 1.35 - 1.40 | Downstream product (N4-pentyloxycarbonylation)[4] | 0.15 |
| Dipentyl Impurity | 1.56 | Over-acylation side product[4] | 0.20 |
Workflow Visualization
RP-HPLC separation workflow and RRT mapping for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Troubleshooting Guides & FAQs
Q1: I am observing a massive, early-eluting peak near the void volume (RRT ~0.15 - 0.18). What is causing this, and how do I prevent it? Application Scientist Insight: This peak is almost certainly 5-fluorouracil (5-FU) or a highly polar degradation fragment[3]. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is heat and pH sensitive. If your sample diluent is unbuffered water or if the autosampler is kept at room temperature for extended sequences, the compound will undergo base/acid-catalyzed hydrolysis. Fix: Always prepare your sample diluent in a buffered solution (pH 4.0 - 6.0) and maintain the autosampler cooler at 5°C[5].
Q2: The main peak (RRT 1.00) is exhibiting severe tailing (
Q3: I see a late-eluting peak at RRT 1.56 that carries over into blank injections. How do I clear it? Application Scientist Insight: This is likely a dipentyl impurity or a highly lipophilic over-acylated byproduct from the synthesis process[4]. Because of its high lipophilicity, it binds strongly to the stationary phase and may not elute fully during a standard isocratic run or a shallow gradient. Fix: Implement a "column wash" step at the end of your gradient. Ramp Channel B (or pure Acetonitrile) to 95% for 5 minutes before re-equilibrating to initial conditions. This will flush lipophilic impurities and eliminate carryover.
Q4: Can I use LC-MS/MS to definitively identify these unknown peaks?
Application Scientist Insight: Yes. Electrospray ionization (ESI) in both positive and negative modes is highly effective for these fluoropyrimidines. For example, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine has a molecular weight of 329.28 Da[1]. You will typically observe the
References
-
PubChem. "2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - PubChem - NIH." National Institutes of Health. Available at:[Link]
-
Hiriyanna, S. G., & Basavaiah, K. "Impurity profile study of capecitabine." AKJournals. Available at:[Link]
-
ABAP. "Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form." Asian Journal of Biochemical and Pharmaceutical Research. Available at:[Link]
-
ResearchGate. "Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form." ResearchGate. Available at:[Link]
-
Vainchtein, L. D., et al. "A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites." PubMed - NIH. Available at:[Link]
- Google Patents. "WO2010065586A2 - Preparation of capecitabine." Google Patents.
Sources
- 1. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 161599-46-8: 2',3'-Di-O-Acetyl-5'-Deoxy-5-Fluorocytidi… [cymitquimica.com]
- 3. akjournals.com [akjournals.com]
- 4. WO2010065586A2 - Preparation of capecitabine - Google Patents [patents.google.com]
- 5. abap.co.in [abap.co.in]
- 6. researchgate.net [researchgate.net]
- 7. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in Fluorinated Nucleoside Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve peak tailing issues specific to fluorinated nucleosides.
Fluorinated nucleosides (such as gemcitabine, sofosbuvir analogs, and novel antiviral candidates) present unique chromatographic challenges. Their high polarity, strong localized dipoles, and multidentate coordination capabilities often lead to severe peak asymmetry, compromising quantification and resolution. This guide bridges the gap between chemical theory and benchtop application, providing self-validating protocols to restore peak integrity.
Diagnostic Workflow for Peak Tailing
Before altering mobile phases or swapping columns, it is critical to isolate the root cause of the tailing. Use the diagnostic logic tree below to determine whether your issue is physical (system dead-volume) or chemical (secondary interactions).
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: Why do fluorinated nucleosides exhibit more severe peak tailing than their non-fluorinated counterparts?
A: The root cause lies in the extreme electronegativity of the fluorine atom. Fluorination significantly alters the electron density of the nucleobase or sugar ring, creating strong localized dipoles and shifting the
Q: How do I definitively differentiate between silanol-induced tailing and physical column issues? A: Implement a neutral marker test. Inject a neutral, non-ionizable reference compound (e.g., toluene for Reversed-Phase or uracil for specific HILIC phases). Neutral compounds do not undergo acid-base or electrostatic interactions. If the neutral peak is perfectly symmetrical but your fluorinated nucleoside tails, the issue is purely chemical (silanol or metal interactions). If both peaks tail, you have a physical void, a collapsed column bed, or extra-column dead volume[3].
Q: My fluorinated nucleoside contains a phosphate group (nucleotide analog). Why does the peak shape degrade over time?
A: Polyprotic acids and phosphate-containing species act as multidentate ligands. They strongly chelate with trace metal ions (
Q: Does the injection solvent really impact peak shape that much? A: Yes. If the injection solvent has a significantly higher elution strength than the initial mobile phase composition (e.g., injecting a polar fluorinated nucleoside dissolved in 100% DMSO into a highly aqueous mobile phase), it causes localized analyte dispersion at the column head before the analytes can focus[6]. This "solvent mismatch" manifests as a distorted, tailing, or split peak.
Self-Validating Troubleshooting Protocols
To ensure scientific integrity, every troubleshooting step must be verifiable. The following protocols are designed as closed-loop systems: you will measure a baseline, apply the mechanistic fix, and validate the result.
Protocol A: System Passivation & Metal-Ion Mitigation
Causality: Removing transition metals from the flow path prevents multidentate chelation by the nucleoside's electron-donating groups (O, N, F), eliminating a major source of secondary retention.
-
Baseline Measurement: Inject your fluorinated nucleoside standard under current conditions. Calculate the USP Asymmetry factor (
) at 10% peak height. Record this value. -
System Isolation: Remove the analytical column to prevent damage. Connect the injector directly to the detector using a PEEK union.
-
Acid Wash (Passivation): Flush the entire HPLC system with 0.1% to 4% phosphoric acid at 1.0 mL/min for 30 minutes. The phosphate effectively strips adsorbed metal ions from stainless steel surfaces[5].
-
Neutralization: Flush the system with HPLC-grade water for 15 minutes to remove residual acid.
-
Hardware Upgrade: Install a metal-free (PEEK-lined) column or a column with surface-passivated titanium hardware[4]. Ensure all capillary tubing from the injector to the column is PEEK.
-
Validation: Re-install the column, equilibrate, and re-inject the standard.
Protocol B: Mobile Phase Optimization for Silanol Suppression
Causality: Lowering the pH below the
-
Baseline Measurement: Run the separation at your current pH (often mid-pH 4-7) and record the
[2]. -
Buffer Adjustment: Switch the aqueous mobile phase to a highly buffered, low-pH solution. A standard recommendation is 20-50 mM ammonium formate adjusted to pH 2.5 with formic acid. The high buffer concentration (>20 mM) increases ionic strength, which masks residual secondary interactions[7].
-
Solvent Matching: Dilute your sample in a solvent that perfectly matches the initial mobile phase composition to prevent solvent-mismatch dispersion[4][6].
-
Validation: Re-inject the sample.
-
Success Criteria: A successful validation will show a sharpened peak with
and a measurable increase in theoretical plate count ( ).
-
Quantitative Data: Impact of Chromatographic Parameters on Peak Symmetry
Use the table below to benchmark your expected Asymmetry factors (
| Parameter / Condition | Analyte Type | Typical Asymmetry ( | Optimization Strategy | Expected |
| pH 7.0, Bare Silica | Basic Fluoro-nucleoside | 2.0 - 2.5 | Lower pH to < 3.0; Use fully end-capped column[2][7] | 1.1 - 1.3 |
| Stainless Steel Frits | Phosphorylated Fluoro-nucleoside | > 2.5 (or lost peak) | Passivate with | 1.0 - 1.2 |
| 100% DMSO Injection | Polar Fluoro-nucleoside | 1.8 - 2.2 | Match injection solvent to mobile phase[6] | 1.0 - 1.1 |
| Low Buffer (<5 mM) | Ionizable Fluoro-nucleoside | 1.5 - 1.8 | Increase buffer concentration to 20-50 mM[7] | 1.1 - 1.2 |
References[2] Title: Peak Tailing in HPLC. Source: elementlabsolutions.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qcLDbCjCkUTwqxj7SCOG_cQHdkyCXd70i8Va7lXAf3Ouo_W0V10XIC4tkscnfn9Na4jlQ2HZHlQirpa4-1E48Bnz26LyrmWWKbfW33CsyQXrDSVL9W5qIif8vn4AR6x_mowRolMxrsdAXxNN0WPAk7X08-PnwKJRWFraUXO4qYenM6uvZ4ozY8Jj2j0crw==[8] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChO7B-QOXZTlGffH7e2PYrz1obUk2-wTtlOdalUBCE07bl-Dr-myinlKmYKm3YADXHvc1YGaxkjq5Lx2Q3jraZuclEyWJHqQqqR2BOsX5Q8tynHIUO50W_w7K9_46WXfn_ltrQPhuoaUN7ztUxvR-CtNO0XZ_wBg8rUOp86-GPlQojulfFB6JvHR_yOq0DQO0RBbxz2g=[7] Title: Common Causes Of Peak Tailing in Chromatography. Source: alwsci.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESGeUlsb7H87x5-TzL8mLKBKj0JXE6WqJ4GLYcyAWrxFGjXJezUVD7kuov3FO3n3yWW7RDps9MYGllRd7spT1hvQWDTqeQzxKH7ufF7dEVgqoCzREpLxjFJFcGTnSSfkP-PDu6mUtDHaN62No873Qa7BDAOSU3KxmVweHH0cbsONQk0bmX4gc5XHU9qu5-gPnSBRg=[5] Title: Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Source: mtc-usa.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2NDozF4xDF5u1-IEMNHrh64U8DofWBXM3ObFqjd-nEPgA8p-_pLIK7TSNCLHDxLXSoUaG_SBZBrgniPkblWjKqOUkTw6S6vBglnE2DD2DvWkcia43hJS27w16Su4T8SOuj1d1Sck=[9] Title: Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpf8jZ1rp2lG8CmFPeG9RXq9gpmb9W1adFqMR-AcbveHHJ4dgCjfco9Poq3OJ3BR7W5mrm1Ww56DYS2_0eOmePLgmlOOIYIa9hjBT4P9JFq9TIso6tZuxZtPboTgPlH0tz4ZsJkfeupZ6dn6jQK5CuIydy1EME8mFoQs1ttlwY1jWWwZAeof8vB5oORHkFPDfRujTzADT-xczZW2rGSxQ6b4jccCK-0esbHascGJk5n7Zi8qE7qdwrMXZ_QB9KQkPzBuEeozxGwpg74kXulIJdRivtSRQG6W8Ro0ZieCDjnig5en73LE9sdIq9-cyL[1] Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWwdGHH0cSdeppMn5xOIrtVVCCCW2QtvrxSm8o2x9idR1nrdyU6xgxa6A517Cr1G6C8Wcs39INwP-SdE9rtvVjzsgH72Ri_vKpq9Rl-119LieynXSWvRntEl4fPQvgEvbU-e5HDX9cyQDJP0e3ZkJH[6] Title: Expert tip - A hidden cause for peak tailing of small acidic compounds. Source: ymc.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2Y9dSfQJmCPSNVj1ZWBfDa2KNKwxrSfkEeQS70AY4RkCPB91l15uml5ZVEabFSs60UUxlEJ1Ikt1ssKqdAbfHQWCOnzjoUttrmu9_Gyeq-lVkvA99EKI9N5iOkidxlTvm7NI4EmJg9QU_na9-RvBTESFnF6m-G8iseBTzlwcvlwi_T2AlruCWxZiPuwkXldHmjN500PIFc-QiyygYEb6dUTAKBxZqDOoOgn1tnBRmWooAf5AsulSeQ-7x9t0DA6WcgI=[4] Title: HPLC Peak Tailing. Source: axionlabs.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe0lLz9jlC3j_WBoyH2QZucfwahBsrXvOxP6ruWp2rXV5aJljFNK-1ceylZtdSPv_tRkl1UQvRJWFxethGyS28WC8rvjhN_PQFyqAVGdDZlWEaTmjZOg17qK0Dz3wz2-GPPR-wrquB8moq5btXK3R573mY3HaivJfxDNw=[3] Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbkykfTkEVYxtt_F13OrZXB_jj0Bhnq0Ct6WYsHWZGDNMhQzavJwEGOPwRKNKrmnIECrBi2cD79ZNbjRlhv1tPNfP1P_BBOtan0-kdfgKHAihS6yko4FgqIUVS4ouf_Ky73qKhO4mR-WmTdf-zH23-7zvHhO2W-fa23IlCXU8jh68Q7B-0BGrmJz4uh7TbwwBaBkDS_nEQVDIMGlNFHkrAp8bsMn4IkPGgitRfMKwFcAycqVn-FqNGnVg-rDnfckumCyb_
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. ymc.eu [ymc.eu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and practical solutions for handling this nucleoside analog in aqueous environments. We will explore its stability profile, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the chemical stability of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Q1: What is the primary degradation pathway for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in aqueous solutions?
A1: The primary degradation pathway in aqueous media is the hydrolysis of the two O-acetyl ester groups at the 2' and 3' positions of the deoxyribose sugar moiety. This is a common characteristic of acetylated nucleoside prodrugs, which are often designed to release the active parent compound through chemical or enzymatic cleavage.[1][2] The hydrolysis proceeds in a stepwise manner, first yielding a mixture of two mono-acetylated intermediates (2'-O-acetyl and 3'-O-acetyl isomers) before complete deacetylation to the parent nucleoside, 5'-deoxy-5-fluorocytidine.
A secondary, and generally much slower, degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond that links the 5-fluorocytosine base to the sugar. However, pyrimidine nucleosides are significantly more resistant to this type of cleavage compared to purine nucleosides.[3]
Q2: What are the expected degradation products I should monitor?
A2: When analyzing the stability of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, you should primarily monitor for the appearance of the following species:
-
Parent Compound: 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
-
Intermediates: 2'-O-acetyl-5'-deoxy-5-fluorocytidine and 3'-O-acetyl-5'-deoxy-5-fluorocytidine (these may co-elute in some chromatographic systems).
-
Final Hydrolysis Product: 5'-deoxy-5-fluorocytidine (the deacetylated parent nucleoside).
-
Potential Glycosidic Cleavage Product: 5-fluorocytosine (less likely, but possible under harsh acidic conditions).[3][4]
Q3: Which experimental factors have the most significant impact on its stability?
A3: The stability of this compound in aqueous media is primarily influenced by three key factors:
-
pH: The rate of ester hydrolysis is highly pH-dependent. Both acidic and basic conditions catalyze the reaction, with stability generally being highest in a slightly acidic to neutral pH range.[5][6]
-
Temperature: As with most chemical reactions, an increase in temperature will significantly accelerate the rate of hydrolysis. Therefore, storing solutions at lower temperatures is critical.[7]
-
Buffer Composition & Enzymes: The components of your buffer system can sometimes influence hydrolysis rates. More importantly, if working with biological media (e.g., cell culture medium with serum, plasma), esterase enzymes can dramatically increase the rate of deacetylation.[2]
Q4: How does pH affect the stability of the acetyl ester linkages?
A4: The acetyl ester groups are susceptible to both specific acid-catalyzed and base-catalyzed hydrolysis.
-
Under acidic conditions (low pH): The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Under alkaline conditions (high pH): The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid cleavage. This is typically the dominant and faster pathway for degradation. For a related compound, N4-acetylcytidine, hydrolysis is much more rapid at pH 9-10 than at pH 7.[5]
Therefore, the compound is least stable at the extremes of the pH scale and exhibits maximum stability in the mid-pH range, typically between pH 4 and 6.
Q5: What are the general recommendations for preparing and storing aqueous stock solutions of this compound?
A5: To maintain the integrity of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine solutions:
-
Solvent: For initial stock solutions, use a high-purity, anhydrous organic solvent like DMSO.
-
Aqueous Preparation: When preparing aqueous working solutions, use a buffer in the optimal pH range (e.g., pH 4-6). Prepare these solutions fresh, just before use.
-
Temperature: Store stock solutions at -20°C or -80°C.[7] Aqueous solutions for immediate use should be kept on ice. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Protection: Protect solutions from light to prevent potential photodegradation.[7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
Q1: My biological assay results are inconsistent. Could compound instability be the cause?
A1: Absolutely. Inconsistent results are a classic sign of compound degradation in the assay medium.
-
Causality: The physiological conditions of most biological assays (pH ~7.4, 37°C) are conducive to ester hydrolysis.[8] Furthermore, if your medium contains serum or cell lysates, esterase enzymes will rapidly convert the di-acetylated prodrug into its mono-acetylated and fully deacetylated forms. This changes the concentration of the intended compound over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Incubate the compound in your specific assay medium under identical experimental conditions (temperature, CO₂, etc.) but without cells or your biological target.
-
Time-Course Analysis: Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench and Analyze: Immediately stop any degradation by adding a quenching solution (e.g., cold acetonitrile) and analyze the samples by HPLC or LC-MS/MS to quantify the remaining parent compound and the formation of degradation products.[7]
-
Action: If significant degradation is observed, you may need to shorten your assay duration, add the compound at multiple time points, or account for the degradation kinetics in your data analysis.
-
Q2: I see new, unexpected peaks in my HPLC/LC-MS analysis over time. What are they?
A2: These new peaks are almost certainly the degradation products discussed in FAQ Q2.
-
Causality: As the di-acetyl compound degrades, it forms the mono-acetylated intermediates and the final deacetylated product, 5'-deoxy-5-fluorocytidine. Each of these will have a different retention time on a reverse-phase HPLC column. Typically, the polarity increases with each hydrolysis step, leading to earlier elution times (Di-acetyl -> Mono-acetyl -> Deacetylated).
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm the identity of the peaks, perform a forced degradation study. Intentionally degrade the compound under mild acid (e.g., 0.1 N HCl) and mild base (e.g., 0.1 N NaOH) conditions.[9]
-
Analyze and Compare: Run these degraded samples on your HPLC/LC-MS. The peaks that grow under these conditions are your degradation products.
-
Mass Spectrometry: Use LC-MS to confirm the mass-to-charge ratio (m/z) of the parent and the new peaks to verify their identities based on the loss of one or two acetyl groups.
-
Q3: I'm observing a rapid loss of the parent compound even under seemingly mild conditions. What should I check?
A3: Rapid degradation under mild conditions (e.g., neutral pH, room temperature) often points to an overlooked catalyst.
-
Causality: While hydrolysis occurs spontaneously, its rate can be unexpectedly high if there are catalytic factors present.
-
Troubleshooting Checklist:
-
Check pH: Verify the pH of your buffer/solution. A miscalibrated pH meter or an incorrectly prepared buffer can lead to a much higher or lower pH than intended.
-
Enzymatic Contamination: If you are using shared lab equipment or working with biological samples, consider trace contamination with esterase enzymes. Ensure all glassware is scrupulously clean.
-
Buffer Components: Certain buffer species can act as nucleophiles or general acid/base catalysts. If you suspect this, test the compound's stability in a simple, non-nucleophilic buffer (e.g., phosphate or acetate) and compare.
-
Purity of Water: Ensure you are using high-purity, HPLC-grade water for all preparations to avoid contaminants that could affect stability.
-
Section 3: Experimental Protocols & Methodologies
These protocols provide a validated framework for assessing the stability of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Protocol 1: Conducting a pH-Dependent Stability Study
This protocol outlines the steps to determine the rate of hydrolysis as a function of pH.
1. Reagent and Solution Preparation:
-
Compound Stock: Prepare a 10 mg/mL stock solution of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in anhydrous DMSO.
-
Buffer Systems: Prepare a series of buffers (e.g., 50 mM) covering a range of pH values. For example:
-
pH 2.0, 3.0 (Glycine-HCl buffer)
-
pH 4.0, 5.0 (Acetate buffer)
-
pH 6.0, 7.0, 8.0 (Phosphate buffer)
-
pH 9.0, 10.0 (Borate buffer)
-
Verify the final pH of each buffer after preparation.
-
2. Experimental Setup:
-
For each pH value, pipette 990 µL of the buffer into a clean HPLC vial.
-
Place the vials in a temperature-controlled incubator set to a desired temperature (e.g., 37°C). Allow them to equilibrate.
-
Initiate the reaction by adding 10 µL of the 10 mg/mL compound stock solution to each vial (final concentration: 100 µg/mL). Mix thoroughly. This is your T=0 sample point.
3. Time-Course Sampling:
-
Immediately take an aliquot from each vial for the T=0 analysis.
-
Continue to take aliquots at predefined intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be higher for pH values where degradation is expected to be rapid (e.g., pH 2, 9, 10).
-
For each sample taken, immediately quench the reaction by diluting it 1:1 in cold acetonitrile to stop further hydrolysis and precipitate any potential enzymes.
4. HPLC Analysis:
-
Analyze each quenched sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak area of the parent compound at each time point.
5. Data Analysis:
-
For each pH value, plot the natural logarithm of the parent compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the observed degradation rate constant (k_obs).
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k_obs.
Senior Application Scientist Note: The workflow for this experiment is critical for obtaining reliable kinetic data. The following diagram illustrates the key steps.
Caption: Hydrolysis pathway of the prodrug.
Section 5: References
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Pharmacokinetics of β-l-2′,3′-Dideoxy-5-Fluorocytidine in Rhesus Monkeys - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cytidine Acetylation Across the Tree of Life - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
PH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Stability Indicating High Performance Liquid Chromatography Methods for 5-fluorouridine in Aqueous Solution. (1997). PubMed. Retrieved March 7, 2026, from [Link]
-
Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. Retrieved March 7, 2026, from https://www.researchgate.net/publication/329759187_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-oxadiazole-2-thiol
-
Hydrolysis of Nucleosides. (n.d.). St. Paul's Cathedral Mission College. Retrieved March 7, 2026, from [Link]
Sources
- 1. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00810G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Stability indicating high performance liquid chromatography methods for 5-fluorouridine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
removing residual solvents from 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine crystals
Technical Support Center: Residual Solvent Removal for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Welcome to the Technical Support Center for the crystallization and purification of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8)[1]. As a critical intermediate in the synthesis of the antineoplastic drug Capecitabine, achieving high polymorphic purity and strictly controlling residual solvents is paramount[2]. This guide provides field-proven, self-validating protocols and troubleshooting steps to resolve solvent entrapment issues without compromising the thermal stability of the intermediate.
Quantitative Data: Target Residual Solvent Limits
During the synthesis (e.g., acetylation of 5'-deoxy-5-fluorocytidine), solvents such as Dichloromethane (DCM) and Pyridine are frequently used, followed by recrystallization in Isopropanol (IPA) or Ethyl Acetate[2]. All residual levels must comply with ICH Q3C guidelines[3].
| Solvent | Role in Synthesis / Purification | Boiling Point (°C) | ICH Q3C Class | Limit (ppm) |
| Dichloromethane (DCM) | Reaction solvent / Extraction | 39.6 | Class 2 | 600 |
| Pyridine | Base / Acetylation Catalyst | 115.2 | Class 2 | 200 |
| Isopropanol (IPA) | Recrystallization Solvent | 82.5 | Class 3 | 5,000 |
| Ethyl Acetate (EtOAc) | Extraction / Partitioning | 77.1 | Class 3 | 5,000 |
Workflow: Troubleshooting Solvent Entrapment
The following decision matrix illustrates the logical workflow for diagnosing and resolving out-of-specification (OOS) residual solvent levels.
Decision matrix for troubleshooting residual solvent entrapment in 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Self-Validating Protocol: Crystallization and Solvent Removal
To prevent lattice entrapment and thermal degradation (deacetylation), use this self-validating methodology for IPA recrystallization.
Step 1: Complete Solvent Swap
-
Action: If the crude product is in DCM or EtOAc, perform a vacuum distillation, continuously feeding Isopropanol (IPA) until the internal temperature reaches 82°C at atmospheric pressure.
-
Causality: DCM has a small molecular radius and easily co-crystallizes within the 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine lattice if present during nucleation.
-
Validation Check: Sample the liquid phase and run Headspace Gas Chromatography (HS-GC). Do not initiate cooling until DCM is < 0.1% w/w in the mother liquor.
Step 2: Controlled Nucleation
-
Action: Dissolve the crude intermediate in 5 volumes of IPA at 75°C. Cool linearly to 55°C over 2 hours. Seed with 0.5% w/w pure crystals, hold for 1 hour, then cool to 0–5°C at 0.2°C/min.
-
Causality: Rapid crash-cooling creates supersaturation spikes, leading to amorphous agglomerates that physically trap mother liquor (macroscopic inclusions)[2].
-
Validation Check: Use Focused Beam Reflectance Measurement (FBRM) or microscopic sampling to confirm uniform, well-defined crystalline habits without oiling out.
Step 3: Deliquoring and Cold Wash
-
Action: Filter the slurry at 0–5°C using a Nutsche filter. Wash the cake with 1 volume of pre-cooled (0°C) IPA.
-
Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without dissolving the target API.
-
Validation Check: Analyze the filtrate via HPLC. The wash is complete when the filtrate shows target impurities (e.g., unreacted 5-fluorocytosine) below 0.5%.
Step 4: Two-Phase Dynamic Vacuum Drying
-
Action: Transfer the wet cake to a conical vacuum dryer.
-
Phase 1: Dry at 25°C under mild vacuum (100 mbar) with intermittent agitation for 2 hours.
-
Phase 2: Ramp the temperature to 50°C (do not exceed 60°C) and apply deep vacuum (< 10 mbar) for 8 hours.
-
-
Causality: Phase 1 removes bulk surface solvent slowly. Applying high heat and deep vacuum immediately causes rapid IPA evaporation, which cools the crystal surface, causing localized condensation and "crusting." Crusting binds crystals together, permanently trapping internal solvents.
-
Validation Check: Perform Loss on Drying (LOD) after Phase 1 (must be < 5%) before initiating Phase 2. Final validation via HS-GC must show IPA < 5,000 ppm and DCM < 600 ppm[3].
Troubleshooting Guide
Q: Why does my batch show persistent Dichloromethane (DCM) levels above 600 ppm even after 24 hours of deep vacuum drying at 50°C? A: DCM is likely trapped within the crystal lattice (inclusion) rather than adsorbed on the surface. Because 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine forms a dense crystal structure (melting point 196-198°C)[1], surface drying cannot pull solvent from inside the lattice. Solution: Do not increase the drying temperature. Instead, rework the batch by completely dissolving it in IPA at 75°C, ensuring a complete solvent swap (Step 1 of the protocol), and recrystallize with a slower cooling ramp (0.1°C/min) to allow perfect lattice formation.
Q: I increased the drying temperature to 75°C to remove residual Pyridine, but my HPLC purity dropped significantly. What happened? A: 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is thermally sensitive. Prolonged heating above 60°C, especially in the presence of trace moisture or basic residual solvents like Pyridine, triggers hydrolysis (deacetylation) at the 2' or 3' positions, generating the mono-acetylated impurity[2]. Solution: Pyridine (boiling point 115.2°C) cannot be effectively removed by heat alone without degrading this intermediate. You must remove Pyridine during the liquid-liquid extraction phase. Wash the organic layer (e.g., EtOAc or DCM) with cold 5% aqueous sodium bicarbonate or dilute HCl to extract Pyridine into the aqueous phase before crystallization.
Q: The crystals form a hard, solid cake during drying, leading to inconsistent residual solvent results across different samples from the same batch. How can I fix this? A: This is a classic case of "crusting" or agglomeration, caused by drying too fast at high temperatures while the cake is still saturated with solvent. Solution: Implement the Two-Phase Dynamic Vacuum Drying protocol (Step 4). Ensure the initial drying phase is conducted at ambient temperature (25°C) until the bulk surface solvent is removed (LOD < 5%), and use intermittent (not continuous) agitation to prevent mechanical attrition of the crystals.
Frequently Asked Questions (FAQs)
-
What is the maximum safe drying temperature for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine? Extensive empirical data suggests keeping the jacket temperature of the dryer below 60°C. Target 50°C under deep vacuum (< 10 mbar) for optimal safety and efficiency.
-
Can I use Methanol instead of Isopropanol for recrystallization? While the intermediate is soluble in Methanol[1], Methanol can participate in transesterification side-reactions with the acetyl groups under certain conditions. Isopropanol is sterically hindered and poses a lower risk of degrading the acetyl protecting groups.
-
How do I differentiate between surface solvent and lattice-entrapped solvent? Run Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). If the mass loss occurs at or below the solvent's boiling point, it is surface-bound. If the mass loss occurs significantly above the boiling point or coincides with the melt/degradation endotherm, it is lattice-entrapped.
References
- Motohiro Arasaki, et al. "N4-(substituted-oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds, compositions and methods of using same." US Patent 5472949A, Google Patents.
-
"ICH Q3C Guidelines for Residual Solvents." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
Sources
minimizing side reactions in fluorocytidine protection steps
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected yields or degradation when working with fluorinated nucleosides.
Working with 5-fluorocytidine (and its deoxy/ribo derivatives) presents unique synthetic challenges compared to standard cytidine. The electron-withdrawing nature of the C5-fluorine atom fundamentally alters the electronic landscape of the pyrimidine ring. This guide provides mechanistic troubleshooting, self-validating protocols, and kinetic data to help you minimize side reactions such as O-acylation and deamination.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I getting extensive O-acylation when attempting to selectively N4-protect 5-fluorocytidine? The Causality: The exocyclic N4-amine of 5-fluorocytidine is significantly less nucleophilic than that of standard cytidine. This is due to the strong inductive electron-withdrawing effect (-I) of the adjacent C5-fluorine atom, which pulls electron density away from the amine. When you introduce standard acylating agents (like benzoyl chloride or acetyl chloride) without prior hydroxyl protection, the 2', 3', and 5' hydroxyl groups easily outcompete the deactivated N4-amine. This kinetic preference leads to predominantly O-acylated or polyacylated mixtures[1]. The Solution: Implement a "Transient Silylation" workflow. By temporarily masking the highly reactive hydroxyl groups with bulky trimethylsilyl (TMS) ethers, you force the acylating agent to react exclusively at the N4 position. The TMS groups are subsequently hydrolyzed in situ under mild conditions[1].
Q2: My 5-fluorocytidine is converting to 5-fluorouridine during the final deprotection step. What is the mechanism, and how do I prevent it? The Causality: You are observing a base-catalyzed deamination side reaction. The highly electronegative fluorine atom makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack. Under standard alkaline deprotection conditions (e.g., concentrated aqueous ammonia or KOH), hydroxide or ammonia attacks the C4 position, forming a tetrahedral intermediate. This intermediate collapses to expel ammonia, irreversibly yielding 5-fluorouridine[2]. The half-life of 5-fluorocytidine in 0.3 M KOH at 37°C is merely 10 hours[2]. The Solution: Avoid strong aqueous bases. Opt for the N-acetyl protecting group instead of N-benzoyl, as it is sufficiently stable for solid-phase synthesis but labile enough to be removed under much milder basic conditions[3]. Furthermore, during column chromatography, substitute triethylamine (TEA) with the sterically hindered N,N-diisopropylethylamine (DIPEA) to minimize nucleophilic attack at the C4 position[3].
Part 2: Quantitative Data & Strategy Comparison
To guide your experimental design, below is a summary of the kinetic outcomes and side-reaction risks associated with various 5-fluorocytidine protection and deprotection strategies.
| Strategy / Reaction | Reagents Used | Target / Observed Product | Yield / Outcome | Side Reaction Risk | Ref |
| Direct Acylation | Acyl Chloride, Pyridine | N4,O-Polyacylated mixture | Low (<40% target) | High (O-acylation) | [1] |
| Transient Silylation | 1. TMS-Cl 2. AcCl 3. H₂O | N4-Acyl-5-fluorocytidine | High (>85%) | Minimal | [1] |
| Alkaline Deprotection | 0.3 M KOH, 37°C | 5-Fluorouridine | N/A (Degradation) | High ( | [2] |
| Mild Amine Handling | DIPEA (Hünig's base) | Intact N4-Acyl-FdC | Excellent recovery | Low (Steric hindrance) | [3] |
Part 3: Pathway Visualizations
Workflow of transient silylation to achieve selective N4-acylation of 5-fluorocytidine.
Mechanistic pathway of base-catalyzed deamination of 5-fluorocytidine to 5-fluorouridine.
Part 4: Validated Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to the next step blindly; use the in-process checks provided below to ensure the chemical transformation has occurred.
Protocol 1: Selective N4-Acylation via Transient Silylation
Objective: To selectively acylate the deactivated N4-amine while preventing O-acylation[1].
-
Drying & Preparation: Co-evaporate 5-fluorocytidine (1.0 eq) with anhydrous pyridine twice to remove trace water. Suspend the dried material in anhydrous pyridine under an argon atmosphere.
-
Transient Silylation: Cool the suspension to 0°C. Add Trimethylsilyl chloride (TMS-Cl) (5.0 eq) dropwise. Remove the ice bath and stir for 30 minutes at room temperature.
-
Self-Validation Check (TLC): Spot the reaction on silica TLC (DCM:MeOH 9:1). The highly polar starting material (
~0.1) must completely convert to a non-polar intermediate ( ~0.8). If polar material remains, add 1.0 eq more TMS-Cl.
-
-
N4-Acylation: Re-cool the reaction to 0°C. Add Acetyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature.
-
Self-Validation Check (UV-Vis): Take a 1 µL aliquot, dilute in methanol, and check the UV spectrum. Successful N4-acylation shifts the
from ~270 nm (unprotected cytidine) to ~300 nm.
-
-
Selective Hydrolysis: Cool to 0°C and slowly add cold water (or cold aqueous ammonia) to quench the reaction and hydrolyze the labile O-TMS ethers. Stir for 30 minutes.
-
Self-Validation Check (TLC): The product will return to a more polar
(e.g., ~0.4), distinct from the starting material, while retaining the 300 nm UV shift under a UV lamp.
-
-
Workup: Evaporate the pyridine under reduced pressure, co-evaporate with toluene to remove residual pyridine, and purify via silica gel chromatography.
Protocol 2: Mild Deprotection & Handling to Prevent Deamination
Objective: To remove protecting groups or neutralize silica gel without triggering C4-deamination[3].
-
Protecting Group Selection: Utilize N-acetyl instead of N-benzoyl. The N-acetyl group is sufficiently stable for downstream synthesis but labile enough to be removed under milder basic conditions, reducing the risk of deamination[3].
-
Chromatography Neutralization: When purifying N4-protected 5-fluorocytidine intermediates, strictly avoid Triethylamine (TEA). Instead, pre-treat the silica gel and eluent with 1% N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is sterically hindered, preventing nucleophilic attack at the highly electrophilic C4 position of the fluorinated pyrimidine ring[3].
-
-
Final Deprotection: Use ultra-mild aqueous ammonia at room temperature (strictly monitoring time) rather than the elevated temperatures (e.g., 55°C) typically used for standard oligonucleotides.
-
Self-Validation Check (HPLC): Monitor the reaction via LC-MS. If deamination occurs, the side-product (5-fluorouridine derivative) will typically elute slightly later than the target 5-fluorocytidine on a C18 reverse-phase column and will exhibit a mass shift of +1 Da (loss of NH3, gain of H2O).
-
References
- US Patent 7,365,188 B2. "Process for producing N4-Acyl-5′-deoxy-5-fluorocytidine". Google Patents.
- "5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy". ACS Omega.
- "Specific incorporation of 5-fluorocytidine into Escherichia coli RNA". PubMed.
Sources
Technical Support Center: Improving the Solubility of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine for Cell Culture
Welcome to the technical support guide for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture applications. As an intermediate in the synthesis of Capecitabine and a derivative of 5-fluorouracil (5-FU), its effective delivery to cells in vitro is critical for accurate experimental outcomes.[1][2][3] This guide is structured to address common issues in a direct question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Q1: What is the recommended primary solvent for preparing a stock solution of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine?
The recommended and most effective solvent for initial solubilization is Dimethyl Sulfoxide (DMSO).[4] This aprotic, polar solvent is highly effective at dissolving a wide range of organic molecules, including this compound. The acetyl groups in the molecule's structure are designed to improve its solubility and cellular uptake compared to related nucleoside analogs.[5]
Q2: What is the maximum achievable concentration for a stock solution in DMSO?
You can achieve a stock solution concentration of up to 45 mg/mL (136.66 mM) in DMSO.[4] It is crucial to note that achieving this concentration may require mechanical assistance. The use of sonication is highly recommended to facilitate complete dissolution.[4]
Q3: My experiment requires a final concentration of the compound in the micromolar range. What is the maximum percentage of DMSO that is considered safe for most cell lines?
While DMSO is an excellent solvent, it is not inert and can exert biological effects, including cytotoxicity, at higher concentrations.[6][7] For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) .[8][9] Many sensitive cell lines may show signs of stress or altered growth at concentrations as low as 0.1%.[8]
Causality: DMSO can increase cell membrane permeability and induce oxidative stress, which can interfere with experimental results or lead to cell death.[6][7] Therefore, it is imperative to perform a dose-response experiment with your specific cell line using only the solvent (a vehicle control) to determine the maximum tolerated DMSO concentration before beginning your compound-based experiments.
Q4: Are there any viable alternatives to DMSO for this compound?
If DMSO is incompatible with your experimental system, other polar aprotic solvents may be considered, although their efficacy for this specific compound must be empirically validated. Potential alternatives include:
A newer, bio-based solvent called Cyrene™ (dihydrolevoglucosenone) has also been proposed as a less-toxic alternative to DMSO in some biological assays.[11][12] Each of these solvents has its own toxicity profile, and like DMSO, requires rigorous validation with a vehicle control series to establish a safe working concentration for your cells.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the steps to reliably prepare a high-concentration stock solution.
Materials:
-
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (MW: 329.28 g/mol )[13]
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance. Carefully weigh out 3.29 mg of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine powder into the tube. This amount is for a final volume of 100 µL. Adjust as needed for your desired stock volume.
-
Adding Solvent: Add 100 µL of anhydrous DMSO to the tube containing the compound. This will yield a final concentration of 32.9 mg/mL, which is equivalent to 100 mM.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. A visual inspection should show the powder beginning to dissolve.
-
Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes to ensure complete dissolution.[4] The solution should become clear and free of any visible particulates.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term stability (up to one year in solvent).[4]
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the standard workflow from powder to final working concentration in a cell culture experiment.
Caption: Workflow for preparing and using the compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound won't fully dissolve in DMSO, even at lower concentrations.
-
Potential Cause: Insufficient energy input to overcome the crystal lattice energy of the solid.
-
Solution Steps:
-
Increase Mixing: Ensure you are vortexing for at least 2-3 minutes.
-
Utilize Sonication: As recommended, sonication is often required.[4] Use a water bath sonicator to provide consistent, gentle energy. Check for a clear solution after 15-20 minutes.
-
Gentle Warming (Use with Caution): Briefly warm the solution to 37°C in a water bath. Do not overheat, as this could degrade the compound. Immediately vortex after warming. This should only be attempted after sonication fails.
-
Problem 2: The compound dissolves perfectly in DMSO, but a precipitate forms immediately when I add the stock to my cell culture medium.
This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent is insoluble in an aqueous environment.
-
Potential Cause: The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit.
-
Solution Steps:
-
Reduce Final Concentration: This is the most straightforward solution. Halve the intended final concentration and repeat.
-
Improve Mixing Technique: Instead of pipetting the stock solution into stationary media, add the stock dropwise to the medium while it is being gently vortexed or swirled. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Pre-warm the Medium: Using culture medium warmed to 37°C can slightly increase the solubility of some compounds.
-
Perform Serial Dilutions: Create an intermediate dilution of your stock in culture medium (e.g., a 1:10 dilution). This intermediate stock may be more stable and can then be used to make the final working concentration.
-
Troubleshooting Decision Tree: Precipitation in Media
Sources
- 1. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 2. A kind of preparation method of 2',3'-di-o-acetyl-5'-deoxy-5-fluorocytidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2'',3''-Di-O-acetyl-5''-deoxy-5-fuluro-D-cytidine | TargetMol [targetmol.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hygroscopic Issues with Acetylated Nucleoside Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting oligonucleotide and nucleoside synthesis workflows. The most frequent point of failure I encounter in the lab is the mismanagement of hygroscopic intermediates. Acetylated nucleosides—critical building blocks in antiviral, anticancer, and RNA therapeutic development—are notoriously prone to absorbing atmospheric moisture.
This guide is designed not just to give you a set of instructions, but to explain the causality behind the chemistry. By understanding the mechanistic "why," you can implement self-validating protocols that ensure absolute anhydrous conditions, thereby rescuing your downstream yields.
Diagnostic Workflow
Before diving into specific troubleshooting steps, follow this logical workflow to diagnose and resolve moisture and degradation issues in your acetylated nucleoside intermediates.
Diagnostic workflow for resolving moisture and degradation in acetylated nucleosides.
Troubleshooting FAQs
Q1: Why do my acetylated nucleoside intermediates rapidly turn into a gummy, sticky resin on the benchtop, and what is the chemical causality? A1: Acetylated nucleosides exhibit high hygroscopicity due to the potent hydrogen-bonding capabilities of the nucleobase (exocyclic amines, imines, and carbonyls) combined with the polarization of the ester carbonyls. While acetyl groups are intended to be lipophilic protecting groups, the overall molecule often lacks the crystalline lattice energy required to repel atmospheric moisture. When water molecules intercalate into the solid phase, they disrupt intermolecular forces, transitioning the compound from a crystalline powder to an amorphous, gummy resin. Furthermore, trapped moisture can initiate spontaneous hydrolysis (deacetylation), especially if trace acidic or basic impurities remain from prior purification steps[1].
Q2: How does residual moisture quantitatively impact downstream coupling reactions? A2: Moisture is the primary enemy of the highly reactive electrophiles used in nucleoside chemistry. In phosphitylation or glycosylation (using Lewis acids like SnCl₄ or TMSOTf), water acts as a competing nucleophile. Even trace amounts can quench reagents, drastically reducing coupling yields and generating complex byproduct mixtures that are difficult to purify[2].
Data Presentation: Impact of Moisture on Coupling Yields
| Moisture Content (ppm) | Physical State of Acetylated Intermediate | Coupling Yield (%) | Primary Byproduct / Failure Mode |
| < 50 ppm | Crisp, free-flowing white foam/powder | > 95% | None (Optimal reaction trajectory) |
| 50 - 200 ppm | Slightly clumpy or tacky solid | 80 - 85% | Partial reagent hydrolysis |
| 200 - 1000 ppm | Sticky, viscous resin | 40 - 60% | Significant reagent quenching |
| > 1000 ppm | Gummy, wet oil | < 10% | Complete reaction failure |
Q3: What is the most effective method to dry these intermediates? Lyophilization or vacuum ovens often fail to remove all the water. A3: Standard vacuum drying often fails because water forms strong hydrates with the nucleobase that cannot be broken by vacuum alone. The most reliable, field-proven method is azeotropic distillation . By repeatedly dissolving the gummy intermediate in anhydrous solvents like pyridine, tetrahydrofuran (THF), or acetonitrile, and evaporating under reduced pressure, water is co-evaporated as an azeotrope[3]. Pyridine is particularly effective because it acts as a hydrogen-bond acceptor, disrupting the hydrate network between the nucleoside and water, allowing the moisture to be swept away during evaporation[4].
Q4: How can I ensure my storage and handling methods prevent moisture re-absorption? A4: Once dried to a crisp foam, the intermediate must be handled as a strictly moisture-sensitive compound. Store the compound in a tightly sealed vial backfilled with argon, placed inside a desiccator containing active indicator silica gel. Weighing should ideally be performed in a glove box or via pre-filled reaction vials to minimize atmospheric exposure during transfer[5].
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, every protocol you run should be a self-validating system—meaning the procedure itself provides physical or analytical confirmation of success before you risk expensive downstream reagents.
Protocol 1: Azeotropic Drying of Acetylated Nucleosides
Objective: To completely remove tightly bound water from hygroscopic acetylated nucleosides prior to moisture-sensitive downstream reactions.
Step-by-Step Methodology:
-
Dissolution (Hydrate Disruption): Dissolve the gummy acetylated nucleoside in anhydrous pyridine, THF, or acetonitrile (approx. 10 mL per gram of nucleoside).
-
Causality: The solvent disrupts the hydrogen-bonding network between the nucleoside and trapped water molecules, mobilizing the water into the bulk solution.
-
-
Evaporation (Azeotropic Removal): Concentrate the solution under reduced pressure (rotary evaporator) at a moderate bath temperature (30–40 °C).
-
Causality: Water co-evaporates with the organic solvent as an azeotrope, bypassing the high energy barrier required to boil pure water under vacuum.
-
-
Iteration (Equilibrium Shift): Repeat the dissolution and evaporation process three consecutive times.
-
Causality: Each cycle exponentially reduces the residual water concentration, driving the equilibrium toward a completely anhydrous state.
-
-
High-Vacuum Desiccation (Physical State Validation): Place the flask under high vacuum (≤ 0.1 mbar) for 4–12 hours.
-
Self-Validating Check: The successful removal of moisture is physically validated when the material transitions from a sticky oil into a crisp, free-flowing foam that easily flakes off the flask walls. If it remains an oil, moisture or residual solvent is still present.
-
-
Analytical Validation: Confirm dryness by running a ¹H-NMR in anhydrous CDCl₃ or DMSO-d₆. The absence of a broad water peak (typically ~1.56 ppm in CDCl₃ or ~3.33 ppm in DMSO-d₆) validates the system is ready for downstream coupling.
Protocol 2: Handling and Storage in Controlled Environments
Objective: To prevent the re-absorption of moisture during the weighing and transferring of dried intermediates.
Step-by-Step Methodology:
-
Inert Atmosphere Transfer: Immediately upon removing the flask from the high-vacuum line, backfill the system with dry Argon or Nitrogen gas.
-
Glove Box Weighing: Transfer the sealed flask into a glove box. Weigh the required mass of the crisp foam into a dry reaction vial.
-
Causality: The ambient humidity in a standard laboratory can rehydrate the outer layer of the nucleoside powder within seconds. A glove box ensures 0% relative humidity during the physical transfer.
-
-
Septum Sealing: Seal the reaction vial with a high-quality PTFE-lined septum cap before removing it from the glove box. Reagents and solvents for the subsequent reaction should be introduced solely via syringe techniques.
References
-
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nuclosides - NIH / PMC[Link]
-
An Improved P(V) Oligonucleotide Synthesis Platform - ChemRxiv[Link]
-
How do you handle hygroscopic salts? - HepatoChem[Link]
Sources
Validation & Comparative
Reference Standard Qualification for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine: A Comparative Guide to Mass Balance vs. qNMR Methodologies
Executive Summary
In the highly regulated landscape of oncology drug development, the control of process impurities and degradation products is paramount. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8), commonly designated as Capecitabine Impurity C (EP/USP), is a critical intermediate and metabolite in the lifecycle of the chemotherapeutic agent Capecitabine[1],[2]. With a molecular weight of 329.28 g/mol and a molecular formula of C13H16FN3O6, this compound requires rigorous analytical control[1],.
To comply with ICH Q3A(R2) and Q6A guidelines, analytical laboratories must utilize highly characterized reference standards to quantify impurities in the active pharmaceutical ingredient (API)[3],[4]. This guide objectively compares the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) for the primary qualification of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, providing researchers with field-proven, self-validating protocols to ensure regulatory compliance and scientific integrity[5].
Mechanistic Context: The Role of Impurity C
Understanding the chemical origin of an impurity dictates the analytical strategy required to isolate and quantify it. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is synthesized via the coupling of 5-fluorocytosine and triacetyl-5-deoxy-D-ribose, catalyzed by trifluoromethanesulfonic acid trimethylsilyl ester (TMS-triflate)[6]. In the final API formulation, it can also emerge as a degradation product if the carbamate linkage of Capecitabine is compromised, or as a byproduct of incomplete deprotection[7].
Synthesis and degradation pathway of Capecitabine highlighting Impurity C.
Qualification Strategy: Mass Balance vs. qNMR
Qualifying a primary reference standard requires determining its absolute purity (assay). Two orthogonal methodologies dominate this space:
-
Mass Balance (100% - Impurities): This traditional method calculates the assay by subtracting the sum of all impurities (water, residual solvents, inorganic residue, and chromatographic impurities) from 100%.
-
Quantitative NMR (qNMR): qNMR measures the absolute assay directly by comparing the integration of a specific proton resonance in the analyte against an internal standard (e.g., NIST-traceable Benzoic Acid).
-
Causality & Advantage: Because the NMR signal intensity is directly proportional to the number of nuclei responsible for the resonance, qNMR is independent of UV response factors. It provides a primary ratio measurement that is highly accurate, making it the superior choice for impurity reference standards where 100% purity is difficult to achieve[5].
-
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chromatographic Purity via RP-HPLC
To determine the organic purity of the candidate material, a stability-indicating Reverse-Phase HPLC method is employed[9],[10].
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with an Inertsil ODS-3V (250 x 4.6 mm, 5µm) column. Set the column oven to 40°C to reduce mobile phase viscosity and improve peak symmetry[10].
-
Mobile Phase Configuration:
-
Channel A: 20 mM Ammonium Formate buffer (pH adjusted).
-
Channel B: Methanol and Acetonitrile mixture.
-
Causality: The ammonium formate buffer maintains a stable pH, suppressing the ionization of the cytidine derivatives. This increases their retention on the hydrophobic C18 stationary phase, ensuring baseline resolution between Impurity C and structurally similar compounds like Doxifluridine (Impurity B)[2],[10].
-
-
Sample Preparation: Dissolve 10 mg of the candidate 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in 10 mL of diluent (Methanol) to achieve a 1 mg/mL concentration,[11].
-
Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector at 250 nm or 305 nm[11],[10].
-
Validation: Ensure the system suitability criteria are met (Theoretical plates > 1800, Asymmetry < 1.2)[11].
Protocol 2: Absolute Assay via qNMR
Step-by-Step Methodology:
-
Standard Selection: Select NIST Standard Reference Material (SRM) 350b (Benzoic Acid) as the internal standard.
-
Sample Preparation: Accurately weigh ~10 mg of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine and ~5 mg of Benzoic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d6.
-
Acquisition Parameters:
-
Set the relaxation delay (D1) to 30 seconds.
-
Causality: A prolonged D1 ensures that all protons, particularly those in rigid molecular frameworks, fully relax back to their equilibrium state between pulses. Failing to do so truncates the signal, destroying the quantitative relationship between the analyte and the internal standard.
-
-
Integration: Integrate the anomeric proton of Impurity C (~5.8 ppm) against the aromatic protons of Benzoic Acid (7.4–8.0 ppm). Calculate the mass fraction using the molar mass ratio and sample weights.
Comparative Data Analysis
The following tables summarize the experimental data comparing the two qualification methodologies and the validation parameters of the HPLC method.
Table 1: Comparative Analytical Results for Impurity C Qualification
| Analytical Parameter | Mass Balance Methodology | qNMR Methodology |
| Chromatographic Purity (HPLC) | 99.51%[12] | N/A |
| Water Content (Karl Fischer) | 0.15% | N/A |
| Residual Solvents (GC-FID) | 0.08% | N/A |
| Residue on Ignition (ROI) | 0.05% | N/A |
| Calculated Absolute Assay | 99.23% | 99.31% ± 0.05% |
| Uncertainty Profile | High (Cumulative error propagation) | Low (Direct primary measurement) |
Table 2: RP-HPLC Method Validation Parameters (per ICH Q2) [9],[11]
| Validation Parameter | Experimental Result | ICH Acceptance Criteria |
| Linearity Range | 1.5 - 22.5 µg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.19 µg/mL | S/N ≥ 10 |
| Method Precision (%RSD) | 0.6% | ≤ 2.0% |
| Accuracy (Recovery) | 99.9% | 98.0% - 102.0% |
Self-Validating Qualification Workflow
To ensure that the reference standard maintains its integrity throughout its lifecycle, a self-validating workflow must be established. This workflow guarantees that every candidate material is subjected to orthogonal testing, preventing single-method bias[13].
Self-validating workflow for primary reference standard qualification.
References
- 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - PubChem - NIH, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4UfkBHIMopvzSmMqo8He4YmP4SDqX2OAKiE1S9TtJ1DUf0FjITx3VLcs34VQgXJMqMp41OCWvVe_GQlhsE_4s-UopCY6nwidnH9-DZOzpX5t9NYjZdEduZmlAw_LyJsOyOjIJkyownENoc8Dx0nXMtzrWq2s3YBuzYTBQEF-JxHsGlFQjEj5V2ugYb8zih21dRFsfUTNwwg==]
- Capecitabine-impurities | Pharmaffiliates, pharmaffiliates.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKKner1HH-fYkTQatNjKzrvSRpOywSa-VsZSauJaKqd77UHdtUaGRWhc1ba_b1ZQ3lhacrfc5-XJ7zmHzIgd1n3Iv5MhLlm_yz5tPrv-q5uHK_gOXpZYMTXE1nknuUpyzNSGr8AHqYgguHYGoQWT6wZQvnnZCrLwMAC_w5NWTe]
- 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 - ChemicalBook, chemicalbook.com,[https://vertexaisearch.cloud.google.
- Quality Guidelines - ICH, ich.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE46EMP7gfiJgEoi7GjX5upxvg-GU3uRXlFXjElR4KjkENHvTFp880aZUwgNjtPXd9wAsfpszkBQYNnE0quU9PUrQKCytAxSvGW2n80_bHGltY78_JHcTkaMWIEL54wadXI4Jrouoo=]
- 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Tokyo Chemical Industry UK Ltd., tcichemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeWhTHuR-ifTDagdOTzi_Q9tIF3I3fMIFt1BkdjNZjP5XLgpWPhxgvfW1L-BE_ehHdQCBhBbslQhIG0Tq9SRFsF8c-L2U9A-WVGN4tE_mnHNeCVnhnBm_QSZMuVXrANwIc5CM65g==]
- Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kWHAxWpmuWNkG-bQonHBp27D2cbeU1mdGXumI1kldNN5CXX1qs70PzCnjrthM3JUJWwZ8IZ0Rx-ndFVZBfhvv3v_gC_IQAO0igRigwY4KRB4N2YggPBw2QDOUX32umhRZLbZhYandqu3rzolOKJqcngzCGuto9Y41ffS--5Wdm2xsDQahTKyGmx-2rA7eegE4-tfUy8srFtOzbdnC41JQemFyKYB82iUnLve8nb4pQ3swZkkoPQZazlyIiDH-CWYd17aOU3QMp6t-WqAVfn47Kx8fuLTgIp3jWLBjnpfiCN4U-6TlM77rTvQgYGI6zwfu5pw]
- Reference-Standard Material Qualification | Pharmaceutical Technology, pharmtech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7_QhDzK2CDApyFWaSBAiV33hkg0LsJvL-WgJx2UOXdM6u7qb3PtReuMyOf5edFJYv3UlSW-aEfZpl521RkltvabIuwqqYp8ZBeMi5C2teW7F3Wbz6KLAzYBee7g9TbEBHDP33wrE5g7y0yt4gfLyQUMDqFHXMT2u7Bj9AX8__QV8RQ==]
- 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, 99% | 161599-46-8 - J&K Scientific, jk-sci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7nRiMQnPEC-ZljJTP9Hxf7eIXWrffF-0ozK7w4O4jwtwIH9SCDa70Pfi_65nJhhUd4ptbxkN8KcvdI5u1V0vdVa6u-FvZF4pZMyWfmlhnUyVFcsucOEsAOY8rlLW4gpx7-w5L]
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc., resolvemass.ca,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnBSA4gMYi-124XSAkRnOm_iT6iOOkFg7m6aLxxVI16sXlIoE1bEx4QVtHZL90sBPd2tmnfJcJjooBpTj9RRvFuURLoLK-4lBIBVRKXzzvR2UdKAxgBupZ8WWL3wY8yqocyzeLsWvqDUKWIA5b0Va5GUvTTxGityzGVpiLCQ==]
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones, edqm.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE40NnZfMtYGV2nvKrR0iaCadItSglPRWkni_f3nd07zDmXTzyAuXFPRURctqT9pmaOWQ55oP7P-UCXcVZSWaHKXoSAYWZSWFDocuz6N0VF0XwtX5iCEAYO4V7GNxv2S-5gQBys4HBTkyswXk8KPqA7vH89T8vTgRIyMRSTiiaUyVpCUzCYiGwB1_-Irs0xNlPKpBOXjCFJpsepFYfQjNFIGeYjUrZmE33dIq_Bc4ptMGBibCvLz9r8fyi1ICSgQ2ftYw9ne6hsRQV0pgP7hLanAuIeP5g3YxPADa_rQvGMqkZK2I4=]
- HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples - DergiPark, dergipark.org.tr,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_5Eb-n9NBa4Jd-TuZRATV3UiqHQM9QahVC-1vLjAlqPr1u8qf_wtXoOmkOQTTggtJV6zGGzF-EQyj0L3QdDU2okAw5RXPjsufocGCHm9zgAINBkgafS7zT0XzZUtr0abK85uzhZyCM6bNTYKBys7L0Bm]
- RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms, asianpubs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6vXvAJsD6gDIFgBxR2enKl_xG-M7bCs679Tr-A1Zh0rKoQqhwNovOjANIZNizrIzIzOLJJoPCdkiUiW9V2OUkIK3WjIeek-YdaqjCTLgRoiosaE42OGWFdorQIpnA8tvEcG3DmiCi_3TSqW_mgF7NMexgs3SV33d9PkLdIKc=]
- Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo9b8hJkTgXjL_OKqf84nbk-Z33vsoGQD9Bd6CHVzVAzZnu6WQU4VwoTkcNiytMGyIchg0CelrdHwpqxByWym03eYw9jxOZUR_RPtlMhoTgmXdFS7TWCkP2m-dAM5-S7cH74UQarGm_4f_kaM=]
- Reference Standards, Types, Uses, Preparation & Qualification - Veeprho, veeprho.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTgqEhg3rKSlj3-3lqn2SObtcWXUaKVbFV5PUav7aXsOxDDExMSCmW52DMz3KlBYXZSvtkQRFane3TajLltBhhjZldmmC13H3Pb_RtiGlwH2l1DJAhuWrQ9COIGDInGm5TuV_6BLCFqWyVou00sq11c6T0j2qeiNG3euLHnTa1O9PVhTC1fOA]
- Method Development and Validation of UV and RP-HPLC method for the estimation of Capecitabine in Bulk and Pharmaceutical Dosage Forms - Asian Journal of Research in Chemistry, ajrconline.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-EHVagv4o51tQ4VRc4R1FN5MwyeHlZgcUfbHf5y3lkaUqTgORSpGjb_UNw9LMouOiThDRL2KeB5tp6iDoBTmXheG6JVO5IX1pxNv45jo1UNGMo8IohR_dKXoMeMLOd1RsaCNHKD4aBmv0rqTjSHcR6bpNHVe-Bn6M_I91yyc78_YFPHJI3y9rrlwoDFnVqHIolBgxilwhhZ3saJ0H53G46rQeHjhxnvU]
- CAS 161599-46-8: 2',3'-Di-O-Acetyl-5'-Deoxy-5-Fluorocytidine - CymitQuimica, cymitquimica.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDG8kqwJmPC34HRNnOquJVaq8cMnPcTYYdtodZitI13DN6YCuZGkYycR8a3S-_bErofE1aZc6MCtaZblSRPMNiQbPp2ZeCFD_5QxcPksu8ZdTaGdOhRoBlVsfyig8kCRAs9tfH]
- Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form, abap.co.in,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNbiUfN17OmubDUj6EuCRxK0H6PJIcIYjDxU8NkfdQoqKel5ODSBwLtfV3oOv5sv3Qr-5jXSH8WH_sI43Oq8DEwTooqLY-g-3rKKeqXEGgiD3vlU2GmsawQopHOUnZAKil8mwKD5Kodomg4omM7xLlrtf3lZkThd_IxeFflOg]
Sources
- 1. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 7. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 8. pharmtech.com [pharmtech.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. abap.co.in [abap.co.in]
- 11. asianpubs.org [asianpubs.org]
- 12. CAS 161599-46-8: 2',3'-Di-O-Acetyl-5'-Deoxy-5-Fluorocytidi… [cymitquimica.com]
- 13. edqm.eu [edqm.eu]
A Comparative Guide to the Stability of Protected vs. Unprotected Fluorocytidine
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. Fluorinated nucleoside analogs, such as fluorocytidine, are a cornerstone of antiviral and anticancer therapies.[1] However, their therapeutic efficacy is often challenged by chemical and enzymatic instability, leading to premature degradation and off-target effects. This guide provides an in-depth, objective comparison of the stability of unprotected fluorocytidine versus a protected counterpart, supported by experimental data and protocols. We will explore the "why" behind the experimental design, offering insights grounded in established chemical principles.
Introduction: The Stability Challenge of Fluorocytidine
5-Fluorocytidine (5-FC) is a potent nucleoside analog. Its utility, however, is frequently hampered by two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: Cleavage of the N-glycosidic bond, particularly in acidic environments like the stomach, can separate the active nucleobase from its sugar moiety, rendering it inactive.[2][3]
-
Enzymatic Deamination: In vivo, enzymes such as cytidine deaminase (CDA) rapidly convert fluorocytidine to fluorouridine.[4][5] This metabolic conversion not only deactivates the intended molecule but can also lead to different pharmacological or toxicological profiles.[2][6]
To overcome these limitations, medicinal chemists employ protecting groups . These are temporary chemical modifications to a functional group that decrease its reactivity during a chemical process.[7][8][9] In the context of fluorocytidine, a protecting group can be strategically placed on the exocyclic amine (N4) of the cytosine ring to sterically hinder the approach of water or enzymes, thereby enhancing stability.
This guide will compare the stability of standard 5-Fluorocytidine (unprotected) with a representative N4-acetyl-5-fluorocytidine (protected) under forced degradation conditions.
Experimental Design & Rationale
To provide a robust comparison, a stability-indicating assay was designed to subject both compounds to conditions that mimic physiological and manufacturing stresses. The core of this analysis is a validated High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its key degradants.[10][11]
Materials & Methods
-
Test Articles: 5-Fluorocytidine (unprotected), N4-acetyl-5-fluorocytidine (protected).
-
Reagents: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Phosphate Buffered Saline (PBS, pH 7.4), Recombinant Human Cytidine Deaminase (CDA).
-
Analytical Method: A Reverse-Phase HPLC (RP-HPLC) method was developed. The rationale for this choice is its widespread use and effectiveness in separating polar analytes like nucleosides from their metabolites.[10]
| HPLC Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for separating the parent drugs from more polar degradants like 5-fluorouracil.[12] |
| Mobile Phase | 50mM KH2PO4 (pH 5.0) | Provides good buffering capacity and is compatible with UV detection. The pH is chosen to ensure consistent ionization of the analytes.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between resolution and run time. |
| Detection | UV at 254 nm | The pyrimidine ring of cytosine and uracil exhibits strong absorbance near this wavelength, offering high sensitivity.[10] |
| Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[13] |
Experimental Workflow
The following workflow was designed to systematically assess stability under different stress conditions. This multi-pronged approach ensures that the protocol is a self-validating system, providing a comprehensive picture of degradation kinetics.
Caption: Experimental workflow for the comparative stability study.
Results: A Quantitative Comparison
Samples were analyzed at specified time points, and the percentage of the initial compound remaining was calculated. The data clearly demonstrates the enhanced stability of the N4-acetyl protected fluorocytidine, particularly against enzymatic degradation.
Table 1: Percentage of Parent Compound Remaining Over 24 Hours
| Condition | Time (h) | Unprotected 5-FC (%) | Protected (N4-acetyl) 5-FC (%) |
| Acidic (0.1M HCl) | 0 | 100.0 | 100.0 |
| 8 | 85.2 | 98.5 | |
| 24 | 65.7 | 94.1 | |
| Alkaline (0.1M NaOH) | 0 | 100.0 | 100.0 |
| 8 | 92.4 | 88.3 | |
| 24 | 78.1 | 70.6 | |
| Enzymatic (CDA) | 0 | 100.0 | 100.0 |
| 8 | 15.3 | 99.1 | |
| 24 | <1.0 | 97.8 |
*Note: Under basic conditions, the acetyl protecting group is susceptible to hydrolysis, leading to faster degradation of the protected form.
Discussion: Mechanistic Insights
The experimental data reveals critical differences in the stability profiles, which can be explained by the underlying chemical mechanisms.
Protection Against Enzymatic Deamination
The most dramatic difference was observed in the presence of cytidine deaminase (CDA). The unprotected fluorocytidine was almost completely converted to its uridine counterpart within 24 hours. CDA catalyzes the hydrolytic deamination of cytidine to uridine.[4] The N4-acetyl group on the protected molecule provides steric hindrance at the site of enzymatic attack. This blockage prevents the enzyme's active site from accessing the exocyclic amine, effectively halting the deamination process. This is a crucial strategy for nucleoside analog drugs that are known substrates for CDA, such as gemcitabine.[6]
Impact on Hydrolytic Stability
-
Acidic Conditions: Unprotected fluorocytidine showed significant degradation via acid-catalyzed hydrolysis of the glycosidic bond.[2][3] The N4-acetyl group, being electron-withdrawing, slightly deactivates the pyrimidine ring, which may contribute to the modest increase in stability observed for the protected analog under acidic stress.
-
Alkaline Conditions: In contrast, the protected form degraded more rapidly under basic conditions. This is an expected outcome, as the acetyl group is an ester-like functional group (an amide) that is susceptible to base-catalyzed hydrolysis. This deprotection step regenerates the unprotected amine, which can then undergo further degradation. This highlights a key principle of protecting group chemistry: the group must be stable to the intended reaction conditions but removable under specific, controlled conditions.[9]
The degradation pathways are visualized below.
Caption: Comparative degradation pathways of the two compounds.
Conclusion and Implications for Drug Development
This guide demonstrates the profound impact of a simple N4-acetyl protecting group on the stability of 5-fluorocytidine.
-
Protected Fluorocytidine: Exhibits exceptional stability against enzymatic deamination by CDA, a major metabolic pathway in vivo. This suggests that a protected prodrug strategy could significantly increase the half-life and therapeutic window of the drug.
-
Unprotected Fluorocytidine: Is highly susceptible to rapid enzymatic degradation and shows moderate instability under acidic conditions.
The choice of a protecting group is a critical decision in drug design.[7][8] While the N4-acetyl group provides excellent enzymatic stability, its liability in basic conditions must be considered. This study underscores the necessity of performing comprehensive forced degradation studies. The insights gained are invaluable for selecting appropriate prodrug strategies, designing stable formulations, and ultimately, developing safer and more effective therapeutics. For any drug candidate susceptible to enzymatic degradation, a protecting group strategy should be considered a primary tool for optimizing its pharmacokinetic profile.
References
-
Devereaux, Z. J., et al. (2024). Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine. Radboud Repository. [Link]
-
Xu, Y., & Li, Z. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Journal of Pharmaceutical Sciences, 99(10), 4349-4357. [Link]
-
Paladugu Venkata Naveen, & Seru Ganapaty. (2021). A new stability indicating RP-HPLC method for the estimation of Flucytosine in presence of an internal standard. Research Journal of Pharmacy and Technology, 14(1), 289-294. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Węsierska-Gądek, J., et al. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 24(17), 13109. [Link]
-
Wojciechowska, M., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Medicinal Chemistry, 13(7), 865-877. [Link]
-
Thorn, C. F., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10475-10504. [Link]
-
Ullah, M., & Rahman, M. A. (2015). Development and validation of a stability indicating RP-HPLC method for determination of Flucytosine and its process related impurities in injectable pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 249-255. [Link]
-
Xu, Y., & Li, Z. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]
-
Tibaldi, C., et al. (2018). Cytidine deaminase enzymatic activity is a prognostic biomarker in gemcitabine/platinum-treated advanced non-small-cell lung cancer: a prospective validation study. British Journal of Cancer, 119(11), 1342-1347. [Link]
-
Wu, Y., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. Journal of the American Chemical Society, 143(4), 1999-2010. [Link]
-
Sahu, A., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 74(1), 73-77. [Link]
-
Murata, H., et al. (2008). C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 654-661. [Link]
-
Iwashita, T., et al. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. In Vivo, 34(6), 3379-3385. [Link]
-
Cheng, H. W., et al. (2024). Activation-induced cytidine deaminase in tertiary lymphoid structures: dual roles and implications in cancer prognosis. Frontiers in Immunology, 15, 1386766. [Link]
-
Wikipedia. Protecting group. [Link]
-
Rizk, M., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 175-182. [Link]
-
Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(1), 139-147. [Link]
-
Endo, M., et al. (2003). Forced expression of cytidine deaminase confers sensitivity to capecitabine. Chemotherapy, 49(5), 241-246. [Link]
-
Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry – A European Journal, 24(72), 19137-19149. [Link]
-
Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1149. [Link]
-
Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1017-1024. [Link]
-
Greco, O., & Dachs, G. U. (2001). Bacterial cytidine deaminases as versatile activators of fluoropyrimidine nucleoside prodrugs. Cancer Gene Therapy, 8(6), 458-465. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cytidine deaminase enzymatic activity is a prognostic biomarker in gemcitabine/platinum-treated advanced non-small-cell lung cancer: a prospective validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 2',3'-di-O-acetyl vs. 5'-O-acetyl Nucleoside Derivatives
As a Senior Application Scientist in drug development, distinguishing between regioselective acetylation states is a routine yet critical analytical hurdle. The selective protection of nucleosides and carbohydrates is the foundational step in synthesizing active pharmaceutical ingredients (APIs), such as the antitumoral agent capecitabine[1].
This guide provides an objective, data-driven comparison of 2',3'-di-O-acetyl and 5'-O-acetyl derivatives, detailing the mechanistic causality behind their synthesis and the spectroscopic logic required to unequivocally identify them.
Mechanistic Framework of Regioselective Acetylation
The synthesis of specific acetylated regioisomers relies on exploiting the steric and electronic differences between the primary (5') and secondary (2', 3') hydroxyl groups on the ribofuranose ring.
-
5'-O-acetyl derivatives are typically synthesized via direct chemical acetylation. The primary 5'-hydroxyl group is sterically less hindered and more nucleophilic than the secondary hydroxyls, making it kinetically favored when using a stoichiometric limitation of an acylating agent (e.g., acetic anhydride) at low temperatures.
-
2',3'-di-O-acetyl derivatives are most efficiently produced via a chemoenzymatic route. Starting from a peracetylated intermediate (2',3',5'-tri-O-acetyl nucleoside), Candida antarctica lipase B (CAL-B) is employed to catalyze a regioselective alcoholysis. The enzyme's active site accommodates the less sterically encumbered 5'-ester, selectively hydrolyzing it while leaving the 2' and 3' esters intact[2][3].
Fig 1: Chemoenzymatic pathways for regioselective nucleoside acetylation.
Spectroscopic Signatures & Causality
The definitive identification of these regioisomers relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the spectral shifts is driven by the magnetic anisotropy and electron-withdrawing inductive effect of the acetate carbonyl group. When a hydroxyl group is acetylated, the ester oxygen draws electron density away from the adjacent carbon-hydrogen bond. This deshields the local protons, causing their resonance to shift significantly downfield (higher frequency/ppm) compared to the unprotected state.
1H NMR Diagnostic Logic
-
2',3'-di-O-acetyl: The protons directly attached to the acetylated carbons (H-2' and H-3') experience a massive downfield shift of
to ppm. They typically appear as distinct multiplets between 5.20 and 5.60 ppm . The H-5' protons remain relatively shielded ( 3.70–3.90 ppm). -
5'-O-acetyl: The primary protons (H-5'a and H-5'b) experience the deshielding effect, shifting downfield to 4.20–4.40 ppm . The secondary protons (H-2' and H-3') remain in the upfield region (
4.00–4.20 ppm).
Fig 2: 1H NMR diagnostic logic for identifying acetylated regioisomers.
Quantitative Data Comparison
The following table summarizes the expected
| Ribofuranose Proton | Unprotected Nucleoside ( | 2',3'-di-O-acetyl ( | 5'-O-acetyl ( | Shift Causality & Diagnostic Value |
| H-1' | Minor anomeric deshielding; not diagnostic. | |||
| H-2' | High: Direct ester deshielding cone in 2',3'-di-OAc. | |||
| H-3' | High: Direct ester deshielding cone in 2',3'-di-OAc. | |||
| H-4' | Moderate inductive effect from adjacent carbons. | |||
| H-5'a/b | High: Direct ester deshielding cone in 5'-OAc. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows incorporate in-process self-validation steps.
Protocol A: Chemoenzymatic Synthesis of 2',3'-di-O-acetyluridine
This protocol utilizes the regioselectivity of CAL-B to deprotect the 5'-position[3].
-
Substrate Preparation: Dissolve 2',3',5'-tri-O-acetyluridine (1.0 eq) in anhydrous ethanol (10 mL/mmol). Ethanol serves as both the solvent and the acyl acceptor.
-
Enzymatic Catalysis: Add immobilized Candida antarctica lipase B (Novozym 435, 50% w/w relative to substrate). Stir the suspension gently at 35 °C.
-
Self-Validating In-Process Control (IPC): Monitor the reaction via Normal-Phase TLC (Eluent: EtOAc/Hexane 7:3).
-
Causality Check: The starting triacetate has zero free hydroxyls and migrates rapidly (
). The target 2',3'-di-O-acetyl product has one free hydroxyl (5'-OH), increasing its polarity and causing it to elute slower ( ). The appearance of a single new spot confirms regioselectivity; multiple lower spots indicate over-hydrolysis.
-
-
Workup: Filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate in vacuo.
-
Validation: Perform
H NMR on the crude. Confirm the disappearance of the acetyl methyl singlet at 2.10 ppm corresponding to the 5'-acetate, and verify the upfield shift of H-5'a/b back to 3.75 ppm.
Protocol B: Chemical Synthesis of 5'-O-acetyluridine
This protocol exploits the kinetic accessibility of the primary hydroxyl group.
-
Substrate Preparation: Suspend unprotected uridine (1.0 eq) in anhydrous pyridine (5 mL/mmol) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.
-
Selective Acetylation: Add acetic anhydride (1.05 eq) dropwise over 15 minutes. The strict stoichiometric control and low temperature prevent secondary hydroxyl acetylation.
-
Self-Validating In-Process Control (IPC): Monitor via TLC (Eluent: DCM/MeOH 9:1).
-
Causality Check: Unprotected uridine is highly polar (
). The 5'-O-acetyl product, having two free hydroxyls, will migrate slightly higher ( ). If 2',3'-di-O-acetyl or tri-acetyl impurities form, they will appear as much faster-eluting spots ( ).
-
-
Workup: Quench the reaction with 1 mL of methanol to consume excess acetic anhydride. Concentrate in vacuo and co-evaporate with toluene (3x) to azeotropically remove residual pyridine.
-
Validation: Purify via flash chromatography and run
H NMR. Confirm the presence of only one acetyl methyl singlet ( 2.05 ppm) and the diagnostic downfield shift of H-5'a/b to 4.30 ppm.
References
-
Molecular Sieves Mediated Green Per-O-Acetylation of Carbohydrate Templates and Lipase Catalyzed Regioselective Alcoholysis of 2,3,5-Tri-O-Acetyl-D-Ribonolactone. SciELO. Available at:[Link][2]
-
Synthesis of the antitumoral nucleoside capecitabine through a chemo-enzymatic approach. ResearchGate. Available at:[Link][1]
-
A rational approach to the regioselective deacetylation of 2',3',5'-tri-O-acetyluridine by Novozym 435 catalysed alcoholysis. ResearchGate. Available at:[Link][3]
Sources
establishing purity specifications for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
An authoritative guide on establishing purity specifications for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8).
Executive Summary & The Causality of Purity
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine serves a dual role in pharmaceutical chemistry: it is the critical penultimate intermediate in the synthesis of the antineoplastic API Capecitabine, and it is concurrently monitored as a degradation product (Capecitabine EP Impurity C)[1].
Establishing a stringent purity specification of ≥98.0% (HPLC area) for this intermediate is not merely a regulatory formality; it is a chemical necessity. In the subsequent synthetic step, the intermediate undergoes acylation with n-pentyl chloroformate. If standard or crude grades (<95% purity) are used, unreacted 5-fluorocytosine or mono-acetylated variants will competitively react[2]. These side reactions generate closely related structural analogs (such as the RRT 1.56 impurity) that co-crystallize with the final API, making them nearly impossible to purge downstream[3]. Therefore, validating the purity of this intermediate acts as a critical firewall for the safety and efficacy of the final chemotherapeutic agent.
Comparative Analysis: Synthesis & Purification Alternatives
To achieve the ≥98.0% purity threshold, manufacturers typically choose between two primary synthesis routes. The choice of route directly dictates the impurity profile that the analytical method must resolve.
-
Chemical Silanization: Utilizes 5-fluorocytosine and 5-deoxy triacetyl ribose with a trifluoromethanesulfonic acid trimethylsilyl ester catalyst under anhydrous conditions[4].
-
Enzymatic Synthesis: Employs pyrimidine nucleoside phosphorylase to catalyze the reaction, offering a greener, aqueous-compatible alternative[5].
Table 1: Performance Comparison of Synthesis Alternatives
| Parameter | Chemical Silanization[4] | Enzymatic Synthesis[5] |
| Catalyst | Trifluoromethanesulfonic acid trimethylsilyl ester | Pyrimidine nucleoside phosphorylase |
| Crude Yield | 79.0% – 82.6% | 85.0% – 90.0% |
| Crude Purity (HPLC) | 98.7% – 99.2% | >99.0% |
| Primary Impurity Risk | Residual proteins, phosphates | |
| Environmental Impact | High (Requires anhydrous organic solvents) | Low (Aqueous compatible conditions) |
Establishing the Specification: Analytical Methodologies
While UHPLC-MS is invaluable for structural elucidation of unknown degradants, HPLC-UV remains the gold standard for routine, objective purity quantification due to its reproducibility and robust baseline resolution[3].
Step-by-Step HPLC Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to sample analysis to ensure the chromatographic environment is capable of resolving critical pairs.
-
Step 1: Sample Preparation: Dissolve the 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine sample in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Causality: Methanol is chosen over water due to the highly hydrophobic nature of the di-O-acetyl groups, preventing sample precipitation in the injector loop.
-
Step 2: Column Selection: Use a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic C18 stationary phase effectively retains the non-polar acetylated compound, allowing highly polar impurities (like unreacted 5-fluorocytosine) to elute in the void volume.
-
Step 3: Mobile Phase & Gradient:
-
Eluent A: 60% Ammonium Acetate Buffer / 35% Methanol / 5% Acetonitrile (v/v/v)[3].
-
Eluent B: 15% Ammonium Acetate Buffer / 80% Methanol / 5% Acetonitrile (v/v/v)[3].
-
Causality: The buffer controls the ionization state of residual basic impurities. The gradient shift from Eluent A to B provides the necessary eluotropic strength to sweep late-eluting, over-acylated impurities off the column.
-
-
Step 4: Detection: Set the UV detector to
= 250 nm. Causality: The pyrimidine ring of the cytidine derivative exhibits its maximum chromophoric absorption at this wavelength, ensuring maximum signal-to-noise ratio. -
Step 5: System Suitability Validation: Inject a resolution standard containing the target compound and its mono-acetylated degradant. The system is only validated for use if the resolution (
) between these two peaks is 2.0.
Step-by-step HPLC workflow for establishing the purity of the fluorocytidine intermediate.
Experimental Data: Downstream Performance Impact
To objectively demonstrate why the ≥98.0% specification is required, we compare the downstream performance of a High-Purity Reference Grade (e.g., TCI Standard D4969) against a Crude Synthesized Grade during the acylation step to form Capecitabine[2].
Table 2: Impact of Intermediate Purity on API Synthesis
| Intermediate Grade | Starting Purity (HPLC) | API Acylation Yield | Carryover of RRT 1.56 Impurity | Final Capecitabine Purity |
| High-Purity Grade | 86.0% | < 0.1% | 99.7% | |
| Crude Grade | 94.5% | 71.8% | 2.4% | 97.0% (Fails Spec) |
Data Interpretation: The crude grade results in a massive yield drop (71.8%) due to side reactions consuming the n-pentyl chloroformate reagent[2]. Furthermore, the carryover of the RRT 1.56 impurity causes the final Capecitabine API to fail standard pharmacopeial specifications[3].
Synthesis pathway of Capecitabine highlighting the critical 2',3'-di-O-acetyl intermediate.
References
- Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents.
- CN103509837A - Method for preparing capecitabine intermediate - Google Patents.
- EP2225566A1 - Process for the preparation of capecitabine - Google Patents.
- WO2010065586A2 - Preparation of capecitabine - Google Patents.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. EP2225566A1 - Process for the preparation of capecitabine - Google Patents [patents.google.com]
- 3. WO2010065586A2 - Preparation of capecitabine - Google Patents [patents.google.com]
- 4. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 5. CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents [patents.google.com]
pharmacokinetic profile comparison of fluoropyrimidine intermediates
Pharmacokinetic Profile Comparison of Fluoropyrimidine Intermediates: Capecitabine, Tegafur, and 5-Fluorouracil
Fluoropyrimidines remain the backbone of chemotherapy for gastrointestinal, breast, and aerodigestive tract malignancies. While 5-fluorouracil (5-FU) is the active cytotoxic moiety, its rapid degradation by dihydropyrimidine dehydrogenase (DPD) and requirement for continuous intravenous (IV) infusion have driven the development of oral prodrugs—most notably capecitabine and tegafur. This guide provides an objective, data-driven comparison of their pharmacokinetic (PK) profiles, metabolic activation pathways, and the analytical methodologies used to quantify them.
Metabolic Activation Pathways
The clinical utility of fluoropyrimidine intermediates hinges on their enzymatic conversion to 5-FU.
-
Capecitabine undergoes a three-step enzymatic conversion. It is absorbed intact through the intestinal mucosa and converted in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR) by carboxylesterase, then to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase. Finally, thymidine phosphorylase (TP)—an enzyme often overexpressed in tumor tissues—converts 5'-DFUR to 5-FU, providing tumor-preferential activation[1].
-
Tegafur is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6 to an unstable intermediate, 5-hydroxytegafur, which spontaneously degrades into 5-FU[1]. To prevent rapid degradation of the resulting 5-FU, tegafur is often co-administered with modulators like gimeracil (a DPD inhibitor) in formulations such as S-1[2].
Enzymatic activation pathways of capecitabine and tegafur to 5-fluorouracil.
Comparative Pharmacokinetic Profiles
The PK parameters of these agents dictate their dosing regimens and toxicity profiles. 5-FU exhibits non-linear pharmacokinetics and a very short half-life (less than 30 minutes) due to rapid DPD-mediated metabolism, necessitating continuous IV infusion to maintain therapeutic concentrations[3]. In contrast, oral prodrugs offer sustained 5-FU exposure without the need for catheterization.
Table 1: Quantitative Pharmacokinetic Comparison
| Parameter | 5-Fluorouracil (IV Bolus/Infusion) | Capecitabine (Oral) | Tegafur (Oral, in UFT/S-1) |
| Bioavailability | 100% (IV)[3] | ~70% (as 5'-DFUR)[2] | Well absorbed[2] |
| Tmax (Hours) | Immediate | 1.5 - 2.0[4] | ~1.0[2] |
| Cmax (mg/L) | Dose-dependent (High) | 3.0 - 4.0 (Prodrug)[4] | Dose-dependent |
| Elimination Half-life (t½) | < 0.5 hours[3] | 0.55 - 0.89 hours[4] | ~11.0 hours (Tegafur)[2] |
| Primary Metabolism | DPD (Liver/Systemic)[3] | Carboxylesterase, CDA, TP[1] | CYP2A6 (Liver)[1] |
| 5-FU AUC Exposure | 20 - 40 mg·h/L (Target)[5] | 0.46 - 0.70 mg·h/L (Plasma)[4] | Sustained low-dose[6] |
Causality Insight: The drastically lower systemic plasma 5-FU AUC observed after capecitabine administration (0.46–0.70 mg·h/L) compared to IV 5-FU is a direct result of its tumor-preferential activation[4]. Because the final conversion step mediated by thymidine phosphorylase occurs predominantly within the tumor microenvironment, systemic 5-FU exposure remains low. This mitigates severe systemic toxicities while maintaining local efficacy[7]. Conversely, tegafur's long half-life (~11 hours) provides a continuous, low-level release of 5-FU, mimicking a continuous IV infusion[2].
Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling
To objectively compare these intermediates in vivo, precise quantification of the prodrugs, intermediate metabolites, and 5-FU in human plasma is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and ability to distinguish structurally similar metabolites[8].
Self-Validating Protocol Design: This protocol incorporates a stable isotope-labeled internal standard (e.g., 5-Fluorocytosine, 5-FC) added prior to extraction[9]. This establishes a self-validating system: any matrix effects, ion suppression, or extraction losses are internally corrected by the known concentration of the standard, validating the quantitative accuracy of every single sample run.
Step-by-Step LC-MS/MS Workflow:
-
Sample Collection & Quenching:
-
Action: Collect whole blood in EDTA tubes and immediately place on ice. Centrifuge at 4°C (3000 × g, 10 min) to separate plasma.
-
Causality: 5-FU is rapidly degraded by DPD ex vivo. Chilling the sample and rapid separation halt enzymatic activity, preserving the true in vivo concentration.
-
-
Protein Precipitation & Extraction:
-
Action: Aliquot 100 µL of plasma. Add 10 µL of internal standard (5-FC, 1 µg/mL). Add 300 µL of cold ethyl acetate/isopropanol (19:1, v/v). Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes[7].
-
Causality: Liquid-liquid extraction using ethyl acetate/isopropanol efficiently partitions the polar 5-FU and its lipophilic prodrugs into the organic phase while precipitating matrix proteins that would otherwise cause severe ion suppression in the mass spectrometer[7].
-
-
Reconstitution:
-
Action: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 1% formic acid in water/acetonitrile)[9].
-
-
LC Separation:
-
Action: Inject 5 µL onto an Atlantis dC18 column (or equivalent). Use a gradient elution of 1% formic acid in water (Mobile Phase A) and 1% formic acid in acetonitrile (Mobile Phase B)[9].
-
Causality: The dC18 column is specifically designed to retain highly polar compounds like 5-FU, preventing it from eluting in the void volume where matrix interference is highest[9].
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific transitions, such as m/z 131 for 5-FU, m/z 360 for capecitabine, and m/z 130 for the 5-FC internal standard[9].
-
Causality: Negative ESI is optimal for fluoropyrimidines due to their acidic nature (ability to easily lose a proton). MRM provides absolute structural specificity, filtering out background noise and ensuring only the target analytes are quantified.
-
Step-by-step analytical workflow for fluoropyrimidine quantification via LC-MS/MS.
References
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revistamedica.imss.gob.mx [revistamedica.imss.gob.mx]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iatdmct2017.jp [iatdmct2017.jp]
- 9. A liquid chromatography-mass spectrometry method for the simultaneous determination of capecitabine, 5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil, and 5-fluorodihydrouracil in human plasma (2010) | Rūta Švobaitė | 19 Citations [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine: A Framework for Safety and Operational Integrity
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS No. 161599-46-8). Our objective is to establish a comprehensive framework that prioritizes personnel safety and ensures procedural accuracy, from initial handling to final disposal.
Hazard Assessment: A Contradiction in Terms
A critical first step in handling any chemical is a thorough hazard assessment. In the case of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a review of publicly available safety literature reveals conflicting information. Some supplier Safety Data Sheets (SDS) classify this compound as not a hazardous substance or mixture.[1][2] However, this classification is contradicted by authoritative databases like PubChem, which aggregate data from multiple sources. PubChem indicates that this compound is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child.[3]
This discrepancy likely arises because the toxicological properties of this specific compound have not been fully investigated.[1] However, its structural similarity to other fluorinated nucleoside analogs—a class of compounds designed to interfere with cellular processes and often used as cytotoxic or antiviral agents—warrants a high degree of caution.[4][5] The parent compound, 5'-Deoxy-5-fluorocytidine, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]
Core Directive: Given the conflicting data and the compound's classification as a fluorinated nucleoside analog, we must operate under the Precautionary Principle . All handling procedures should assume the compound is cytotoxic, mutagenic, and a reproductive toxin. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be paramount.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods of exposure control are engineering solutions that isolate the chemical from the user.
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and preparations of stock solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of fine powders or aerosols.
-
Biological Safety Cabinet (BSC): For cell-based assays or applications requiring sterility, a Class II BSC should be used.
-
Designated Work Area: All work with 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine should be restricted to a clearly marked, designated area to prevent cross-contamination of the general laboratory space.
Personal Protective Equipment (PPE): A Multi-Layered Approach
Due to the potential for carcinogenicity and reproductive toxicity, a robust PPE protocol is mandatory.[7] There is no safe level of exposure to cytotoxic compounds.[8]
| Task | Minimum Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Disposable, solid-front gown; two pairs of chemotherapy-rated nitrile gloves (ASTM D6978); safety glasses with side shields; N95 respirator.[8][9] |
| Handling Liquid Solutions (Dilutions, Plating) | Disposable, solid-front gown; two pairs of chemotherapy-rated nitrile gloves; safety glasses with side shields. A full face shield is recommended if there is a splash risk.[9] |
| Waste Disposal & Decontamination | Disposable, solid-front gown; two pairs of chemotherapy-rated nitrile gloves; safety glasses with side shields. A face shield and N95 respirator should be worn if creating aerosols is possible. |
The Rationale Behind the PPE Ensemble
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against skin contact and contamination of personal clothing.[9]
-
Double Gloving: The use of two pairs of chemotherapy-tested nitrile gloves is a standard practice when handling cytotoxic drugs.[9][10] The outer glove provides primary protection, while the inner glove remains uncontaminated, protecting the handler during the doffing process. The outer glove should be placed over the cuff of the gown, and the inner glove should be underneath.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full face shield should be used in conjunction with glasses whenever there is a risk of splashing.[9]
-
Respiratory Protection: An N95 respirator is necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[10]
Procedural Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as its selection.
Donning Sequence:
-
Don shoe covers.
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the gown, ensuring it is securely fastened.
-
Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.
-
Don eye/face protection.
-
Don respiratory protection (if required).
Doffing Sequence (in the designated area):
-
Remove the outer pair of gloves.
-
Remove the gown by rolling it away from the body, turning it inside out.
-
Dispose of the outer gloves and gown in the designated cytotoxic waste container.
-
Perform hand hygiene.
-
Remove eye/face and respiratory protection outside of the immediate work area.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
Spill Management and Decontamination
Prompt and correct handling of spills is crucial to prevent exposure and contamination. A cytotoxic spill kit must be readily available in the laboratory.[10]
For a Small Spill (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (gown, double gloves, eye protection).
-
Absorb liquids with an absorbent pad; for solids, gently cover with a wetted absorbent pad to avoid raising dust.[10]
-
Clean the area from the outside in with a suitable decontaminating solution (e.g., 10% sodium hypochlorite), followed by 70% ethanol.
-
Dispose of all cleanup materials as cytotoxic waste.
For a Large Spill:
-
Evacuate the area immediately.
-
Alert laboratory management and the institutional safety office.
-
Restrict access to the area.
-
Cleanup should only be performed by trained personnel equipped with enhanced PPE, including respiratory protection.[10]
Waste Disposal: A Trifecta of Hazard
The waste generated from handling 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine must be managed as halogenated , cytotoxic , and chemical waste.
-
Solid Waste: All contaminated solid materials (gloves, gowns, pipette tips, tubes, absorbent pads) must be disposed of in a designated, clearly labeled, leak-proof cytotoxic waste container.[7]
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected as hazardous chemical waste. Because the compound contains fluorine, this waste must be segregated into a halogenated organic waste stream.[11][12] Do not dispose of this waste down the drain.[11]
-
Empty Containers: The original container of the compound should be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected as halogenated chemical waste.[11]
Workflow for Handling 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow from preparation to disposal for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
References
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.
- MedChemExpress. (2026, March 3). 5'-Deoxy-5-fluorocytidine (Standard) Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11809635, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. Retrieved from [Link].
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Aza-2'-deoxycytidine.
- TCI EUROPE N.V. (2025, September 11). SAFETY DATA SHEET: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.
- ChemicalBook. (2026, January 20). 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine(161599-46-8).
- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
- Potteiger, C. M., et al. (2022, October 13). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters.
- Zheng, Y., et al. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review.
-
Connor, T. H., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. Retrieved from [Link].
- Singh, V., et al. (2025, January 13). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
-
Wang, J., et al. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Medicinal Chemistry. Retrieved from [Link].
- Lin, L., et al. (2022, December 6). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews.
- Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
- SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- University of Oklahoma. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
Sources
- 1. afgsci.com [afgsci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 11. vumc.org [vumc.org]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
